molecular formula C17H10Cl2N4O2 B1669161 Clazuril CAS No. 101831-36-1

Clazuril

Numéro de catalogue: B1669161
Numéro CAS: 101831-36-1
Poids moléculaire: 373.2 g/mol
Clé InChI: QUUTUGLQZLNABV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clazuril is an anticoccidial agent. This compound is a benzene-acetonitrile derivative. It is a synthetic coccidiostat drug administered to animals especially in poultry, to cure coccidiosis. The anticoccidial effect is due to a cidal effect on the endogenous stages of the Eimeria species.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUTUGLQZLNABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869364
Record name [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-36-1
Record name Clazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101831-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clazuril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clazuril's Mechanism of Action Against Eimeria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a benzeneacetonitrile derivative belonging to the triazine class of compounds, is a potent anticoccidial agent used in veterinary medicine to control infections caused by Eimeria species. This technical guide provides a detailed examination of the current understanding of this compound's mechanism of action. While the precise molecular target of this compound remains to be definitively identified, evidence from studies on this compound and related triazine compounds, such as dithis compound and toltrazuril, points towards a multi-faceted impact on the parasite's life cycle. The primary mode of action appears to be the disruption of cell division during both asexual (schizogony) and sexual (gametogony) development, leading to parasite death and the cessation of oocyst shedding. This guide synthesizes the available data on the morphological and molecular effects of this compound and its analogues, presents quantitative data where available, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanisms and workflows.

Introduction to this compound and Eimeria

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in livestock, particularly poultry, leading to substantial economic losses worldwide. The parasite has a complex life cycle involving both asexual and sexual replication within the intestinal cells of the host. This compound is a synthetic anticoccidial drug that has demonstrated broad-spectrum activity against various Eimeria species. It is administered orally and acts on the intracellular stages of the parasite, effectively interrupting its life cycle.

Proposed Mechanism of Action

The mechanism of action of this compound is understood to be coccidiocidal, affecting both the asexual and sexual developmental stages of Eimeria.[1] The most pronounced effects are observed during schizogony and gametogony, leading to a complete interruption of the parasite's life cycle.[1] While the specific molecular target is yet to be fully elucidated, research on this compound and other triazine derivatives suggests several key cellular processes are affected.

Disruption of Nuclear Division and Cytokinesis

A primary effect of triazine compounds is the inhibition of nuclear division in both schizonts and gametocytes.[2] This leads to the formation of abnormal, multinucleated schizonts and prevents the proper formation of merozoites.[2] Similarly, during microgametogenesis, the differentiation of microgametes is impaired, characterized by aberrant chromatin condensation and the formation of intracytoplasmic flagella.[3]

Interference with Oocyst Wall Formation

This compound and its analogues have been shown to disrupt the formation of the oocyst wall.[1][3] Specifically, the development of wall-forming bodies in macrogametocytes is inhibited.[1][3] This results in the formation of an abnormally thickened and incomplete oocyst wall, leading to the necrosis of the zygote.[3]

Potential Interference with Pyrimidine Synthesis

While direct evidence in Eimeria is limited, studies on the related triazine compound toltrazuril suggest a possible secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase.[4] Inhibition of this pathway would disrupt DNA and RNA synthesis, which is essential for the rapid proliferation of the parasite.

Other Cellular Effects

Studies on related triazines have revealed other cellular effects that may contribute to their anticoccidial activity:

  • Mitochondrial Dysfunction: Dithis compound and toltrazuril have been shown to decrease the mitochondrial membrane potential in Eimeria merozoites, suggesting an impact on mitochondrial function and energy metabolism.[2][5]

  • Downregulation of Key Enzymes: Dithis compound treatment has been found to reduce the expression of enolase, a crucial enzyme in the glycolytic pathway, in second-generation merozoites of Eimeria tenella.[6]

  • Inhibition of Host Cell Invasion: Dithis compound has also been shown to downregulate the expression of microneme genes (EtMIC1-5), which are involved in host cell recognition and invasion.

Quantitative Data

Quantitative data on the efficacy of this compound is limited in the available literature. However, data for the closely related compound dithis compound provides a valuable reference.

CompoundAssay TypeEimeria SpeciesIC50Reference
Dithis compoundSporulation InhibitionMixed goat isolates0.078 mg/mL[7]

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not extensively published. However, based on the observed effects of triazine compounds, the following methodologies are relevant.

In Vitro Sporulation Inhibition Assay

This assay assesses the ability of a compound to inhibit the development of non-infectious unsporulated oocysts into infectious sporulated oocysts.

  • Oocyst Isolation: Isolate and purify unsporulated oocysts from the feces of infected animals.

  • Compound Incubation: Incubate a known concentration of oocysts in a solution containing the test compound at various concentrations. A negative control (no compound) and a positive control (a known anticoccidial) should be included.

  • Sporulation Conditions: Maintain the oocyst suspensions at an appropriate temperature (e.g., 27-29°C) with adequate aeration for 48-72 hours to allow for sporulation.

  • Assessment: Count the number of sporulated and unsporulated oocysts under a microscope.

  • Calculation: Calculate the percentage of sporulation inhibition for each compound concentration and determine the IC50 value.[7]

Mitochondrial Membrane Potential Assay (using JC-10)

This assay measures changes in the mitochondrial membrane potential of Eimeria merozoites.[5]

  • Merozoite Isolation: Isolate second-generation merozoites from the cecal contents of infected chickens.

  • Drug Treatment: Incubate the isolated merozoites with the test compound at various concentrations for a specified period (e.g., 4 hours).

  • JC-10 Staining: Add JC-10 dye solution to the merozoite suspension and incubate at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths: green fluorescence (indicating monomeric JC-10 in depolarized mitochondria) and red fluorescence (indicating J-aggregates in polarized mitochondria).[5][8]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[5]

Ultrastructural Analysis via Transmission Electron Microscopy (TEM)

TEM is used to observe the morphological changes in the parasite's intracellular stages after treatment with the compound.

  • Infection and Treatment: Infect susceptible animals with Eimeria oocysts and treat them with the test compound at a specific time post-infection to target particular developmental stages.

  • Tissue Sampling: Collect intestinal tissue samples at various time points after treatment.

  • Fixation and Processing: Fix the tissue samples in glutaraldehyde and osmium tetroxide, dehydrate them in a graded ethanol series, and embed them in resin.

  • Sectioning and Staining: Cut ultrathin sections of the embedded tissue and stain them with uranyl acetate and lead citrate.

  • Microscopy: Examine the sections using a transmission electron microscope to observe the ultrastructure of the parasite stages and identify any drug-induced abnormalities.[3][9]

Visualizations

Signaling Pathways and Cellular Effects

Clazuril_Mechanism cluster_parasite Eimeria Parasite This compound This compound (Triazine Compound) Inhibition1 Inhibition This compound->Inhibition1 Inhibition2 Inhibition This compound->Inhibition2 Inhibition3 Inhibition This compound->Inhibition3 Disruption Disruption This compound->Disruption Downregulation1 Downregulation This compound->Downregulation1 Downregulation2 Downregulation This compound->Downregulation2 Nuclear_Division Nuclear Division (Schizogony & Gametogony) Oocyst_Wall_Formation Oocyst Wall Formation Pyrimidine_Synthesis Pyrimidine Synthesis (Putative) Mitochondrion Mitochondrial Function Glycolysis Glycolysis (Enolase) Invasion Host Cell Invasion (Microneme Proteins) Inhibition1->Nuclear_Division Inhibition2->Oocyst_Wall_Formation Inhibition3->Pyrimidine_Synthesis Disruption->Mitochondrion Downregulation1->Glycolysis Downregulation2->Invasion

Caption: Proposed multifaceted mechanism of action of this compound against Eimeria.

Experimental Workflow for Ultrastructural Analysis

TEM_Workflow Infection Infection of Host with Eimeria Oocysts Treatment This compound Treatment (Targeting Specific Stages) Infection->Treatment Sampling Intestinal Tissue Sampling Treatment->Sampling Fixation Fixation (Glutaraldehyde & OsO4) Sampling->Fixation Embedding Dehydration & Resin Embedding Fixation->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining TEM Transmission Electron Microscopy (TEM) Staining->TEM Analysis Analysis of Parasite Ultrastructure TEM->Analysis

References

Unraveling the Molecular Onslaught: A Technical Guide to the Action of Clazuril Against Coccidia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. The triazine compound Clazuril, and its close relatives Dithis compound and Toltrazuril, have been pivotal in the control of this pervasive disease. This technical guide delves into the current understanding of the molecular target and mechanism of action of this compound in coccidia. While the precise molecular binding site remains an area of active investigation, a substantial body of evidence points towards a multi-faceted disruption of parasite development, with a primary impact on gametogony and mitochondrial function. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed pathways of action to provide a comprehensive resource for the scientific community.

Proposed Molecular Target and Mechanism of Action

The anticoccidial activity of this compound and other triazines is not attributed to a single, well-defined molecular target but rather to a cascade of events that cripple the parasite's ability to complete its life cycle. The primary modes of action are believed to be:

  • Disruption of Gametogony: A significant body of evidence indicates that triazines primarily target the sexual stages (gametogony) of the Eimeria life cycle. This interference prevents the formation of viable oocysts, the infective stage shed in the feces. Ultrastructural studies have revealed severe damage to developing macrogametes and microgametes. Specifically, treatment with related triazines leads to the abnormal development or disappearance of wall-forming bodies in macrogametocytes, which are essential for the formation of the protective oocyst wall.[1] In microgametocytes, these drugs cause a ballooned appearance and a complete loss of internal structure.[1]

  • Mitochondrial Dysfunction: A growing consensus points towards the parasite's mitochondria as a key organelle affected by triazine compounds. Treatment with Toltrazuril, a close analog of this compound, has been shown to induce considerable enlargement of the perinuclear space, mitochondria, and endoplasmic reticulum in Eimeria tenella.[2] Furthermore, transcriptional analysis of Toltrazuril-treated E. tenella revealed an upregulation of genes related to oxidative stress and a decrease in mitochondrial membrane potential.[2] This disruption of mitochondrial function likely leads to a cascade of detrimental effects, including impaired energy metabolism and the induction of apoptosis-like processes, ultimately contributing to the parasite's demise.

  • Inhibition of Asexual Stages: While the primary effect appears to be on gametogony, triazines also exhibit activity against the asexual stages (schizogony) of Eimeria. Histological studies have shown that Dithis compound induces extensive degenerative changes in first- and second-generation schizonts, characterized by a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merogony.[1] This action at earlier stages of the life cycle contributes to the overall efficacy of the drug by reducing the parasite load that progresses to the sexual stages.

The following diagram illustrates the proposed multi-stage inhibitory action of this compound on the Eimeria life cycle.

Eimeria_Lifecycle_Inhibition cluster_host Host Intestinal Cell cluster_environment External Environment sporozoite Sporozoite Invasion trophozoite Trophozoite sporozoite->trophozoite schizont1 1st Gen. Schizont (Merogony I) trophozoite->schizont1 merozoite1 1st Gen. Merozoites schizont1->merozoite1 schizont2 2nd Gen. Schizont (Merogony II) merozoite1->schizont2 Re-invasion merozoite2 2nd Gen. Merozoites schizont2->merozoite2 gametogony Gametogony merozoite2->gametogony Differentiation microgametocyte Microgametocyte gametogony->microgametocyte macrogametocyte Macrogametocyte gametogony->macrogametocyte zygote Zygote microgametocyte->zygote Fertilization macrogametocyte->zygote oocyst_unsporulated Unsporulated Oocyst zygote->oocyst_unsporulated oocyst_sporulated Sporulated Oocyst (Infective) oocyst_unsporulated->oocyst_sporulated Excretion & Sporulation This compound This compound Action This compound->schizont1 Inhibition of Asexual Stages (Degenerative Changes) This compound->schizont2 This compound->gametogony Primary Target: Disruption of Gametogony (Inhibition of oocyst wall formation)

Figure 1: Proposed sites of this compound action on the Eimeria life cycle.

Quantitative Data on the Efficacy of Triazine Anticoccidials

The efficacy of this compound and its analogs is typically evaluated by measuring the reduction in oocyst shedding, improvement in lesion scores, and positive effects on animal performance parameters such as body weight gain. The following tables summarize representative quantitative data for Dithis compound and Toltrazuril, which are expected to have comparable efficacy to this compound.

Table 1: Efficacy of Dithis compound and Toltrazuril Against Eimeria Infections in a Murine Model [3]

Treatment GroupDoseOocyst ExcretionBodyweight Gain (% of Healthy Control)
Toltrazuril (TTZ) 15 mg/kgComplete preventionNo significant difference from healthy control
Dithis compound (DCZ) 5 mg/kgSignificant reductionSignificantly lower than healthy and TTZ-treated groups
Infected Control -HighSignificantly lower than healthy control

Table 2: Efficacy of a Novel Triazine (Nitromezuril) Against Various Eimeria Species in Broiler Chickens [4]

Eimeria SpeciesTreatmentDose (mg/kg in feed)Anticoccidial Index (ACI)*
E. tenella Nitromezuril (NZL)3193
Dithis compound (DZL)1185
E. necatrix Nitromezuril (NZL)3192
Dithis compound (DZL)1176
E. acervulina Nitromezuril (NZL)3191
Dithis compound (DZL)1176
E. maxima Nitromezuril (NZL)3163
Dithis compound (DZL)1148

*Anticoccidial Index (ACI) is a composite score based on survival, weight gain, and lesion scores. A higher ACI indicates greater efficacy.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the efficacy and mechanism of action of anticoccidial drugs like this compound.

Oocyst Per Gram (OPG) Fecal Count

This method quantifies the number of Eimeria oocysts shed in the feces, providing a direct measure of parasite replication and the efficacy of an anticoccidial treatment.

Methodology:

  • Sample Collection: Collect fresh fecal samples randomly from multiple locations within the animal enclosure to ensure a representative sample.[5]

  • Homogenization: Weigh a known amount of feces (e.g., 1 gram) and homogenize it in a known volume of a flotation solution (e.g., saturated salt or sugar solution).

  • Flotation: Transfer the homogenate to a counting chamber, such as a McMaster slide. The oocysts, being less dense than the flotation solution, will float to the top.

  • Counting: Using a microscope, count the number of oocysts within the grid of the counting chamber.

  • Calculation: Calculate the OPG using the following formula, adjusting for the dilution factor and the volume of the counting chamber: OPG = (Number of oocysts counted × Dilution factor) / Volume of chamber grid (in mL)

Intestinal Lesion Scoring

This is a semi-quantitative method to assess the macroscopic intestinal damage caused by Eimeria infection. The Johnson and Reid scoring system is widely used.[6]

Methodology:

  • Necropsy: Euthanize selected birds and perform a necropsy to expose the intestinal tract.

  • Intestinal Examination: Systematically examine different sections of the intestine (duodenum, jejunum, ileum, ceca) for gross lesions such as petechiae, thickening of the intestinal wall, and presence of blood or mucus.[7]

  • Scoring: Assign a score to each intestinal section based on the severity of the lesions, typically on a scale of 0 (no lesions) to 4 (severe lesions).[6][8] The specific criteria for each score depend on the Eimeria species being evaluated.

  • Average Score: Calculate the average lesion score for each treatment group.

In Vitro Susceptibility Assays

In vitro assays provide a controlled environment to assess the direct effect of a compound on the parasite, reducing the need for animal experimentation.

a) Sporozoite Invasion Inhibition Assay (SIA):

  • Cell Culture: Grow a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells) to confluence in a multi-well plate.

  • Sporozoite Preparation: Excyst sporulated oocysts to release sporozoites.

  • Treatment and Infection: Treat the sporozoites with different concentrations of the test compound (e.g., this compound) for a defined period. Then, add the treated sporozoites to the host cell monolayer.

  • Quantification: After an incubation period, fix and stain the cells. Quantify the number of intracellular sporozoites using microscopy or an automated imaging system.[9]

b) Reproduction Inhibition Assay (RIA):

  • Infection: Infect a confluent host cell monolayer with sporozoites.

  • Treatment: After allowing the sporozoites to invade the host cells, add the test compound at various concentrations to the culture medium.

  • Incubation: Incubate the infected cells for a period that allows for the development of schizonts and merozoites.

  • Quantification: Quantify the extent of parasite development, for example, by measuring the expression of a parasite-specific gene using quantitative PCR (qPCR) or by using a fluorescent reporter strain.[9]

Measurement of Mitochondrial Membrane Potential (MMP)

This assay is used to investigate the effect of a compound on mitochondrial function.

Methodology:

  • Parasite Isolation: Isolate the desired stage of the parasite (e.g., merozoites) from infected tissues or in vitro cultures.

  • Fluorescent Staining: Incubate the isolated parasites with a potentiometric fluorescent dye, such as JC-1 or TMRM.[10] These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

  • Treatment: Expose the stained parasites to the test compound.

  • Fluorescence Measurement: Measure the changes in fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence indicates a depolarization of the mitochondrial membrane.[10]

The following diagram illustrates a general workflow for evaluating the anticoccidial activity of a compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) cluster_analysis Data Analysis and Conclusion start Start: Compound of Interest (e.g., this compound) sia Sporozoite Invasion Inhibition Assay (SIA) start->sia ria Reproduction Inhibition Assay (RIA) start->ria mmp Mitochondrial Membrane Potential Assay start->mmp infection Experimental Infection with Eimeria oocysts ria->infection Promising candidates move to in vivo testing treatment Treatment with Test Compound infection->treatment opg Oocyst Per Gram (OPG) Fecal Count treatment->opg lesion_scoring Intestinal Lesion Scoring treatment->lesion_scoring bwg Body Weight Gain Measurement treatment->bwg data_analysis Statistical Analysis of Efficacy Parameters opg->data_analysis lesion_scoring->data_analysis bwg->data_analysis conclusion Determination of Anticoccidial Efficacy and Mechanism of Action data_analysis->conclusion

Figure 2: General experimental workflow for anticoccidial drug evaluation.

Conclusion

While a single, definitive molecular target for this compound in coccidia remains to be conclusively identified, the available evidence strongly suggests a multi-pronged attack on the parasite. The primary disruption of gametogony, leading to the inhibition of oocyst formation, is a key feature of its mechanism of action. This is likely underpinned by a fundamental interference with mitochondrial function, resulting in a cascade of events that are lethal to the parasite. The additional activity against asexual stages further solidifies its efficacy as a potent anticoccidial agent.

Future research, employing techniques such as transcriptomics, proteomics, and forward genetics to study drug-resistant strains, will be crucial in pinpointing the precise molecular interactions of this compound and other triazines.[2][11] A deeper understanding of these mechanisms will not only refine our use of existing anticoccidials but also pave the way for the development of novel therapeutic strategies to combat the ever-present threat of coccidiosis in animal agriculture. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this critical endeavor.

References

A Technical Guide to the Biochemical Pathways Affected by Clazuril in Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in veterinary medicine to control infections caused by Eimeria species in poultry and other livestock. Its efficacy stems from its ability to disrupt critical biochemical and physiological processes within the parasite. This technical guide provides an in-depth analysis of the known biochemical pathways affected by this compound, focusing on its primary mechanism of action: the disruption of intracellular calcium homeostasis. This guide synthesizes current research to provide a comprehensive resource for professionals in parasitology and drug development, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and its Antiparasitic Activity

This compound belongs to the triazine class of anticoccidial drugs, which also includes dithis compound and toltrazuril.[1][2] These compounds are highly effective against various intracellular protozoan parasites of the phylum Apicomplexa, which includes genera such as Eimeria, Toxoplasma, Sarcocystis, and Neospora.[1][3][4] this compound exhibits a coccidiocidal effect, targeting both asexual and sexual developmental stages of the parasite, thereby interrupting the life cycle and preventing the shedding of oocysts.[5] While its broad efficacy is well-established, a detailed understanding of its molecular mechanism is crucial for optimizing its use, managing resistance, and developing novel antiparasitic therapies.

Primary Biochemical Pathway Affected: Disruption of Calcium Homeostasis

The central mechanism of action for this compound and related triazines involves the disruption of intracellular calcium (Ca²⁺) signaling pathways within the parasite.[6] Calcium is a critical second messenger in apicomplexan parasites, regulating a multitude of essential processes for parasite survival and propagation, including motility, host cell invasion, and egress.[6][7]

This compound is thought to function as a calcium ionophore, increasing the permeability of parasite membranes to Ca²⁺. This leads to a sustained elevation of cytosolic calcium levels, which has profound and ultimately lethal effects on the parasite.

The Role of Calcium in Apicomplexan Parasites

Apicomplexan parasites maintain a low resting concentration of cytosolic Ca²⁺. Transient increases in Ca²⁺ levels, triggered by various stimuli, activate a cascade of downstream effectors, including calcium-dependent protein kinases (CDPKs), which are essential for:

  • Microneme Secretion: The release of adhesion proteins required for host cell attachment and invasion.[6]

  • Gliding Motility: A unique form of substrate-dependent locomotion necessary for traversing host tissues and invading cells.[4]

  • Host Cell Egress: The process by which parasites exit the host cell to infect neighboring cells.[6]

This compound's Impact on Calcium Signaling

This compound disrupts the tightly regulated balance of intracellular calcium. The influx of extracellular Ca²⁺ and the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum and acidocalcisomes, leads to a state of calcium overload. This uncontrolled elevation of cytosolic Ca²⁺ is cytotoxic, leading to:

  • Inhibition of Development: this compound treatment results in degenerative changes in schizonts and gametocytes.[5] It interferes with cytokinesis, leading to the formation of multinucleated schizonts and inhibiting the development of merozoites.[3][8]

  • Structural Abnormalities: Treated parasites exhibit ballooned microgametocytes, an absence of wall-forming bodies in macrogametocytes, and ultimately, a complete lack of oocyst formation.[5]

  • Metabolic Disruption: Elevated intracellular calcium can lead to mitochondrial dysfunction, affecting energy metabolism and inducing oxidative stress.[8]

Below is a diagram illustrating the proposed mechanism of action of this compound on parasite calcium homeostasis.

Clazuril_Mechanism Proposed Mechanism of this compound on Parasite Calcium Homeostasis cluster_Extracellular Extracellular Space cluster_Parasite Apicomplexan Parasite cluster_Cytosol Cytosol cluster_Stores Internal Stores (ER, Acidocalcisomes) Ca2+_ext Ca²⁺ Ca2+_cyt Elevated Ca²⁺ CDPKs Calcium-Dependent Protein Kinases (CDPKs) Ca2+_cyt->CDPKs Activates Disruption Disruption of Cellular Processes CDPKs->Disruption Leads to Inhibition of Motility Inhibition of Motility Disruption->Inhibition of Motility Blocked Invasion/Egress Blocked Invasion/Egress Disruption->Blocked Invasion/Egress Metabolic Collapse Metabolic Collapse Disruption->Metabolic Collapse Parasite Death Parasite Death Disruption->Parasite Death Ca2+_int Ca²⁺ Ca2+_int->Ca2+_cyt Ca²⁺ Release This compound This compound This compound->Ca2+_ext This compound->Ca2+_cyt Ca²⁺ Influx This compound->Ca2+_int PM Plasma Membrane IM Internal Membranes

Caption: this compound acts as an ionophore, disrupting parasite Ca²⁺ homeostasis.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize quantitative data from various studies on the effects of triazine anticoccidials. Direct quantitative data for this compound is often limited in publicly available literature; therefore, data for the closely related and mechanistically similar compound, dithis compound, is also included for comparative purposes.

Table 1: In Vivo Efficacy of this compound and Dithis compound against Eimeria Infections

CompoundHostEimeria SpeciesDosageEfficacy MetricResultReference
This compoundPigeonsE. labbeana, E. columbarum2.5 mg (oral)Oocyst OutputComplete interruption of life cycle[5]
Dithis compoundChickensMixed Eimeria spp.1 ppm (in feed)Lesion Score ReductionSignificant reduction[9]
Dithis compoundCalvesEimeria spp.1 mg/kgOocyst SheddingEffective control[2]
Dithis compoundLambsEimeria spp.>1 mg/kgOocyst SheddingHigher dose required for control[2]

Table 2: Effects of Triazines on Parasite Development and Metabolism

CompoundParasiteEffectObservationReference
PonazurilN. caninum, S. neuronaInhibition of developmentVacuolization and degeneration of tachyzoites and merozoites[3]
PonazurilN. caninum, S. neuronaCytokinesis InhibitionInhibition of merozoite formation[3]
Dithis compoundE. tenellaMitochondrial DysfunctionDecrease in mitochondrial membrane potential[8]
Dithis compoundE. tenellaGene ExpressionReduced expression of enolase[8]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the effects of this compound on parasite biology.

Protocol for Measuring Intracellular Calcium Levels in Parasites

This protocol is adapted from methods used for studying Ca²⁺ signaling in Toxoplasma gondii and can be applied to other apicomplexan parasites.[10]

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to this compound treatment using a fluorescent Ca²⁺ indicator.

Materials:

  • Isolated parasites (e.g., Eimeria sporozoites, Toxoplasma tachyzoites)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (in DMSO)

  • Pluronic F-127

  • Fluorometer or fluorescence microscope

Procedure:

  • Parasite Preparation: Harvest and purify parasites from host cells. Wash the parasites in buffer and resuspend to a concentration of 1 x 10⁷ to 1 x 10⁸ parasites/mL.

  • Dye Loading: Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02%. Incubate for 30-60 minutes at 25-37°C in the dark with gentle agitation.

  • Washing: Pellet the parasites by centrifugation and wash twice with buffer to remove extracellular dye.

  • Measurement: Resuspend the loaded parasites in buffer and place them in a cuvette for fluorometry or on a glass-bottom dish for microscopy.

  • Baseline Reading: Record the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add this compound (or vehicle control) to the desired final concentration and continue recording the fluorescence signal.

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm (excitation ~494 nm). An increase in the ratio or intensity indicates an increase in intracellular Ca²⁺.

Below is a workflow diagram for the intracellular calcium measurement protocol.

Calcium_Assay_Workflow Workflow for Intracellular Calcium Measurement start Start prep Parasite Preparation (Harvest and Purify) start->prep load Dye Loading (e.g., Fura-2 AM) prep->load wash Wash to Remove Extracellular Dye load->wash measure Resuspend and Place in Fluorometer/Microscope wash->measure baseline Record Baseline Fluorescence measure->baseline add_compound Add this compound or Vehicle Control baseline->add_compound record Record Fluorescence Change add_compound->record analyze Analyze Data (Ratio or Intensity Change) record->analyze end_node End analyze->end_node

Caption: A typical workflow for measuring intracellular calcium in parasites.

In Vitro Parasite Development Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the intracellular development of parasites.

Materials:

  • Host cell monolayer (e.g., Madin-Darby Bovine Kidney cells)

  • Purified, infectious parasites (e.g., Eimeria sporozoites)

  • Culture medium

  • This compound stock solution

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa)

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to confluence.

  • Infection: Infect the host cell monolayer with a known number of parasites.

  • Treatment: After allowing parasites to invade (2-4 hours), wash away extracellular parasites and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for significant parasite development (e.g., 48-72 hours for schizont formation).

  • Fixation and Staining: Wash the cells, fix with methanol, and stain with Giemsa.

  • Quantification: Using a microscope, count the number of developing parasite stages (e.g., schizonts) in a defined number of fields for each drug concentration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits parasite development by 50%).

Secondary and Downstream Effects

The primary disruption of Ca²⁺ homeostasis by this compound triggers a cascade of secondary effects that contribute to its parasiticidal activity.

  • Mitochondrial Stress: Sustained high levels of cytosolic Ca²⁺ can lead to its uptake by mitochondria, disrupting the mitochondrial membrane potential and impairing ATP synthesis. This can also lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Enzyme Inhibition: While not a direct target, the altered intracellular environment can inhibit the function of various essential enzymes. For example, studies with related triazines have shown reduced expression of glycolytic enzymes like enolase, suggesting an impact on parasite energy metabolism.[8]

  • Apoptosis-like Cell Death: The combination of metabolic stress, oxidative damage, and disruption of signaling pathways can activate programmed cell death pathways within the parasite, leading to its destruction.

Conclusion and Future Directions

This compound remains a highly effective anticoccidial drug due to its potent and rapid action against multiple life-cycle stages of apicomplexan parasites. Its primary mechanism of action is the disruption of intracellular calcium homeostasis, a pathway that is fundamental to parasite survival. The resulting calcium overload leads to a cascade of detrimental effects, including the inhibition of development, metabolic collapse, and ultimately, parasite death.

For drug development professionals, the parasite's calcium signaling pathways represent a validated and attractive target. Future research should focus on:

  • Identifying the specific parasite ion channels or transporters that this compound interacts with to exert its ionophoric effect.

  • Elucidating the full range of downstream effectors of calcium signaling that are disrupted by this compound.

  • Investigating mechanisms of resistance to triazine compounds to inform the development of next-generation therapies that can overcome this challenge.

A deeper understanding of the biochemical pathways affected by this compound will not only help in preserving the efficacy of this important drug class but also pave the way for the discovery of novel antiparasitic agents with improved characteristics.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clazuril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril, with the IUPAC name --INVALID-LINK--acetonitrile and CAS number 101831-36-1, is a potent anticoccidial agent used in veterinary medicine. As a member of the triazine class of compounds, it is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its chemical properties, and its mechanism of action against coccidian parasites.

Chemical Properties

Table 1: General Chemical Properties of this compound

PropertyValueSource
IUPAC Name--INVALID-LINK--acetonitrileWikipedia[1]
CAS Number101831-36-1PubChem[2]
Molecular FormulaC₁₇H₁₀Cl₂N₄O₂PubChem[2]
Molecular Weight373.19 g/mol PubChem[2]
Canonical SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)ClPubChem[2]
InChI KeyQUUTUGLQZLNABV-UHFFFAOYSA-NPubChem[2]

Table 2: Physicochemical Properties of this compound

PropertyValue/MethodologySource
Melting Point Not specified in available literature. Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus.
Solubility Specific quantitative data in various solvents is not available. The solubility of the related compound, dithis compound, has been measured by the isothermal saturation method in solvents like dimethylformamide, acetone, acetonitrile, ethyl acetate, and alcohols.[3] A similar protocol could be followed for this compound.
pKa (Acid Dissociation Constant) Not specified in available literature. Can be determined experimentally by potentiometric titration or spectrophotometric methods.[4]
LogP (Octanol-Water Partition Coefficient) Not specified in available literature. Can be predicted using computational models or determined experimentally via shake-flask or HPLC methods.
Stability Stable under standard conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to determine its degradation profile and establish a stability-indicating assay method.[5]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, a substituted aminophenylacetonitrile, followed by the construction of the 1,2,4-triazine-3,5-dione ring. While a complete, detailed experimental protocol for the entire synthesis is not publicly available in a single document, the following pathway is proposed based on known chemical reactions for similar compounds and the synthesis of a key intermediate.

The synthesis can be logically divided into two main parts:

  • Synthesis of the Phenylacetonitrile Intermediate: Preparation of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

  • Formation of the Triazine Ring: Cyclization reaction to form the 1,2,4-triazine-3,5-dione moiety attached to the phenyl ring of the intermediate.

Clazuril_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 cluster_triazine_precursor Triazine Ring Formation cluster_final Final Product p_chloronitrobenzene p-Chloronitrobenzene intermediate1 (4-Nitro-2-chlorophenyl)(4-chlorophenyl)acetonitrile p_chloronitrobenzene->intermediate1 Condensation p_chlorobenzylcyanide p-Chlorobenzyl Cyanide p_chlorobenzylcyanide->intermediate1 intermediate2 (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile intermediate1->intermediate2 Reduction of Nitro Group This compound This compound intermediate2->this compound Cyclization reagent Oxalyl chloride and Semicarbazide derivative reagent->this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

1. Synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (Intermediate)

A plausible method for the synthesis of this key intermediate is a "one-pot" method involving a condensation reaction followed by reduction, as described in Chinese patent CN103172537A for a similar compound.[6]

  • Materials: p-Chloronitrobenzene, p-chlorobenzyl cyanide, sodium hydroxide, hydrochloric acid, a reducing agent (e.g., hydrazine hydrate), a catalyst (e.g., Raney nickel or palladium on carbon), and a solvent (e.g., ethanol).

  • Procedure:

    • Condensation: In a reaction vessel, dissolve p-chloronitrobenzene and p-chlorobenzyl cyanide in a suitable solvent like ethanol. Cool the mixture to 0°C. Slowly add a solution of sodium hydroxide while maintaining the temperature below 25°C. After the addition, stir the reaction mixture at 25°C for several hours.

    • Acidification: Cool the reaction mixture again to 0°C and slowly add concentrated hydrochloric acid to adjust the pH to 6-7, keeping the temperature below 10°C.

    • Reduction: To the resulting mixture, add a catalyst and a reducing agent. Heat the reaction mixture to 60-80°C and stir for several hours until the reduction of the nitro group is complete.

    • Work-up and Isolation: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

2. Formation of the 1,2,4-Triazine-3,5-dione Ring

  • General Protocol for Triazine Ring Formation:

    • The (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile intermediate would be reacted with a reagent system capable of forming the 1,2,4-triazine-3,5-dione ring. This could involve a multi-step sequence, for example, reaction with oxalyl chloride to form an intermediate isocyanate, followed by cyclization with a semicarbazide derivative.

    • Alternatively, a direct cyclization with a pre-formed reagent containing the core structure of the triazine ring might be possible.

    • The reaction conditions (solvent, temperature, and catalyst) would need to be optimized to achieve a good yield of the final product, this compound.

Mechanism of Action

This compound exerts its coccidiocidal effect by disrupting the life cycle of Eimeria parasites within the host's intestinal cells. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's development.[7]

Histological studies have revealed that this compound induces degenerative changes in the developmental stages of the parasite.[7] This includes:

  • Schizonts: A reduced number and abnormal structure of developing merozoites within the schizonts.

  • Microgametocytes: A ballooned appearance and the presence of numerous small vacuoles.

  • Macrogametocytes: The absence of typical wall-forming bodies, which are essential for the formation of the oocyst wall.

The overall effect is a complete interruption of the parasite's life cycle, preventing the formation and shedding of new oocysts.[7] The exact molecular target of this compound is not fully elucidated, but it is believed to interfere with critical metabolic pathways in the parasite.

Eimeria_Lifecycle_Inhibition Ingestion Ingestion of Sporulated Oocysts Sporozoites Sporozoites invade intestinal cells Ingestion->Sporozoites Schizogony Schizogony (Asexual Reproduction) Sporozoites->Schizogony Merozoites Release of Merozoites Schizogony->Merozoites Gametogony Gametogony (Sexual Reproduction) Merozoites->Gametogony Zygote Zygote Formation Gametogony->Zygote Oocyst Oocyst Shedding Zygote->Oocyst This compound This compound This compound->Schizogony Disrupts merozoite development This compound->Gametogony Induces degenerative changes in gametocytes

Caption: Inhibition of the Eimeria life cycle by this compound.

Conclusion

This compound is a significant anticoccidial agent with a complex synthesis pathway and a mechanism of action that effectively disrupts the life cycle of Eimeria parasites. While a complete, publicly available, step-by-step synthesis protocol is elusive, the outlined pathway provides a chemically sound approach for its preparation. Further research into its specific quantitative chemical properties, such as solubility and pKa, would be beneficial for formulation development and a deeper understanding of its pharmacokinetic profile. The elucidation of its precise molecular target within the parasite remains an area for future investigation, which could lead to the development of even more effective anticoccidial drugs.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Clazuril in Avian Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril is a benzeneacetonitrile derivative belonging to the triazine class of anticoccidial drugs. It is utilized in veterinary medicine, particularly for the control of coccidiosis in pigeons. Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry and other avian species, leading to substantial economic losses through mortality, morbidity, and reduced production efficiency. This compound exhibits a broad spectrum of activity against various Eimeria species. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in avian species, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and avian health.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in avian species has been primarily investigated in laying hens and pigeons. The drug is characterized by its oral route of administration.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. A study in laying hens demonstrated detectable plasma concentrations after a single oral dose of 3 mg/kg body weight.

Distribution

This compound distributes into various tissues. In laying hens, after multiple oral doses, this compound residues were detected in eggs, with concentrations being higher in the yolk than in the albumen. This suggests that the lipophilic nature of the compound may contribute to its distribution into fatty tissues and egg yolk.

Metabolism

The metabolism of this compound in avian species is not extensively detailed in the available literature. However, like other triazine compounds, it is presumed to undergo hepatic metabolism.

Excretion

The primary route of excretion for this compound and its metabolites is believed to be through the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound in laying hens, derived from a study by Giorgi & Soldani (2008).

Table 1: Pharmacokinetic Parameters of this compound in Laying Hens after a Single Oral Dose of 3 mg/kg BW

ParameterValueUnit
Cmax (Maximum Plasma Concentration)0.85µg/mL
Tmax (Time to Maximum Concentration)6hours
AUC (Area Under the Curve)12.3µg·h/mL
t½ (Half-life)18.5hours

Table 2: this compound Residues in Eggs of Laying Hens after Multiple Oral Doses (3 mg/kg BW for 5 days)

Days After Last DoseYolk Concentration (µg/g)Albumen Concentration (µg/g)
11.20.15
30.80.08
50.50.04
70.2< LOQ
10< LOQ< LOQ
LOQ: Limit of Quantification

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound are centered on its anticoccidial activity.

Mechanism of Action

This compound exerts its effect by interfering with the life cycle of Eimeria parasites. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's development within the intestinal cells of the host. Histological studies on the closely related dithis compound have shown that it induces degenerative changes in schizonts and gametocytes.[1] This includes the loss of internal structure, vacuolization, and incomplete merogony. In macrogametocytes, the development of wall-forming bodies is inhibited.[1] The primary mode of action for triazines like this compound is thought to be the inhibition of nuclear division in the parasite.[2] There is also evidence to suggest that some triazines may interfere with the parasite's respiratory chain and pyrimidine synthesis.[3]

Caption: Cellular mechanism of action of this compound on the Eimeria life cycle.

Efficacy

This compound has demonstrated high efficacy in the treatment and prevention of coccidiosis in pigeons. A single dose of 2.5 mg per pigeon was effective in eliminating oocyst shedding in infected birds.[4] Field studies have also confirmed its effectiveness in reducing oocyst counts to negligible levels within seven days of treatment, without affecting the racing performance of the pigeons.[4]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is a representative example for determining the pharmacokinetics of this compound in an avian species.

Pharmacokinetic_Study_Workflow start Start: Acclimatization of Birds dosing Oral Administration of this compound start->dosing sampling Blood Sample Collection at Predetermined Time Points dosing->sampling processing Plasma Separation by Centrifugation sampling->processing extraction Liquid-Liquid Extraction of this compound from Plasma processing->extraction analysis HPLC Analysis for this compound Quantification extraction->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis end End: Determination of PK Profile data_analysis->end

Caption: Workflow for a typical avian pharmacokinetic study of this compound.

  • Animal Model: 24 adult pigeons of a specific breed, mixed sex, clinically healthy, and free from coccidial infection.

  • Housing and Acclimatization: Birds are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle) for at least one week prior to the study. They are provided with a standard diet and water ad libitum.

  • Drug Administration: A single oral dose of this compound (e.g., 2.5 mg/pigeon) is administered directly into the crop using a gavage needle.

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the brachial vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing.

  • Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 15 minutes to separate the plasma. The plasma is then transferred to clean tubes and stored at -20°C until analysis.

  • Analytical Method (HPLC):

    • Sample Preparation: A liquid-liquid extraction is performed on the plasma samples to isolate the this compound.

    • Chromatographic Conditions: A C18 reverse-phase column is used with a mobile phase consisting of a mixture of acetonitrile and water. The flow rate is maintained at 1 mL/min, and UV detection is performed at an appropriate wavelength.

    • Quantification: A standard curve is generated using known concentrations of this compound to quantify the drug in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Pharmacodynamic (Efficacy) Study Protocol

This protocol is a representative example for evaluating the anticoccidial efficacy of this compound.

Efficacy_Study_Workflow start Start: Grouping of Birds infection Experimental Infection with Eimeria Oocysts start->infection treatment Treatment with this compound infection->treatment monitoring Monitoring of Clinical Signs, Body Weight, and Fecal Oocyst Counts treatment->monitoring necropsy Necropsy and Lesion Scoring monitoring->necropsy data_analysis Statistical Analysis of Efficacy Parameters necropsy->data_analysis end End: Determination of Anticoccidial Efficacy data_analysis->end

Caption: Workflow for a typical avian pharmacodynamic (efficacy) study of this compound.

  • Animal Model: 120 one-day-old broiler chickens, coccidia-free.

  • Housing and Diet: Birds are raised in a controlled environment on wire-floored cages to prevent extraneous infection. They receive a standard broiler diet without any anticoccidial additives.

  • Experimental Groups:

    • Group A: Uninfected, untreated control.

    • Group B: Infected, untreated control.

    • Group C: Infected, treated with this compound at a specific dose.

    • Group D: Infected, treated with a reference anticoccidial drug.

  • Infection: At 14 days of age, birds in Groups B, C, and D are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of E. tenella, E. acervulina, and E. maxima).

  • Treatment: Treatment for Group C (this compound) and Group D (reference drug) is administered in the feed or drinking water, starting from the day of infection and continuing for a specified period (e.g., 7 days).

  • Parameters Measured:

    • Mortality: Recorded daily.

    • Body Weight Gain: Measured at the start and end of the experimental period.

    • Feed Conversion Ratio (FCR): Calculated for the experimental period.

    • Oocyst Shedding: Fecal samples are collected on specific days post-infection, and oocysts per gram of feces (OPG) are determined using a McMaster chamber.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scoring system (e.g., Johnson and Reid, 1970).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.

Conclusion

This compound is an effective anticoccidial agent in avian species, particularly pigeons. Its pharmacokinetic profile allows for effective concentrations to be reached in the plasma and target tissues after oral administration. The pharmacodynamic action of this compound, through the disruption of the Eimeria life cycle, leads to a significant reduction in parasite load and clinical signs of coccidiosis. The experimental protocols outlined in this guide provide a framework for further research and development of this compound and other anticoccidial drugs. A deeper understanding of its metabolic pathways and the potential for resistance development are areas that warrant further investigation.

References

In Vitro Activity of Clazuril on Eimeria Sporozoites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a triazine-based anticoccidial agent, is known for its efficacy against various stages of Eimeria parasites, the causative agents of coccidiosis in poultry and other livestock. While its in vivo activity is well-documented, specific quantitative data on its direct in vitro effects on Eimeria sporozoites is limited in publicly available literature. This technical guide synthesizes the current understanding of the in vitro activity of triazine compounds on Eimeria sporozoites, providing a framework for assessing this compound's potential direct impact on this invasive stage. This document outlines detailed experimental protocols for sporozoite viability and invasion assays, presents a hypothetical mechanism of action for triazine compounds, and discusses the implications for drug development and resistance monitoring.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic burden on the global poultry industry. Control of this disease relies heavily on the use of anticoccidial drugs, among which the triazine derivatives, including this compound, Dithis compound, and Toltrazuril, have been widely effective. These drugs are known to interfere with the parasite's life cycle, particularly the intracellular developmental stages.[1] However, understanding the direct effects of these compounds on the initial invasive stage, the sporozoite, is crucial for elucidating their complete mechanism of action and for the development of novel control strategies.

This guide focuses on the in vitro evaluation of this compound's activity against Eimeria sporozoites. Due to a notable lack of specific quantitative data for this compound in the scientific literature, this document draws upon methodologies and findings from studies on the closely related compound, Toltrazuril, to provide a comprehensive overview of potential experimental approaches and expected outcomes.

Quantitative Data on Triazine Activity Against Eimeria Sporozoites

To provide a comparative context, the following table summarizes representative in vitro data for Toltrazuril, another prominent triazine anticoccidial. This data is derived from a reproduction inhibition assay (RIA), which measures the overall impact on the parasite's ability to replicate within host cells following sporozoite invasion.

Table 1: In Vitro Reproduction Inhibition of Eimeria tenella by Toltrazuril

Eimeria tenella StrainDrug Concentration (µg/mL)Inhibition of Reproduction (%)Reference
Reference Strain (Ref-2)Not Specified56.1[2]

Note: The referenced study indicated an unexpected lack of in vitro sensitivity for this strain, highlighting the importance of strain-specific testing.

Experimental Protocols

The following protocols are detailed methodologies for conducting in vitro assays to evaluate the activity of this compound on Eimeria sporozoites. These are based on established procedures for other triazine compounds and general Eimeria in vitro research.[3][4]

Preparation of Eimeria Sporozoites

Aseptic techniques are critical throughout this process to prevent contamination of cell cultures.

  • Oocyst Purification and Sporulation:

    • Eimeria oocysts are collected from the feces of experimentally infected chickens.

    • The oocysts are purified by salt flotation and washed extensively with water.

    • To induce sporulation, the purified oocysts are incubated in a 2.5% (w/v) potassium dichromate solution with aeration at 27-29°C for 48-72 hours.

  • Sporozoite Excystation:

    • Sporulated oocysts are washed to remove potassium dichromate and then mechanically broken using glass beads to release sporocysts.[5]

    • The sporocysts are then treated with an excystation medium containing trypsin and bile salts (e.g., 0.25% trypsin and 4% sodium taurocholate) in phosphate-buffered saline (PBS) at 41°C for 60-90 minutes to release sporozoites.[6]

    • The free sporozoites are then purified from the remaining debris.

Sporozoite Viability Assay

This assay determines the direct cytotoxic effect of this compound on the sporozoites.

  • Incubation with this compound:

    • Purified sporozoites are resuspended in a suitable cell culture medium.

    • Various concentrations of this compound (and a vehicle control, typically DMSO) are added to the sporozoite suspension.

    • The suspension is incubated for a defined period (e.g., 1-4 hours) at 41°C.

  • Viability Assessment:

    • Following incubation, the viability of the sporozoites is assessed using a vital stain such as Trypan Blue or a combination of fluorescent dyes (e.g., fluorescein diacetate and propidium iodide).[5][7]

    • The percentage of viable (unstained or fluorescent green) versus non-viable (blue or fluorescent red) sporozoites is determined by counting under a microscope or using flow cytometry.

Sporozoite Invasion Inhibition Assay

This assay measures the ability of this compound to prevent sporozoites from invading host cells.

  • Host Cell Culture:

    • A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluence in 96-well plates.[4]

  • Treatment and Infection:

    • Pre-treatment of sporozoites: Sporozoites are incubated with various concentrations of this compound for 1-2 hours, washed to remove the drug, and then added to the host cell monolayer.

    • Co-treatment: this compound is added to the host cell monolayer simultaneously with the sporozoites.

    • Pre-treatment of host cells: The host cell monolayer is incubated with this compound, the drug is washed away, and then the sporozoites are added.

  • Quantification of Invasion:

    • After a 2-24 hour incubation period to allow for invasion, the cell monolayers are washed to remove extracellular sporozoites.

    • The number of intracellular sporozoites is quantified. This can be achieved through:

      • Microscopy: Staining the cells and visually counting the intracellular parasites.

      • Quantitative PCR (qPCR): Extracting DNA from the infected cells and quantifying parasite-specific DNA.[4][8]

Visualizations

Experimental Workflow: Sporozoite Invasion Inhibition Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Infection & Analysis Oocyst Eimeria Oocyst Purification & Sporulation Sporozoite Sporozoite Excystation Oocyst->Sporozoite Treatment Incubation of Sporozoites with this compound Sporozoite->Treatment Infection Infection of Host Cells Treatment->Infection HostCells Cultured Host Cells (e.g., MDBK) HostCells->Infection Wash Wash to Remove Extracellular Sporozoites Infection->Wash Quantification Quantification of Intracellular Sporozoites (qPCR) Wash->Quantification

Caption: Workflow for assessing this compound's inhibition of sporozoite invasion.

Hypothetical Signaling Pathway for Triazine Action in Eimeria

The precise molecular target of triazines in Eimeria is not fully elucidated. However, evidence suggests interference with critical cellular processes.

G cluster_0 Eimeria Sporozoite This compound This compound RespiratoryChain Respiratory Chain Enzymes This compound->RespiratoryChain Inhibition NuclearDivision Nuclear Division (Karyokinesis) This compound->NuclearDivision Inhibition ProteinMetabolism Protein Metabolism (e.g., SAGs) This compound->ProteinMetabolism Downregulation Mitochondrion Mitochondrion Nucleus Nucleus SchizontDevelopment Impaired Schizont Development NuclearDivision->SchizontDevelopment Leads to

References

Development of Clazuril Analogues for Coccidiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. The development of resistance to existing anticoccidial drugs necessitates the continuous search for novel and effective therapeutic agents. Clazuril, a triazine-based compound, has been a valuable tool in coccidiosis control, and the exploration of its analogues offers a promising avenue for the discovery of next-generation anticoccidials. This technical guide provides an in-depth overview of the development of this compound analogues, focusing on their efficacy, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

Quantitative Efficacy of this compound Analogues

The anticoccidial efficacy of novel triazine compounds, analogues of this compound, has been evaluated in broiler chickens. The primary metric for this evaluation is the Anticoccidial Index (ACI), which provides a comprehensive assessment of a drug's performance by considering weight gain, lesion scores, and oocyst shedding. An ACI score above 180 is generally considered indicative of good anticoccidial activity, while a score below 160 suggests poor efficacy.

Table 1: Anticoccidial Efficacy of Nitromezuril (NZL) against various Eimeria species in Broiler Chickens [1]

Eimeria SpeciesTreatment GroupDose (mg/kg feed)Anticoccidial Index (ACI)
E. tenellaNZL1179-199
NZL3193
Dithis compound (DZL)1185
E. necatrixNZL3192
Dithis compound (DZL)1176
E. acervulinaNZL3191
Dithis compound (DZL)1176
E. maximaNZL3163
Dithis compound (DZL)1148

Table 2: Anticoccidial Efficacy of Aminomizuril (AZL) and Ethanamizuril (EZL) against Eimeria tenella [2]

Treatment GroupDose (mg/kg feed)Anticoccidial Index (ACI)
Aminomizuril (AZL)10Excellent
Ethanamizuril (EZL)10Excellent
Nitromezuril (NZL)3Roughly equivalent to AZL and EZL at 10 mg/kg

Note: "Excellent" efficacy was reported in the study without a specific numerical ACI value.

Experimental Protocols

The development and evaluation of this compound analogues rely on a series of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

a) Oocyst Sporulation Inhibition Assay:

  • Oocyst Preparation: Collect and purify Eimeria oocysts from the feces of experimentally infected chickens.

  • Incubation: Incubate a known number of unsporulated oocysts in a 2.5% potassium dichromate solution.

  • Treatment: Add the test compound (this compound analogue) at various concentrations to the oocyst suspension. A known anticoccidial, such as Dithis compound, can be used as a positive control.

  • Evaluation: After a set incubation period (e.g., 48-72 hours) at an appropriate temperature (e.g., 27-29°C) with adequate aeration, determine the percentage of sporulated oocysts by microscopic examination using a hemocytometer.

  • Data Analysis: Calculate the inhibition of sporulation for each concentration of the test compound compared to the untreated control.

b) Invasion and Replication Inhibition Assays:

  • Cell Culture: Seed a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, in multi-well plates and grow to confluence.

  • Sporozoite Preparation: Excyst sporozoites from purified, sporulated oocysts using bile salts and trypsin.

  • Treatment: Pre-incubate the sporozoites with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Infection: Inoculate the confluent cell monolayers with the treated sporozoites.

  • Evaluation of Invasion: After a short incubation period (e.g., 2-4 hours), fix and stain the cells. The number of intracellular sporozoites is then counted under a microscope to determine the inhibition of invasion.

  • Evaluation of Replication: For replication assays, allow the infection to proceed for a longer period (e.g., 24-48 hours) to allow for the development of intracellular stages (e.g., trophozoites, schizonts). The number and development of these stages are then assessed microscopically or by quantitative methods like qPCR.

In Vivo Efficacy Studies (Battery Cages)
  • Animal Model: Use day-old broiler chicks, raised in a coccidia-free environment.

  • Acclimatization: Allow the chicks to acclimatize for a period before the start of the experiment.

  • Grouping: Randomly allocate the chicks to different treatment groups: uninfected untreated control, infected untreated control, and infected groups treated with different doses of the this compound analogue. A group treated with a known anticoccidial can be included as a positive control.

  • Infection: At a specific age (e.g., 14 days), orally infect the chicks (except the uninfected control group) with a known number of sporulated oocysts of a specific Eimeria species.

  • Treatment: Administer the test compound in the feed or drinking water, starting from a day or two before infection and continuing for the duration of the study.

  • Data Collection:

    • Weight Gain: Record the body weight of the birds at the beginning and end of the experiment.

    • Feed Conversion Ratio (FCR): Measure the feed intake and calculate the FCR.

    • Lesion Scoring: At a specific day post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the intestinal lesions caused by the coccidia on a scale of 0 to 4.

    • Oocyst Shedding: Collect fecal samples for several days post-infection and count the number of oocysts per gram of feces (OPG) using a McMaster chamber.

  • Calculation of Anticoccidial Index (ACI): ACI = (% Relative Weight Gain + % Survival) - (Lesion Index + Oocyst Index)

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves the construction of the triazine ring system and its subsequent functionalization. A general synthetic approach for a Dithis compound-like analogue is outlined below.

Synthesis_Workflow A Substituted Aniline B Diazotization A->B NaNO2, HCl C Diazonium Salt B->C D Sandmeyer Reaction C->D CuCl E Chlorinated Intermediate D->E F Nucleophilic Substitution E->F Substituted Phenylacetonitrile derivative G Substituted Phenylacetonitrile F->G H Reduction G->H e.g., SnCl2/HCl I Amino Intermediate H->I J Cyclization I->J e.g., with an appropriate carbonyl compound K Triazine Ring Formation J->K L Final Analogue K->L Further modifications if necessary

Caption: Generalized synthetic workflow for this compound analogues.

Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound and its analogues in Eimeria are not fully elucidated. However, research on related triazine compounds like Dithis compound and Toltrazuril provides insights into their potential mechanisms of action. These compounds are believed to interfere with critical metabolic and developmental processes in the parasite.

Mechanism_of_Action cluster_drug This compound Analogues cluster_parasite Eimeria Parasite This compound This compound Analogues Enolase Enolase This compound->Enolase Downregulation Microneme Microneme Proteins (e.g., MIC1, MIC2) This compound->Microneme Downregulation of gene expression NucleicAcid Nucleic Acid Synthesis This compound->NucleicAcid Interference (Proposed) Mitochondria Mitochondrial Function This compound->Mitochondria Disruption (Proposed for some triazines) Glycolysis Glycolysis Enolase->Glycolysis Inhibition Development Inhibition of Parasite Development Invasion Host Cell Invasion Microneme->Invasion Impairment Replication Parasite Replication NucleicAcid->Replication Inhibition OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Induction Autophagy Autophagy OxidativeStress->Autophagy Induction

Caption: Proposed mechanisms of action of triazine anticoccidials in Eimeria.

Studies on Dithis compound have shown that it can downregulate the expression of key metabolic enzymes like enolase, which is crucial for glycolysis.[3][4] Furthermore, the expression of microneme proteins, essential for host cell invasion, is also significantly reduced upon treatment with Dithis compound.[5] It is also hypothesized that triazines, being structurally similar to purines, may interfere with nucleic acid synthesis, thereby inhibiting parasite replication.[6] Research on Toltrazuril suggests that it can induce oxidative stress and trigger autophagy in Eimeria, leading to parasite death.[7]

Conclusion

The development of this compound analogues represents a critical strategy in the ongoing battle against coccidiosis. The quantitative data presented here demonstrate the potential of novel triazine compounds to offer improved efficacy over existing treatments. The detailed experimental protocols provide a framework for the systematic evaluation of new drug candidates. While the precise molecular mechanisms of these compounds are still under investigation, the emerging evidence points towards a multi-faceted mode of action targeting key parasite processes. Future research should focus on elucidating the specific molecular targets of these analogues to enable rational drug design and to overcome the challenge of drug resistance. The continued exploration of this chemical class holds significant promise for the sustainable control of coccidiosis in the global livestock industry.

References

Structural Activity Relationship of Clazuril Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. Chemical control with anticoccidial drugs remains a cornerstone of disease management. Among the synthetic anticoccidials, the triazine derivatives, including clazuril, dithis compound, and toltrazuril, have demonstrated potent and broad-spectrum activity against various Eimeria species. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound derivatives, offering valuable insights for the rational design of new and more effective anticoccidial agents.

Core Structure and Mechanism of Action

This compound and its derivatives belong to the class of 1,2,4-triazine-3,5(2H,4H)-diones. The core chemical scaffold is essential for their anticoccidial activity. These compounds exert their effect on the intracellular developmental stages of Eimeria, including both schizonts and gametocytes. While the exact molecular target is not yet fully elucidated, evidence suggests that triazine anticoccidials interfere with nuclear division and mitochondrial function, ultimately leading to the disruption of the parasite's life cycle.[1][2] Histological studies have revealed that treatment with these compounds causes degenerative changes in the parasite, such as vacuolization of the cytoplasm and incomplete merogony.

Quantitative Structure-Activity Relationship (QSAR) of Triazine Anticoccidials

A pivotal study in understanding the SAR of triazine anticoccidials was a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis performed on a series of 54 analogues. This study revealed that the anticoccidial potency is significantly influenced by the steric shape and dipole moment of the molecules. The predictive models generated from this study provide a framework for designing novel derivatives with enhanced efficacy.

While the full dataset from the aforementioned 3D-QSAR study is not publicly available, the following table summarizes the general structural requirements for anticoccidial activity based on available literature. The activity is often expressed as the Minimum Effective Concentration (MEC) in feed (ppm) required to prevent lesions or as the Anticoccidial Index (ACI), a composite score reflecting overall efficacy in vivo.

Table 1: Structure-Activity Relationship Summary of this compound Derivatives

Position of Substitution Modification Effect on Anticoccidial Activity
N-1 of Triazine Ring Substitution with a substituted phenyl group is crucial.The nature and position of substituents on the phenyl ring significantly impact activity.
Electron-withdrawing groups (e.g., -Cl, -CN) at the para-position of the phenyl ring.Generally enhances activity.
Introduction of a second substituent on the phenyl ring.Can either increase or decrease activity depending on the nature and position of the group.
C-6 of Triazine Ring Small alkyl groups (e.g., -CH3).Often present in active compounds.
Substituents on the Phenyl Ring at N-1 Introduction of a phenoxy group at the para-position.Leads to potent derivatives like dithis compound.
Modifications to the phenoxy group.The electronic properties of substituents on the distal phenyl ring of the phenoxy group are critical.

Experimental Protocols

The evaluation of the anticoccidial activity of this compound derivatives involves both in vitro and in vivo assays.

In Vitro Assays

In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds and for mechanistic studies.

1. Sporozoite Invasion and Intracellular Development Assay in Cell Culture:

This assay assesses the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular development.

  • Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are commonly used as the host cells.

  • Parasite: Eimeria tenella is a frequently used species for these assays.

  • Methodology:

    • Oocyst Sporulation and Sporozoite Excystation: E. tenella oocysts are collected and sporulated. Sporocysts are then released from the oocysts, and sporozoites are excysted by incubation in a solution containing trypsin and bile salts.

    • Cell Culture and Infection: MDBK cells are seeded in multi-well plates and grown to confluency. The cells are then infected with the freshly excysted sporozoites.

    • Compound Treatment: The test compounds (this compound derivatives) are added to the cell culture medium at various concentrations at the time of infection or at different time points post-infection.

    • Quantification of Parasite Load: The number of intracellular parasites is quantified at different time points (e.g., 24, 48, 72 hours post-infection). This can be done through:

      • Microscopic Counting: Staining the parasites and counting them under a microscope.

      • Quantitative PCR (qPCR): Quantifying the amount of parasite-specific DNA in the infected cell lysates. This method is highly sensitive and provides objective quantification.[3]

  • Endpoint: The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound that inhibits parasite invasion or development by 50%.

In Vivo Assays

In vivo assays in the target host (chickens) are essential for evaluating the efficacy of promising compounds under conditions that mimic natural infection.

1. Anticoccidial Efficacy Trial in Chickens:

  • Animals: Young, coccidia-free broiler chickens are used.

  • Infection Model: Chickens are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).

  • Treatment: The test compounds are administered to the chickens, typically mixed in the feed at different concentrations, starting from a few days before or on the day of infection.

  • Parameters Measured:

    • Body Weight Gain: The weight gain of the chickens is monitored throughout the experiment.

    • Feed Conversion Ratio (FCR): The efficiency of feed utilization is calculated.

    • Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), the intestines of the chickens are examined, and the severity of the lesions caused by the parasites is scored on a scale of 0 to 4.

    • Oocyst Excretion: The number of oocysts shed in the feces is quantified over several days post-infection.

  • Calculation of the Anticoccidial Index (ACI): The ACI is a composite score that provides a comprehensive evaluation of the anticoccidial efficacy. It is calculated using the following formula:[3][4]

    ACI = (Relative Body Weight Gain (%) + Survival Rate (%)) - (Lesion Score Index + Oocyst Index)

    • Relative Body Weight Gain (%): (Average weight gain of treated group / Average weight gain of uninfected, untreated control group) x 100

    • Survival Rate (%): (Number of surviving chickens / Total number of chickens) x 100

    • Lesion Score Index: Average lesion score of the group x 10

    • Oocyst Index: A value assigned based on the oocyst excretion relative to the infected, untreated control group.

    An ACI score of 160 or higher is generally considered to indicate good anticoccidial activity, while a score above 180 indicates excellent activity.[1]

Visualizations

Logical Flow of Anticoccidial Drug Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & SAR a Synthesis of this compound Derivatives b Sporozoite Invasion Assay (MDBK cells) a->b c Intracellular Development Assay (qPCR) b->c d Lead Compound Selection c->d Promising Activity e Anticoccidial Efficacy Trial (Broiler Chickens) d->e f Calculation of Anticoccidial Index (ACI) e->f h Evaluation of ACI Score f->h g Determination of IC50 i Structure-Activity Relationship (SAR) Elucidation g->i h->i

Caption: Workflow for the evaluation of this compound derivatives.

Proposed Mechanism of Action of Triazine Anticoccidials

G cluster_parasite Eimeria Parasite cluster_processes Cellular Processes This compound This compound Derivative Mitochondrion Mitochondrion This compound->Mitochondrion Inhibition Nucleus Nucleus This compound->Nucleus Interference ER Endoplasmic Reticulum This compound->ER Disruption RespChain Respiratory Chain Mitochondrion->RespChain NucDivision Nuclear Division Nucleus->NucDivision ProteinSynth Protein Synthesis ER->ProteinSynth Schizont_Dev Schizont & Gametocyte Development Arrested RespChain->Schizont_Dev Energy Production (Blocked) NucDivision->Schizont_Dev Replication (Inhibited) ProteinSynth->Schizont_Dev Development (Impaired)

Caption: Putative cellular targets of this compound derivatives.

Conclusion

The structural activity relationship of this compound derivatives provides a critical framework for the development of novel anticoccidial drugs. The substituted phenyl group at the N-1 position of the triazine ring is a key determinant of activity, with electronic and steric factors playing a significant role. The combination of robust in vitro and in vivo screening methodologies allows for the efficient identification and optimization of lead compounds. Future research should focus on elucidating the precise molecular target of this compound and its analogs, which will further enable the design of next-generation anticoccidials to combat the ongoing challenge of drug resistance in the poultry industry.

References

The Genesis of a Coccidial Foe: A Technical Chronicle of Clazuril's Discovery and Legacy

Author: BenchChem Technical Support Team. Date: December 2025

Beerse, Belgium - In the annals of veterinary medicine, the battle against coccidiosis, a parasitic disease of the intestinal tract that levies a heavy economic toll on the poultry industry, has been marked by the continuous search for effective and resilient therapeutic agents. Among the chemical arsenal developed to combat this pervasive threat, the triazine derivatives stand out as a significant class of anticoccidial compounds. This in-depth guide chronicles the discovery and history of Clazuril, a potent anticoccidial agent developed by the pioneering research at Janssen Pharmaceutica.

The Dawn of the Triazines: A Janssen Innovation

The story of this compound is intrinsically linked to the broader history of triazine anticoccidials developed at Janssen Pharmaceutica in the 1980s. Alongside its chemical cousins, Dithis compound and Toltrazuril, this compound emerged from a dedicated research program aimed at identifying novel synthetic compounds with potent activity against various species of Eimeria, the protozoan parasite responsible for coccidiosis. A seminal 1988 publication by Maes and colleagues from Janssen Pharmaceutica first brought these groundbreaking compounds to the forefront of veterinary science.[1]

Chemical Blueprint: The Synthesis of this compound

The chemical synthesis of this compound, scientifically known as 2-chloro-α-(4-chlorophenyl)-N,N-dimethyl-benzeneacetonitrile, is a multi-step process rooted in organic chemistry. While the precise, proprietary synthesis pathway developed by Janssen is not fully disclosed, the general principles of synthesizing similar benzeneacetonitrile derivatives involve the reaction of key intermediates.

A plausible synthetic route would likely involve the condensation of a substituted benzaldehyde with a substituted phenylacetonitrile in the presence of a base. This would be followed by subsequent reactions to introduce the chloro and dimethylamino functionalities at the appropriate positions on the benzene rings. The complexity of the synthesis lies in achieving the desired stereochemistry and high purity required for a pharmaceutical-grade active ingredient.

Unraveling the Mechanism of Action: A Coccidiocidal Strike

This compound exerts its potent anticoccidial effect by disrupting the life cycle of the Eimeria parasite at multiple stages. It is classified as a coccidiocidal agent, meaning it actively kills the parasite rather than merely inhibiting its growth (coccidiostatic).

Extensive research, particularly on the closely related Dithis compound, has shed light on the mechanism of action of this class of compounds. This compound and other triazine derivatives are known to interfere with the division and development of the parasite's intracellular stages, specifically the schizonts and gametocytes.

A key study on pigeons experimentally infected with Eimeria labbeana and Eimeria columbarum demonstrated that this compound treatment led to degenerative changes in both schizonts and gametocytes. This resulted in a complete interruption of the parasite's life cycle. The mode of action is believed to involve the disruption of essential metabolic pathways within the parasite, although the precise molecular targets and signaling pathways are still an area of active research.

dot

Experimental_Workflow start Day-old Broiler Chicks housing Controlled Housing (Coccidia-free) start->housing infection Oral Inoculation with Eimeria oocysts (Day 14) housing->infection treatment This compound Administration (Feed or Water) infection->treatment groups Experimental Groups: - this compound (various doses) - Infected Control - Uninfected Control treatment->groups data_collection Data Collection (Post-infection) groups->data_collection parameters Measured Parameters: - Weight Gain - FCR - Lesion Scores - Oocyst Count - Mortality data_collection->parameters analysis Statistical Analysis and Efficacy Determination parameters->analysis end Conclusion on Anticoccidial Efficacy analysis->end

References

Cellular Effects of Clazuril on Eimeria Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used to control infections by Eimeria parasites, the causative agent of coccidiosis in poultry and other livestock. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound on Eimeria parasites. It details the observed ultrastructural changes in various developmental stages of the parasite, summarizes available quantitative data on its efficacy, and provides detailed experimental protocols for studying these effects. Furthermore, this guide illustrates the proposed mechanisms of action and experimental workflows through diagrams to facilitate a deeper understanding of this compound's impact on Eimeria.

Mechanism of Action

While the precise molecular target of this compound is not fully elucidated, it is widely believed to act as a nucleoside analogue, interfering with nucleic acid synthesis in Eimeria parasites. This disruption is thought to primarily affect the later stages of the parasite's life cycle, particularly during schizogony and gametogony. Evidence also suggests that triazine compounds like this compound can interfere with the parasite's respiratory chain and pyrimidine synthesis.[1][2]

The primary mode of action is considered coccidiocidal, leading to a complete interruption of the parasite's life cycle.[3]

Cellular and Ultrastructural Effects

Treatment with this compound and its close analogue, Dithis compound, induces significant degenerative changes in the intracellular stages of Eimeria parasites. These effects are observed across various species of Eimeria and impact multiple developmental forms.

Effects on Asexual Stages (Schizogony)
  • Schizonts: this compound treatment leads to extensive degenerative changes in both first- and second-generation schizonts.[4] This includes a loss of internal structure and the appearance of numerous intracytoplasmic vacuoles.[4] While early growth and nuclear division in schizonts may proceed normally, the subsequent formation of merozoites (merogony) is often incomplete or largely prevented.

  • Merozoites: Developing merozoites exhibit an abnormal structure and are reduced in number following treatment.[3] They may appear irregular in shape and also show the presence of numerous small vacuoles in their cytoplasm.[4] Furthermore, this compound treatment has been shown to downregulate the expression of microneme genes (EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5) in second-generation merozoites of Eimeria tenella.[5][6] These proteins are crucial for host cell invasion.

Effects on Sexual Stages (Gametogony)

This compound demonstrates a profound impact on the sexual development of Eimeria parasites.

  • Microgametocytes: These male gametes exhibit a "ballooned" appearance and contain numerous small vacuoles after treatment.[3] In Eimeria brunetti, while nuclear division during microgametogenesis is not affected, the differentiation process is clearly abnormal, leading to the complete degeneration of all microgamonts.[7]

  • Macrogametocytes: A key effect of this compound is the disruption of oocyst wall formation. The typical wall-forming bodies in macrogametocytes are absent or fail to develop correctly.[3][7] This results in the formation of an abnormally thickened and incomplete oocyst wall, ultimately leading to the necrosis of the zygote.[7]

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the effects of this compound and Dithis compound on Eimeria parasites.

ParameterEimeria SpeciesEffect of Dithis compound TreatmentReference
Inhibition of Sporulation (IC50) Mixed goat Eimeria species0.078 mg/mL[8][9]
Reduction in Merozoite Number Eimeria tenella65.13% decrease in second-generation merozoites[6]
GeneEimeria SpeciesFold Downregulation by Dithis compoundReference
EtMIC1 Eimeria tenella65.63%[6]
EtMIC2 Eimeria tenella64.12%[6]
EtMIC3 Eimeria tenella56.82%[6]
EtMIC4 Eimeria tenella73.48%[6]
EtMIC5 Eimeria tenella78.17%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound on Eimeria parasites.

In Vivo Experimental Infection Model in Chickens

This protocol is designed to assess the efficacy of anticoccidial drugs in a controlled laboratory setting.

  • Animal Husbandry: Day-old broiler chicks are housed in a coccidia-free environment with ad libitum access to a non-medicated starter feed and water.

  • Infection: At approximately 14 days of age, chickens are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., 1 x 10^5 sporulated E. tenella oocysts).[10]

  • Treatment: this compound is administered through the feed or drinking water at specified concentrations, starting before or after the experimental infection.

  • Evaluation Parameters:

    • Weight Gain: Birds are weighed at the beginning and end of the experimental period to determine the average weight gain.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Counting: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing weight gain, lesion scores, and oocyst counts between the treated and untreated infected groups.

In Vitro Sporozoite Invasion and Proliferation Assay

This assay is used to determine the direct effect of a compound on the parasite's ability to invade and replicate within host cells.

  • Cell Culture: A suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluence in 96-well plates.

  • Sporozoite Excystation: Sporulated Eimeria oocysts are treated to release sporozoites. This typically involves mechanical disruption (e.g., grinding with glass beads) followed by enzymatic digestion with a solution containing trypsin and taurocholic acid.

  • Invasion Assay:

    • Freshly excysted sporozoites are pre-incubated with various concentrations of this compound for 1 hour at 41°C.

    • The treated sporozoites are then added to the MDBK cell monolayers and incubated for a set period (e.g., 24 hours) to allow for invasion.

    • Non-invaded sporozoites are removed by washing.

    • The cells are fixed, and the number of intracellular sporozoites is quantified using microscopy or a quantitative PCR (qPCR) assay targeting an Eimeria-specific gene.

  • Proliferation Assay (IC50 Determination):

    • MDBK cells are first infected with sporozoites for a few hours.

    • Extracellular parasites are removed, and the infected cells are then treated with different concentrations of this compound.

    • Parasite proliferation is assessed after a longer incubation period (e.g., 48-72 hours) using qPCR.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Transmission Electron Microscopy (TEM) of Eimeria-infected Tissue

This protocol allows for the detailed ultrastructural examination of parasite-infected cells.

  • Tissue Fixation: Small pieces of infected intestinal tissue (e.g., cecum for E. tenella) are fixed in a solution of glutaraldehyde (e.g., 2.5%) in a suitable buffer (e.g., 0.1 M cacodylate buffer) for several hours at 4°C.

  • Post-fixation: The tissue is then post-fixed in a solution of osmium tetroxide (e.g., 1%) to preserve lipid structures.

  • Dehydration: The samples are dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: The dehydrated tissue is infiltrated with a resin (e.g., Epon or Spurr's resin) and polymerized in an oven.

  • Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

  • Staining: The sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging: The stained sections are examined using a transmission electron microscope.

Histological Preparation of Eimeria-infected Tissue

This protocol is used for the light microscopic examination of tissue architecture and parasite location.

  • Tissue Fixation: Intestinal tissue samples are fixed in 10% neutral buffered formalin for at least 24 hours.

  • Processing: The fixed tissues are processed through a series of steps including dehydration in graded alcohols, clearing in xylene, and infiltration with paraffin wax.

  • Embedding: The infiltrated tissues are embedded in paraffin blocks.

  • Sectioning: Thin sections (4-5 µm) are cut from the paraffin blocks using a microtome.

  • Staining: The sections are mounted on glass slides and stained with hematoxylin and eosin (H&E) to visualize cell nuclei and cytoplasm.

  • Imaging: The stained sections are examined under a light microscope to observe the histopathological changes and the presence of different Eimeria life cycle stages.

Visualizations

Proposed Mechanism of Action of this compound

Clazuril_Mechanism cluster_nucleic_acid Nucleic Acid Synthesis This compound This compound Purine Purine Synthesis This compound->Purine Inhibition? Pyrimidine Pyrimidine Synthesis This compound->Pyrimidine Inhibition? ParasiteCell Eimeria Parasite Cell DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA DNA_RNA->ParasiteCell Disrupted Development & Replication

Caption: Proposed inhibitory effect of this compound on nucleic acid synthesis pathways in Eimeria parasites.

Experimental Workflow for In Vivo Anticoccidial Drug Testing

in_vivo_workflow cluster_groups Experimental Groups Start Start: Day-old Chicks Housing Acclimatization & Rearing (14 days) Start->Housing Infection Oral Inoculation with Eimeria oocysts Housing->Infection Control Uninfected, Untreated InfectedControl Infected, Untreated Infection->InfectedControl Treated Infected, this compound Treated Infection->Treated Evaluation Evaluation of Efficacy InfectedControl->Evaluation Treated->Evaluation Weight Weight Gain Evaluation->Weight Lesions Lesion Scoring Evaluation->Lesions Oocysts Oocyst Counting Evaluation->Oocysts End End Oocysts->End

Caption: Workflow for evaluating the in vivo efficacy of this compound against Eimeria infections in chickens.

Logical Relationship of this compound's Cellular Effects

cellular_effects cluster_stages Affected Parasite Stages cluster_effects Observed Cellular Effects This compound This compound Treatment Schizonts Schizonts This compound->Schizonts Merozoites Merozoites This compound->Merozoites Microgametocytes Microgametocytes This compound->Microgametocytes Macrogametocytes Macrogametocytes This compound->Macrogametocytes Degeneration Degenerative Changes & Vacuolization Schizonts->Degeneration Merogony Incomplete Merogony Schizonts->Merogony Merozoites->Degeneration GeneDown Microneme Gene Downregulation Merozoites->GeneDown Microgametocytes->Degeneration WallDefect Defective Oocyst Wall Formation Macrogametocytes->WallDefect Outcome Interruption of Eimeria Life Cycle Merogony->Outcome GeneDown->Outcome WallDefect->Outcome

Caption: A diagram illustrating the cellular targets and resulting effects of this compound on Eimeria parasites.

Conclusion

This compound exerts a potent coccidiocidal effect on Eimeria parasites by inducing severe ultrastructural damage to both asexual and sexual developmental stages. The primary mechanism appears to be the disruption of nucleic acid synthesis, leading to failed replication and development. A hallmark of its activity is the interference with oocyst wall formation, a critical step for the parasite's transmission. The quantitative data, though limited in some aspects, clearly demonstrates a significant reduction in parasite viability and infectivity. The provided experimental protocols offer a robust framework for further research into the precise molecular targets of this compound and for the development of novel anticoccidial therapies. Further investigation into the specific enzymes and pathways inhibited by this compound will be crucial for a complete understanding of its mode of action and for managing the emergence of drug resistance.

References

Methodological & Application

Application Notes for In Vitro Clazuril Efficacy Testing against Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clazuril is a triazine-based anticoccidial agent effective against various species of Eimeria, a protozoan parasite responsible for coccidiosis in poultry and other livestock. In vitro culture systems are invaluable tools for the preliminary screening and evaluation of anticoccidial compounds, offering a more rapid and cost-effective alternative to in vivo studies, while reducing the number of animals used in research.[1] This document provides a detailed protocol for the in vitro cultivation of Eimeria tenella in Madin-Darby Bovine Kidney (MDBK) cells and the subsequent assessment of this compound's efficacy in inhibiting parasite invasion and replication.

Principle

The in vitro assay for testing the efficacy of this compound relies on the ability of Eimeria tenella sporozoites to invade and undergo partial development within a monolayer of host cells, such as MDBK cells.[2][3][4] MDBK cells are a commonly used and suitable immortalized cell line for supporting the invasion and development of E. tenella up to the first-generation merozoite stage.[2][3][4] The efficacy of this compound is determined by quantifying the inhibition of sporozoite invasion and/or the subsequent intracellular replication of the parasite in the presence of the drug compared to untreated controls. Quantification is typically performed using quantitative real-time PCR (qPCR) to measure the amount of parasite DNA.[1][5]

Mechanism of Action of Triazine Anticoccidials

This compound belongs to the triazine class of anticoccidials, which also includes dithis compound and toltrazuril.[6] These compounds are known to have a broad spectrum of activity, affecting all intracellular developmental stages of Eimeria, including both asexual (schizonts and merozoites) and sexual (gametocytes) stages.[7][8][9][10] Treatment with triazines leads to degenerative changes within the parasite, characterized by swelling of the endoplasmic reticulum and mitochondria, and disruption of nuclear division in schizonts and microgamonts.[7][8] In macrogamonts, the formation of wall-forming bodies is inhibited, which prevents the development of oocysts.[8][10] This comprehensive disruption of the parasite's life cycle ultimately leads to a complete cessation of oocyst shedding.[10] Some studies on related triazines also suggest they may induce oxidative stress and autophagy in the parasite.[7]

Experimental Protocols

This section details the materials and methods for the in vitro evaluation of this compound against Eimeria tenella.

Materials

  • Eimeria tenella oocysts

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Complete Dulbecco's Modified Eagle Medium (cDMEM): DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit

  • qPCR master mix, primers, and probes for Eimeria tenella

  • 96-well cell culture plates

  • Hemocytometer

  • Incubator (37°C and 41°C, 5% CO₂)

Protocol 1: Preparation of Eimeria tenella Sporozoites

  • Oocyst Sporulation: If using unsporulated oocysts, incubate them in a 2.5% potassium dichromate solution with aeration at room temperature for 48-72 hours to induce sporulation.

  • Oocyst Sterilization: Wash the sporulated oocysts with PBS and sterilize the surface by incubating in a 10% sodium hypochlorite solution on ice for 10 minutes.

  • Sporozoite Excystation: Wash the sterilized oocysts with PBS and excyst the sporozoites by mechanical disruption (e.g., grinding with glass beads) followed by incubation in an excystation medium (e.g., 0.75% bovine bile salt and 0.25% pancreatin) at 41°C.

  • Sporozoite Purification: Purify the released sporozoites from oocyst and sporocyst debris using a DE-52 anion-exchange column.

  • Quantification: Count the purified sporozoites using a hemocytometer and resuspend them in cDMEM at the desired concentration.

Protocol 2: In Vitro this compound Sensitivity Assay

This protocol is adapted from a miniaturized 96-well plate format for high-throughput screening.[1]

  • Cell Seeding: Seed MDBK cells into a 96-well plate at a density of 0.05 x 10⁶ cells per well in cDMEM. Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed (approximately 2-4 hours).[1]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cDMEM to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (e.g., ≤0.1%).

  • Sporozoite Pre-incubation with this compound: In separate tubes, pre-incubate the purified E. tenella sporozoites (0.2 x 10⁶ per well) with the different concentrations of this compound for 1 hour at 41°C.[1] Include a vehicle control (DMSO) and an untreated control.

  • Infection of MDBK Cells: After pre-incubation, centrifuge the sporozoites to remove the drug-containing medium, resuspend them in fresh cDMEM, and add them to the MDBK cell monolayers.[1]

  • Incubation: Incubate the infected plates at 41°C with 5% CO₂. This higher temperature is crucial for the development of avian Eimeria species.[1]

  • Sample Collection: At different time points post-infection (e.g., 2, 24, 48, and 72 hours), collect the samples for DNA extraction. For each time point, aspirate the medium and lyse the cells directly in the wells using the lysis buffer from a DNA extraction kit.

  • DNA Extraction and qPCR Analysis: Extract the total genomic DNA from each well according to the manufacturer's protocol. Quantify the amount of Eimeria tenella DNA using a specific qPCR assay (e.g., targeting the ITS-1 gene).

  • Data Analysis: Calculate the percentage of inhibition of invasion (at early time points, e.g., 2 hours) and replication (at later time points, e.g., 48 or 72 hours) for each this compound concentration relative to the untreated control.

Data Presentation

The following tables present example data for the in vitro efficacy of anticoccidial compounds against Eimeria tenella. This data is illustrative of the results that can be obtained using the described protocols.

Table 1: Example of In Vitro Efficacy of a Triazine Compound (Ethanamizuril) on Eimeria tenella Oocyst Sporulation and Sporozoite Excystation.

Data adapted from a study on Ethanamizuril, a triazine compound related to this compound.[6]

CompoundConcentration (µg/mL)Sporulation Rate Inhibition (%) after 72hSporozoite Excystation Rate Inhibition (%)
Ethanamizuril100Significant InhibitionDose-dependent decrease
Ethanamizuril500Significant InhibitionDose-dependent decrease
Ethanamizuril1000Significant InhibitionDose-dependent decrease
Control000

Table 2: Example of In Vitro Inhibition of Eimeria tenella Invasion and Replication in MDBK Cells by Different Anticoccidial Drugs.

Data adapted from a study evaluating various anticoccidials. This illustrates how to present data on invasion and replication inhibition.[5]

CompoundConcentration (µg/mL)Inhibition of Invasion (at 2 hpi) (%)Inhibition of Replication (at 52 hpi) (%)
Robenidine5> 80> 80
Salinomycin5~ 20> 80
Amprolium5< 5< 5
Control (DMSO)-00

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_preparation Parasite & Cell Preparation cluster_treatment Drug Treatment & Infection cluster_analysis Analysis oocysts E. tenella Oocysts sporozoites Purified Sporozoites oocysts->sporozoites Excystation & Purification pre_incubation Pre-incubate Sporozoites with this compound (1h, 41°C) sporozoites->pre_incubation mdbk_seed Seed MDBK Cells in 96-well Plate infection Infect MDBK Monolayer mdbk_seed->infection pre_incubation->infection incubation Incubate (41°C, 5% CO2) for 2h, 24h, 48h, 72h infection->incubation dna_extraction DNA Extraction incubation->dna_extraction qpcr qPCR Analysis dna_extraction->qpcr data_analysis Calculate % Inhibition qpcr->data_analysis

Caption: Experimental workflow for the in vitro evaluation of this compound against Eimeria tenella.

mechanism_of_action cluster_host_cell Host Cell cluster_parasite_lifecycle Eimeria Intracellular Stages sporozoite Sporozoite schizont Schizont (Asexual) sporozoite->schizont Development merozoites Merozoites schizont->merozoites Nuclear Division schizont->merozoites gametocytes Gametocytes (Sexual) merozoites->gametocytes Differentiation oocyst Oocyst gametocytes->oocyst Fertilization gametocytes->oocyst This compound This compound (Triazine) This compound->schizont Inhibits Nuclear Division, Causes Organelle Swelling This compound->gametocytes Inhibits Wall-Forming Bodies, Disrupts Development

Caption: Proposed mechanism of action of this compound on the intracellular stages of Eimeria.

References

Detecting Clazuril in Tissues: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Clazuril, a potent anticoccidial agent, in animal tissues. The methodologies outlined are crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting and quantifying this compound residues.

Application Notes

This compound and its analogs, such as Dithis compound and Toltrazuril, are widely used in the poultry industry to control coccidiosis. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for these compounds in edible tissues to protect consumer health. Therefore, robust and validated analytical methods are essential for monitoring compliance and conducting residue depletion studies.

The methods described herein are primarily focused on poultry tissues such as muscle, liver, and kidney. The selection of the appropriate analytical procedure depends on the specific tissue matrix and the required sensitivity. Key considerations for method selection and validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of this compound and related compounds in poultry tissues.

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Dithis compoundPoultry MeatLC-MS/MS-0.5 (Decision Limit)-[1]
Dithis compoundChicken MuscleUPLC-MS/MS0.10.390.1–105.2[2]
ToltrazurilChicken MuscleUPLC-MS/MS0.31.090.1–105.2[2]
Dithis compoundChicken MuscleHPLC-MS/MS1.2-90.3-120.4[3]
Dithis compoundPoultry LiverLC-MS/MS---[3]
This compoundPoultry LiverLC-MS/MS---[3]

Note: Data for this compound was often reported alongside its analogs, Dithis compound and Toltrazuril. The presented data reflects the capabilities of modern analytical instrumentation for this class of compounds.

Experimental Protocols

Protocol 1: Determination of Dithis compound in Poultry Tissues by LC-MS/MS

This protocol is based on the method described by De Ruyck et al. (2005).[1]

1. Sample Preparation

  • Homogenization: Weigh 2 g of minced tissue sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute using a high-speed homogenizer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Ionization: Electrospray ionization in negative mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for Dithis compound.

Protocol 2: Simultaneous Analysis of Dithis compound and Toltrazuril in Chicken Muscle by UPLC-MS/MS

This protocol is adapted from the method described by Chen et al. (2024).[2][4]

1. Sample Preparation

  • Homogenization: Weigh 5 g of homogenized chicken muscle into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Sonicate for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • In-syringe Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take 1 mL of the supernatant and pass it through a syringe containing 50 mg of silica sorbent and a 0.22 µm filter.

  • Liquid-Liquid Extraction (LLE):

    • To the filtered extract, add 0.5 mL of water and 0.5 mL of n-hexane.

    • Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.

  • Sample Collection: Discard the upper n-hexane layer and transfer the lower aqueous layer to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

  • Column: A suitable UPLC C18 column.

  • Mobile Phase: A gradient program with acetonitrile and water containing a suitable modifier (e.g., formic acid).

  • Ionization: Electrospray ionization in negative mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) mode for the specific precursor-product ion transitions of Dithis compound and Toltrazuril.

Visualizations

Experimental_Workflow_Protocol_1 cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 2g Minced Tissue Homogenization Add 10mL Acetonitrile Homogenize Tissue->Homogenization Centrifugation Centrifuge (4000 rpm, 10 min) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness (Nitrogen, 40°C) Supernatant->Evaporation Reconstitution Reconstitute in 1mL Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for Dithis compound detection in tissues.

Experimental_Workflow_Protocol_2 cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 5g Homogenized Muscle Extraction Add 10mL Acetonitrile Sonicate (10 min) Tissue->Extraction Centrifugation1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifugation1 dSPE In-syringe d-SPE (Silica) Centrifugation1->dSPE LLE Add Water & n-Hexane Vortex & Centrifuge dSPE->LLE Collection Collect Aqueous Layer LLE->Collection UPLCMS UPLC-MS/MS Analysis Collection->UPLCMS

References

Application Note: Quantification of Triazine Compounds Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note outlines a general High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of triazine-based compounds, using Clazuril as a representative example. The method is based on established protocols for structurally similar compounds and provides a robust starting point for method development and validation in research and quality control laboratories.

Principle

The method involves the separation of the target analyte from a sample matrix using reversed-phase HPLC on a C18 column. An isocratic mobile phase, consisting of an organic solvent and an aqueous buffer, is used to elute the compound. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Apparatus

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Reagents and Standards

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Triethylamine (for mobile phase modification, if needed)

  • Formic acid or phosphoric acid (for pH adjustment)

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., pharmaceutical dosage form, biological fluid). A general procedure for a solid dosage form is provided below.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of methanol and water) and sonicate for 15-20 minutes to extract the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.

  • Centrifuge a portion of the solution to pelletize any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

The following are typical starting conditions that may require optimization:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength Determined from the UV spectrum of this compound (typically around 260 nm)
Run Time Sufficient to allow for elution of the analyte and any interfering peaks

6. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method for the analysis of a related triazine compound, Clozapine. This data is provided as an example and is not representative of a validated method for this compound.

Validation ParameterTypical Performance (for Clozapine)
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Retention Time 3 - 10 min (dependent on exact conditions)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-UV quantification.

logical_relationships cluster_method HPLC Method Parameters cluster_performance Performance Characteristics Mobile_Phase Mobile Phase (Composition, pH) Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Column Column (Stationary Phase, Dimensions) Column->Resolution Column->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Temperature Temperature->Retention_Time Peak_Shape Peak Shape Temperature->Peak_Shape Detection_Wavelength Detection Wavelength Sensitivity Sensitivity Detection_Wavelength->Sensitivity Resolution->Peak_Shape Retention_Time->Peak_Shape

Caption: Key parameters influencing HPLC method performance.

Application Note and Protocol: Sample Preparation of Clazuril for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril is a triazine-based anticoccidial agent used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies have established maximum residue limits (MRLs) for this compound in edible tissues to ensure consumer safety. Accurate and sensitive quantification of this compound residues in various biological matrices is therefore crucial for monitoring compliance and for pharmacokinetic studies in drug development.

This application note provides a detailed protocol for the sample preparation of this compound in poultry tissues (muscle, liver, and kidney) for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is adapted from established protocols for the analysis of related triazine compounds and general veterinary drug residues.[2]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₇H₁₀Cl₂N₄O₂[1]
Molecular Weight 373.2 g/mol [1]
IUPAC Name 2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile[1]
CAS Number 101831-36-1[1]

Experimental Protocols

This section details the necessary materials, reagents, and the step-by-step procedure for the extraction and cleanup of this compound from poultry tissues.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): (Optional but recommended) An isotopically labeled this compound or a structurally similar compound not present in the samples.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous magnesium sulfate (MgSO₄), analytical grade

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge capable of 4000 x g and refrigeration

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) and manifold

  • Vortex mixer

  • Sample tubes (50 mL and 15 mL polypropylene)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Analytical balance

  • pH meter

Sample Homogenization and Extraction
  • Weigh 2.0 ± 0.1 g of homogenized tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For fortified samples, spike with the appropriate concentration of this compound standard solution. For all samples, add the internal standard.

  • Homogenize the sample for 1 minute at high speed.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a clean 15 mL tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • To the 15 mL tube containing the supernatant, add 150 mg of PSA sorbent and 50 mg of C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer 5 mL of the cleaned extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode should be optimized. Negative ion mode has been shown to be effective for the related compound dithis compound.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For quantification, at least two MRM transitions are recommended.

Data Presentation

The following table summarizes representative quantitative data for the related compound, dithis compound, which can be used as an expected range for this compound residue analysis in poultry tissues.

TissueFortification Level (µg/kg)Mean Recovery (%)RSD (%)
Muscle 5090.3 - 120.4< 15
50090.3 - 120.4< 15
100090.3 - 120.4< 15
Liver 5071 - 103.7< 20
50071 - 103.7< 20
100071 - 103.7< 20
Kidney 5071 - 103.7< 20
50071 - 103.7< 20
100071 - 103.7< 20

Data adapted from studies on dithis compound analysis in poultry tissues.[3][4]

Mandatory Visualizations

Experimental Workflow

Clazuril_Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Weigh 2g of homogenized tissue add_solvent 2. Add 10 mL Acetonitrile sample->add_solvent homogenize 3. Homogenize add_solvent->homogenize add_salts 4. Add MgSO4 and NaCl homogenize->add_salts vortex_centrifuge1 5. Vortex & Centrifuge add_salts->vortex_centrifuge1 supernatant1 6. Collect Supernatant vortex_centrifuge1->supernatant1 add_sorbent 7. Add PSA and C18 Sorbent supernatant1->add_sorbent vortex_centrifuge2 8. Vortex & Centrifuge add_sorbent->vortex_centrifuge2 supernatant2 9. Collect Clean Extract vortex_centrifuge2->supernatant2 evaporate 10. Evaporate to Dryness supernatant2->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute filter 12. Filter reconstitute->filter lcms 13. LC-MS/MS Analysis filter->lcms data 14. Data Processing & Quantification lcms->data

Caption: Workflow for this compound Sample Preparation and Analysis.

Logical Relationship of Cleanup Steps

Cleanup_Logic start Crude Acetonitrile Extract psa Primary Secondary Amine (PSA) Removes: Fatty acids, sugars, organic acids start->psa c18 C18 Sorbent Removes: Non-polar interferences (e.g., lipids) start->c18 end Clean Extract for LC-MS/MS Analysis psa->end c18->end

Caption: Rationale for d-SPE Cleanup Sorbent Selection.

References

Application Notes and Protocols for Inducing Clazuril Resistance in Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of drug resistance in Eimeria species poses a significant threat to the poultry industry worldwide. Understanding the mechanisms of resistance and developing strategies to overcome them is crucial. Clazuril, a triazine-based anticoccidial agent, has been widely used for the control of coccidiosis. However, resistance to this class of drugs has been reported. These application notes provide a detailed protocol for inducing this compound resistance in Eimeria species, specifically Eimeria tenella, in a laboratory setting. The provided methodologies and data will aid researchers in studying resistance mechanisms, evaluating new drug candidates, and developing novel control strategies.

Experimental Protocols

Protocol 1: In Vivo Induction of this compound Resistance in Eimeria tenella

This protocol describes the serial passage of Eimeria tenella in chickens under continuous drug pressure to select for a resistant population. The methodology is adapted from studies on the development of resistance to the closely related drug, dithis compound.[1]

1. Materials and Reagents:

  • Parasite: A drug-sensitive strain of Eimeria tenella.

  • Animals: Coccidia-free broiler chickens, 2-3 weeks old.

  • Drug: this compound (analytical grade).

  • Feed: Standard broiler starter feed, free of any anticoccidial drugs.

  • Equipment: Gavage tubes, cages with wire floors, feces collection trays, microscope, McMaster counting chamber, oocyst sporulation equipment (beakers, potassium dichromate solution, aeration pump), centrifuge.

2. Experimental Procedure:

a. Preparation of Medicated Feed:

  • Prepare a stock solution of this compound.

  • Thoroughly mix the appropriate amount of this compound stock solution with the basal feed to achieve the desired drug concentrations. Start with a low concentration (e.g., 0.25 ppm) for the initial passages and gradually increase in subsequent passages.

b. Serial Passages for Resistance Induction (P1-P10+):

  • Passage 1 (P1):

    • Divide the chickens into two groups: a drug-pressured group and a non-medicated control group.

    • Provide the drug-pressured group with feed containing a low concentration of this compound (e.g., 0.25 ppm) for 2 days prior to infection. The control group receives non-medicated feed.

    • Infect all chickens orally with a known number of sporulated oocysts of the sensitive E. tenella strain (e.g., 1 x 10^4 oocysts/bird).

    • Continue the respective feeding regimens for the duration of the passage (7-8 days post-infection).

    • Collect feces from each group from day 5 to day 8 post-infection.

    • Isolate, sporulate, and count the oocysts from the feces of the drug-pressured group. These oocysts will be used for the next passage.

  • Subsequent Passages (P2-P10 and beyond):

    • For each subsequent passage, use the oocysts collected from the drug-pressured group of the previous passage as the inoculum.

    • Gradually increase the concentration of this compound in the feed for the drug-pressured group (e.g., 0.5 ppm, 1.0 ppm, 1.5 ppm, 2.0 ppm). The decision to increase the drug concentration should be based on the oocyst output; if oocyst production is significantly suppressed, maintain the same concentration for another passage before increasing it.

    • Repeat the infection and oocyst collection procedure as described for P1.

    • Resistance to the related drug dithis compound has been induced in E. tenella after 10 passages.[1] A similar number of passages may be required for this compound.

c. Monitoring and Assessment of Resistance:

  • At each passage, and more comprehensively at P5, P10, and upon completion of the selection process, perform an Anticoccidial Sensitivity Test (AST).

  • For the AST, set up the following groups:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated with a standard prophylactic dose of this compound (e.g., 1 ppm).

  • Challenge the infected groups with the parent sensitive strain and the drug-passaged line of E. tenella.

  • Evaluate the following parameters:

    • Body Weight Gain: Record the weight of the birds at the beginning and end of the experiment.

    • Lesion Scoring: At day 7 post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Production: Quantify the total number of oocysts shed per bird.

  • Resistance is indicated by a lack of significant difference in weight gain, lesion scores, and oocyst production between the infected, unmedicated group and the infected, medicated group when challenged with the drug-passaged line.

Data Presentation

Table 1: Representative Data from an Anticoccidial Sensitivity Test (AST) for a this compound-Sensitive vs. a this compound-Resistant Eimeria tenella Strain.

Parameter Uninfected Control Infected Control (Sensitive Strain) This compound-Treated (Sensitive Strain) Infected Control (Resistant Strain) This compound-Treated (Resistant Strain)
Average Weight Gain (g) 200120185125130
Average Lesion Score (0-4) 03.50.53.22.8
Oocyst Production (x10^6/bird) 05024840
Anticoccidial Index (ACI) *-->180 (Sensitive)-<160 (Resistant)

*Anticoccidial Index (ACI) = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI >160 generally indicates sensitivity, while <160 suggests resistance.[2][3][4]

Table 2: Illustrative Progression of Resistance Induction over Serial Passages.

Passage Number This compound Concentration (ppm) Relative Oocyst Production (%) *Average Lesion Score in Medicated Group Resistance Status
P1 0.25100.5Sensitive
P3 0.5251.0Developing
P5 1.0401.5Partial Resistance
P7 1.5652.0Partial Resistance
P10 2.0852.5Resistant

*Relative Oocyst Production (%) = (Oocysts from medicated group / Oocysts from unmedicated control group) x 100.

Visualizations

Experimental Workflow

G cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeat 10+ times) cluster_assessment Resistance Assessment start Start with Drug-Sensitive E. tenella Strain infect Infect Chickens start->infect chickens Coccidia-Free Chickens chickens->infect medicate Medicate Feed with Increasing this compound Conc. collect Collect & Sporulate Oocysts from Medicated Group medicate->collect infect->medicate increase_conc Increase this compound Concentration for Next Passage collect->increase_conc ast Anticoccidial Sensitivity Test (AST) collect->ast increase_conc->medicate Next Passage params Measure: - Weight Gain - Lesion Score - Oocyst Production ast->params resistant This compound-Resistant E. tenella Strain params->resistant

Caption: Workflow for inducing this compound resistance in Eimeria tenella.

Putative Signaling Pathway of this compound Action and Resistance

The precise molecular target of this compound and other triazines is not fully elucidated, but evidence suggests they disrupt parasite development at multiple stages.

G cluster_drug_action This compound's Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound target Putative Target (e.g., enzymes in nucleic acid synthesis) This compound->target Inhibits mutation Target Modification (Genetic Mutation) This compound->mutation Selection Pressure efflux Increased Drug Efflux This compound->efflux Selection Pressure stress Upregulation of Stress Response Pathways (e.g., Enolase 2, Redox enzymes) This compound->stress Induces schizont Schizont Development target->schizont gametocyte Gametocyte Development target->gametocyte oocyst_wall Oocyst Wall Formation target->oocyst_wall disruption Disruption of Cell Division & Development schizont->disruption gametocyte->disruption oocyst_wall->disruption mutation->target Alters survival Parasite Survival & Proliferation mutation->survival efflux->survival stress->survival

Caption: Putative mechanism of this compound and development of resistance.

Mechanism of Action and Resistance: this compound and other triazines are believed to interfere with the parasite's life cycle at multiple intracellular stages.[5] They are thought to act as nucleoside analogues, potentially disrupting nucleic acid synthesis and cell division in both schizonts and gametocytes.[6][7] This leads to degenerative changes, incomplete merogony, and prevention of oocyst wall formation.[5][7]

Resistance likely develops through several mechanisms. Genetic mutations in the drug's molecular target could reduce binding affinity. Upregulation of drug efflux pumps could decrease the intracellular concentration of this compound. Furthermore, resistant parasites may exhibit enhanced stress response pathways, as evidenced by the upregulation of enzymes like enolase 2 in dithis compound-resistant strains, which may help the parasite cope with the drug-induced cellular stress.[8] Studies on the related drug toltrazuril also suggest that resistance may involve alterations in mitochondrial function and the induction of autophagy.[9][10]

References

Application Notes and Protocols for the Use of Clazuril in Laboratory Models of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clazuril and its analogue, dithis compound, are potent synthetic anticoccidial agents belonging to the benzeneacetonitrile class of compounds. They exhibit broad-spectrum activity against various species of Eimeria, the causative agent of coccidiosis in poultry and other livestock. These compounds are highly effective at very low concentrations and act on multiple stages of the parasite's life cycle, making them valuable tools for both the control and study of coccidiosis. This document provides detailed application notes and protocols for the use of this compound in laboratory models of coccidiosis, including in vivo and in vitro experimental setups.

Mechanism of Action

This compound and dithis compound are coccidiocidal drugs that disrupt the life cycle of Eimeria parasites.[1] Their primary mode of action is the interruption of both the asexual and sexual developmental stages.[1][2] Histological studies have revealed that these compounds induce degenerative changes in schizonts and gametocytes.[1][2] Specifically, treatment leads to a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony in first and second-generation schizonts.[2] Similar degenerative effects are observed in merozoites.[2]

In the sexual stages, both microgametocytes and macrogametocytes appear ballooned and lose their internal structure.[2] A key effect on macrogametocytes is the failure of wall-forming bodies to develop or their rapid disappearance, which is crucial for the formation of a viable oocyst wall.[2][3] This comprehensive action against both schizonts and gamonts ultimately prevents the formation and shedding of oocysts, thereby halting the parasite's life cycle.[2][4] While the precise molecular target is not fully elucidated, it is thought to involve nucleic acid synthesis.[3]

Clazuril_Mechanism_of_Action cluster_parasite Eimeria Life Cycle Stages sporozoite Sporozoite (Infective Stage) schizont1 First-Generation Schizont sporozoite->schizont1 Asexual Reproduction merozoite1 Merozoites schizont1->merozoite1 schizont2 Second-Generation Schizont merozoite1->schizont2 merozoite2 Merozoites schizont2->merozoite2 gametocytes Gametocytes (Micro- & Macrogametes) merozoite2->gametocytes Sexual Differentiation oocyst Oocyst (Shedding) gametocytes->oocyst This compound This compound This compound->schizont1 This compound->schizont2 This compound->gametocytes inhibition1 Inhibition of Development inhibition2 Inhibition of Development inhibition3 Inhibition of Maturation InVivo_Chicken_Model_Workflow start Start: Day-old broiler chicks randomization Randomization into Treatment Groups start->randomization housing Housing in Battery Cages randomization->housing infection Oral Inoculation with Eimeria oocysts housing->infection treatment Administration of This compound in Feed housing->treatment data_collection Data Collection: - Body Weight - Lesion Scores - Oocyst Counts infection->data_collection treatment->data_collection analysis Efficacy Analysis and Comparison of Groups data_collection->analysis end End of Experiment analysis->end InVitro_Sporulation_Assay_Workflow start Start: Purified Unsporulated Eimeria Oocysts treatment_prep Preparation of Serial Dilutions of this compound start->treatment_prep incubation Incubation of Oocysts with This compound and Control start->incubation treatment_prep->incubation microscopy Microscopic Examination and Counting incubation->microscopy calculation Calculation of Sporulation Percentage microscopy->calculation analysis Determination of Sporulation Inhibition and IC50 calculation->analysis end End of Assay analysis->end

References

Application Notes and Protocols for Clazuril Administration in Experimental Avian Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril is a synthetic anticoccidial agent belonging to the benzeneacetonitrile group of compounds, which are derivatives of triazines. It is structurally and functionally closely related to Dithis compound. These compounds are highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. Coccidiosis is a significant disease in the poultry industry, leading to intestinal lesions, poor nutrient absorption, reduced weight gain, and in severe cases, mortality. This document provides detailed application notes and protocols for the administration of this compound in experimental bird studies, primarily focusing on broiler chickens. Due to the limited availability of public data on this compound in broiler chickens, efficacy data and some dosage information from its close analog, Dithis compound, are used as a reference and should be adapted accordingly in experimental designs.

Mechanism of Action

This compound and other triazine derivatives exert their coccidiocidal effect by disrupting the life cycle of Eimeria parasites. The primary mode of action is the inhibition of nuclear division in the developing schizonts and gametocytes within the intestinal cells of the host. This interference with the parasite's reproductive stages effectively halts the progression of the infection and reduces the shedding of oocysts into the environment. Specifically, this compound has been shown to cause degenerative changes in schizonts and gametocytes, leading to a reduced number of merozoites, abnormal microgametocytes, and the absence of typical wall-forming bodies in macrogametocytes, ultimately preventing the formation of oocysts[1].

Data Presentation: Efficacy of Triazine Anticoccidials in Broiler Chickens

The following tables summarize the typical efficacy data for triazine anticoccidials, primarily based on studies with Dithis compound, which is expected to have a similar efficacy profile to this compound. These tables are intended to serve as a guide for expected outcomes in experimental trials with this compound.

Table 1: Prophylactic Efficacy of In-Feed Dithis compound Against Experimental Coccidiosis in Broiler Chickens

Treatment GroupDosage (ppm in feed)Mean Body Weight Gain (g)Feed Conversion Ratio (FCR)Mean Lesion Score*Oocyst Production (OPG)**
Uninfected Control05501.600.00
Infected Control04501.853.5>1,000,000
Dithis compound0.55401.650.5<50,000
Dithis compound1.05451.620.2<10,000
Dithis compound2.05481.610.1<5,000

*Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions) for different intestinal sections. **OPG: Oocysts Per Gram of feces. (Data synthesized from multiple studies on Dithis compound for illustrative purposes)[2][3][4].

Table 2: Therapeutic Efficacy of Water-Soluble Dithis compound Against Coccidiosis in Broiler Chickens

Treatment GroupDosage in Drinking WaterDuration of TreatmentMean Oocyst Count Reduction (%)Mortality Rate (%)
Infected Control--015
Dithis compound (1% solution)1 ml / 4 liters2 consecutive days>95<2
Dithis compound (1% solution)1 ml / 8 liters (prophylactic)7 days prior to infection>98<1

(Data adapted from studies on water-soluble Dithis compound formulations)[5][6].

Experimental Protocols

Protocol 1: Battery Cage Efficacy Trial for Prophylactic Administration of this compound

Objective: To evaluate the prophylactic efficacy of various doses of this compound administered in the feed against a mixed Eimeria species challenge in broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308, Cobb 500)

  • Battery cages with wire floors, equipped with feeders and drinkers

  • Basal starter feed (unmedicated)

  • This compound (technical grade or premix)

  • Sporulated oocysts of a mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella)

  • Syringes and gavage tubes for oral inoculation

  • Weighing scale

  • Fecal collection trays

  • McMaster counting chambers for oocyst enumeration

  • Microscope

Experimental Design:

  • Animal Allocation: Randomly allocate day-old chicks to different treatment groups (n=10-12 birds per group, with at least 3 replicates per treatment).

  • Treatment Groups:

    • Group A: Uninfected, unmedicated control

    • Group B: Infected, unmedicated control

    • Group C: Infected, this compound at Dose 1 (e.g., 0.5 ppm in feed)

    • Group D: Infected, this compound at Dose 2 (e.g., 1.0 ppm in feed)

    • Group E: Infected, this compound at Dose 3 (e.g., 2.0 ppm in feed)

  • Medicated Feed Preparation: Prepare medicated feed by thoroughly mixing the calculated amount of this compound into the basal feed for each treatment group. Ensure homogenous distribution.

  • Administration: Provide the respective medicated or unmedicated feed to the birds from day 1 to the end of the experiment (typically 21-28 days).

  • Infection: On day 14, orally inoculate each bird in the infected groups with a predetermined dose of mixed sporulated Eimeria oocysts (e.g., 50,000 oocysts per bird in 1 ml of sterile water). The uninfected control group receives a sham inoculation of sterile water.

  • Data Collection:

    • Body Weight: Record individual bird weights at the start of the trial (day 1), on the day of infection (day 14), and at the end of the trial.

    • Feed Intake: Measure feed consumption per cage for each replicate to calculate the Feed Conversion Ratio (FCR).

    • Mortality: Record mortality daily.

    • Lesion Scoring: On day 21 (7 days post-infection), euthanize a subset of birds from each group (e.g., 4-5 birds per replicate) and perform intestinal lesion scoring according to the Johnson and Reid method (0-4 scale).

    • Oocyst Counting: Collect fecal samples from each replicate on days 19, 20, and 21 (5-7 days post-infection) to determine the number of oocysts per gram (OPG) of feces using the McMaster technique.

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the means of different treatment groups for body weight gain, FCR, lesion scores, and oocyst counts.

Protocol 2: Floor Pen Trial for Therapeutic Administration of this compound in Drinking Water

Objective: To evaluate the therapeutic efficacy of this compound administered in drinking water to broiler chickens showing clinical signs of coccidiosis.

Materials:

  • Broiler chickens (2-3 weeks old) housed in floor pens with litter

  • Water proportioner or medication tanks

  • Water-soluble formulation of this compound

  • Access to a diagnostic laboratory for oocyst identification and quantification

Experimental Design:

  • Bird Placement: Place a sufficient number of birds in floor pens to simulate commercial conditions.

  • Natural or Artificial Infection: Allow for natural exposure to coccidial oocysts present in the litter or introduce a controlled infection.

  • Monitoring: Closely monitor the flock for clinical signs of coccidiosis, such as bloody droppings, depression, and ruffled feathers.

  • Treatment Initiation: Upon the first observation of clinical signs (typically 4-5 days post-infection in a controlled challenge), initiate treatment.

  • Treatment Groups:

    • Group 1: Infected, untreated control

    • Group 2: Infected, treated with this compound in drinking water (e.g., at a concentration equivalent to 1 ml of a 1% solution per 4 liters of water for 48 hours).

  • Data Collection:

    • Mortality: Record daily mortality.

    • Clinical Signs: Score the severity of clinical signs daily.

    • Oocyst Shedding: Collect litter samples before and after treatment to monitor oocyst counts.

    • Performance Parameters: If the trial duration allows, measure body weight and feed intake to assess the impact on performance.

    • Lesion Scoring: At the end of the treatment period, a sample of birds can be examined for intestinal lesions.

Mandatory Visualizations

Experimental_Workflow_for_Anticoccidial_Efficacy_Trial cluster_preparation Preparation Phase cluster_administration Administration & Infection Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Allocation Day 1: Random Allocation of Day-Old Chicks Feed_Preparation Preparation of Medicated and Unmedicated Feed Feed_Administration Day 1-28: Ad libitum Feed Administration Feed_Preparation->Feed_Administration Infection Day 14: Oral Inoculation with Eimeria Oocysts Feed_Administration->Infection Weight_Measurement Body Weight Measurement (Days 1, 14, 28) Infection->Weight_Measurement FCR_Calculation Feed Conversion Ratio Calculation Infection->FCR_Calculation Oocyst_Counting Oocyst Counting (Days 19-21) Infection->Oocyst_Counting Lesion_Scoring Lesion Scoring (Day 21) Infection->Lesion_Scoring Statistical_Analysis Statistical Analysis of Data Weight_Measurement->Statistical_Analysis FCR_Calculation->Statistical_Analysis Oocyst_Counting->Statistical_Analysis Lesion_Scoring->Statistical_Analysis Efficacy_Determination Determination of Anticoccidial Efficacy Statistical_Analysis->Efficacy_Determination

Caption: Experimental workflow for an anticoccidial efficacy trial in broiler chickens.

Eimeria_Life_Cycle_Interruption_by_this compound cluster_host Inside Host (Intestinal Epithelium) cluster_environment Outside Host (Environment) Ingestion Ingestion of Sporulated Oocysts Sporozoites Release of Sporozoites Ingestion->Sporozoites Schizogony Schizogony (Asexual Reproduction) - Trophozoites - Schizonts -> Merozoites Sporozoites->Schizogony Gametogony Gametogony (Sexual Reproduction) - Microgametocytes - Macrogametocytes Schizogony->Gametogony Zygote Zygote Formation Gametogony->Zygote Oocyst_Wall Oocyst Wall Formation Zygote->Oocyst_Wall Unsporulated_Oocyst Shedding of Unsporulated Oocysts Oocyst_Wall->Unsporulated_Oocyst Sporulated_Oocyst Sporulated Oocyst (Infective Stage) Unsporulated_Oocyst->Sporulated_Oocyst Sporulated_Oocyst->Ingestion Re-infection This compound This compound Administration Interruption Interruption of Nuclear Division & Development This compound->Interruption Interruption->Schizogony Inhibits Interruption->Gametogony Inhibits

Caption: Mechanism of this compound action on the Eimeria life cycle.

References

Measuring Clazuril Efficacy in Oocyst Reduction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril, a triazine derivative, is a potent anticoccidial agent used in veterinary medicine to control and treat coccidiosis in various animal species. Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to significant economic losses in the poultry and livestock industries. The efficacy of anticoccidial drugs like this compound is primarily evaluated through oocyst reduction assays, which measure the drug's ability to inhibit the replication and shedding of parasitic oocysts.

These application notes provide detailed protocols for both in vivo and in vitro oocyst reduction assays to assess the efficacy of this compound. The protocols are designed to be comprehensive and adaptable for use in research and drug development settings.

Data Presentation: Efficacy of Triazine Anticoccidials in Oocyst Reduction

The following tables summarize the efficacy of triazine anticoccidial compounds, closely related to this compound, in reducing oocyst shedding in various animal models. This data provides a quantitative measure of the expected efficacy when conducting oocyst reduction assays.

Table 1: Dose-Response Efficacy of Dithis compound (a this compound analog) in Ovine Coccidiosis

Treatment GroupDosage (mg/kg)Mean Fecal Oocyst Output Reduction (%)
Dithis compound0.2579.7%[1]
Dithis compound1.097.3%[1]
Dithis compound2.099.4%[1]
Dithis compound4.099.5%[1]
Untreated Control-0%

Table 2: Efficacy of Dithis compound in Broiler Chickens Experimentally Infected with Eimeria acervulina

Treatment GroupOocysts Per Gram (OPG) of Feces (Logarithmic Scale)
Infected, Non-Medicated (Positive Control)~6.5
Infected, Dithis compound Treated~4.0
Non-Infected, Non-Medicated (Negative Control)0

Note: Data adapted from graphical representation in Assis et al.[2]

Table 3: General Efficacy of this compound and Related Compounds against Eimeria Species

CompoundEfficacy DescriptionTarget StagesReference
This compoundComplete interruption of oocyst excretion within three days.Asexual and sexual developmental stages.[3]
Dithis compoundComplete interruption of the life cycle and oocyst shedding.Asexual (schizonts) and sexual (gametocytes) stages.[4]
Dithis compoundSignificant reduction of mean oocyst shedding.All intracellular developmental stages.[5]

Experimental Protocols

In Vivo Oocyst Reduction Assay in Poultry

This protocol describes a standard oocyst reduction assay in broiler chickens to evaluate the efficacy of this compound.

1. Materials:

  • Coccidia-free broiler chickens (e.g., Cobb 500), 10-14 days old.

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. acervulina).

  • This compound (test compound).

  • Standard broiler feed (without any anticoccidial additives).

  • Cages with wire floors to prevent reinfection.

  • Fecal collection trays.

  • McMaster counting chambers.

  • Saturated sodium chloride flotation solution.

  • Microscope.

  • Homogenizer or mortar and pestle.

  • Beakers, graduated cylinders, and pipettes.

2. Experimental Design:

  • Group 1: Uninfected, Untreated Control (Negative Control): Birds receive no oocysts and no treatment. This group serves as a baseline for normal growth and health.

  • Group 2: Infected, Untreated Control (Positive Control): Birds are infected with Eimeria oocysts and receive no treatment. This group demonstrates the severity of the infection.

  • Group 3: Infected, this compound-Treated: Birds are infected with Eimeria oocysts and treated with this compound at the desired dosage.

  • Optional: Additional groups can be included to test different dosages of this compound or compare its efficacy with other anticoccidial drugs.

3. Procedure:

  • Acclimatization: House the chicks in a coccidia-free environment for at least 7 days before the start of the experiment.

  • Infection: On Day 0, orally inoculate each bird in the infected groups (Groups 2 and 3) with a predetermined dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 oocysts per bird).

  • Treatment:

    • Administer this compound to the birds in Group 3. The drug can be mixed into the feed or administered via oral gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A common therapeutic approach is to start treatment upon the first signs of infection (e.g., bloody droppings, typically around day 4-5 post-infection).

  • Fecal Collection: From day 5 to day 10 post-infection, collect fecal samples daily from each group.

  • Oocyst Counting (McMaster Technique): a. Weigh 2 grams of feces from each sample. b. Homogenize the feces in 58 ml of saturated sodium chloride solution. c. Strain the suspension through a sieve to remove large debris. d. With a pipette, fill both chambers of a McMaster slide. e. Allow the slide to sit for 5 minutes for the oocysts to float to the surface. f. Under a microscope at 100x magnification, count the number of oocysts within the grid of both chambers. g. Calculate the Oocysts Per Gram (OPG) of feces using the following formula: OPG = (Count in Chamber 1 + Count in Chamber 2) x 50

  • Data Analysis:

    • Calculate the mean OPG for each group for each day of collection.

    • Determine the percentage reduction in oocyst shedding in the treated group compared to the positive control group using the formula: % Reduction = [(Mean OPG of Positive Control - Mean OPG of Treated Group) / Mean OPG of Positive Control] x 100

    • Other parameters to measure efficacy include body weight gain, feed conversion ratio, and lesion scoring of the intestinal tract upon necropsy.

In Vitro Sporulation Inhibition Assay

This assay determines the ability of this compound to inhibit the sporulation of Eimeria oocysts, a crucial step for becoming infective.

1. Materials:

  • Fresh, unsporulated Eimeria oocysts.

  • 2.5% potassium dichromate solution.

  • This compound (test compound) at various concentrations.

  • Petri dishes or multi-well plates.

  • Incubator set at 27-29°C.

  • Microscope with a hemocytometer or counting chamber.

2. Procedure:

  • Oocyst Preparation: Purify unsporulated oocysts from the feces of infected animals.

  • Assay Setup: a. In separate petri dishes or wells, prepare solutions of this compound at different concentrations in 2.5% potassium dichromate. b. Include a positive control (e.g., a known sporulation inhibitor like 10% formalin) and a negative control (2.5% potassium dichromate solution only). c. Add a known number of unsporulated oocysts (e.g., 1 x 10^5 oocysts) to each dish/well.

  • Incubation: Incubate the plates at 27-29°C for 48-72 hours, ensuring adequate aeration.

  • Evaluation: a. After incubation, take a sample from each treatment and control group. b. Using a microscope, count the number of sporulated and unsporulated oocysts in a known volume (e.g., using a hemocytometer). c. Calculate the percentage of sporulation for each group: % Sporulation = (Number of Sporulated Oocysts / Total Number of Oocysts) x 100

  • Data Analysis:

    • Compare the percentage of sporulation in the this compound-treated groups to the negative control.

    • Calculate the percentage inhibition of sporulation for each this compound concentration: % Inhibition = [1 - (% Sporulation in Treated Group / % Sporulation in Negative Control)] x 100

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_in_vivo In Vivo Oocyst Reduction Assay Workflow A 1. Animal Acclimatization (Coccidia-free chicks) B 2. Group Allocation (Negative, Positive, Treated) A->B C 3. Experimental Infection (Oral inoculation with Eimeria oocysts) B->C D 4. This compound Treatment (Medicated feed or oral gavage) C->D E 5. Fecal Sample Collection C->E D->E F 6. Oocyst Counting (McMaster Technique) E->F G 7. Data Analysis (% Oocyst Reduction, Weight Gain, Lesion Score) F->G

In Vivo Oocyst Reduction Assay Workflow

G cluster_pathway Proposed Mechanism of Action of Triazine Anticoccidials (e.g., Dithis compound) This compound This compound / Dithis compound ADF Actin Depolymerizing Factor (ADF) This compound->ADF Inhibits activity Actin_Dynamics Actin Filament Dynamics (Polymerization/Depolymerization) ADF->Actin_Dynamics Regulates Cytoskeleton Parasite Cytoskeleton Integrity Actin_Dynamics->Cytoskeleton Maintains Invasion Host Cell Invasion Cytoskeleton->Invasion Essential for Replication Intracellular Replication (Schizogony & Gametogony) Invasion->Replication Oocyst_Shedding Oocyst Shedding Replication->Oocyst_Shedding

Proposed Mechanism of Action of Triazine Anticoccidials

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in oocyst reduction assays. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible results in the development and assessment of anticoccidial drugs. The provided workflows and pathway diagrams offer a visual guide to the experimental process and the underlying mechanism of action, aiding in the design and interpretation of efficacy studies.

References

Application Notes and Protocols for Clazuril in Poultry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clazuril and its close analogue, Dithis compound, are synthetic chemical compounds belonging to the benzeneacetonitrile class of triazinetriones.[1] They are highly effective anticoccidial agents widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[2][3] Coccidiosis poses a significant economic threat to poultry production, causing intestinal lesions, poor nutrient absorption, reduced weight gain, and increased mortality.[3] this compound's potent and specific mechanism of action makes it a valuable tool for researchers studying Eimeria parasites and developing control strategies. These notes provide detailed information on its application, efficacy, pharmacokinetics, and relevant experimental protocols for research professionals.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the Eimeria parasite's life cycle. It is particularly effective against the later stages of asexual and sexual development, specifically targeting schizonts and gamonts.[1] By interfering with these stages, this compound inhibits the replication and further development of the parasite, preventing the progression of coccidiosis and halting the excretion of oocysts.[1][2][4] While the precise molecular target is not fully elucidated, some research suggests it may involve the suppression of serine/threonine protein phosphatase type 5.[5]

cluster_LifeCycle Eimeria Life Cycle Oocyst Ingested Oocyst Sporozoites Sporozoites invade intestinal cells Oocyst->Sporozoites Schizonts Schizonts (Asexual Stage) Sporozoites->Schizonts Merozoites Merozoites released Schizonts->Merozoites Gamonts Gamonts (Sexual Stage) Merozoites->Gamonts Zygote Zygote formation Gamonts->Zygote NewOocyst New Oocyst excreted Zygote->NewOocyst This compound This compound Intervention This compound->Schizonts Inhibits This compound->Gamonts Inhibits

Caption: this compound targets schizont and gamont stages of the Eimeria life cycle.

Application Notes

Efficacy Against Eimeria Species

This compound demonstrates high efficacy against multiple economically significant Eimeria species in broiler chickens, including E. tenella, E. acervulina, E. maxima, and E. necatrix.[6] It is effective at very low concentrations, typically administered in feed at 1 part per million (ppm) or in drinking water.[7][8] Its use leads to significant reductions in mortality, intestinal lesion scores, and oocyst shedding, while improving body weight gain and feed conversion ratios.[8][9]

Table 1: Summary of this compound/Dithis compound Efficacy in Broiler Chickens

Parameter Unmedicated Control This compound/Dithis compound Treatment Efficacy Outcome Reference
Coccidiosis Mortality 12.90% (average) 0.85% (at 1.0 ppm) >93% reduction in mortality [8]
Lesion Score Reduction High lesion scores 1.0 ppm Dithis compound 81% reduction in average total lesion scores [8]
Oocyst Shedding High oocyst counts Dithis compound (1%) in water Significant reduction in oocyst output [6][10]
Body Weight Gain 2.035 kg 2.250 kg (at 1 ppm) Significant improvement in weight gain [7]

| Feed Conversion Ratio | 2.017 | 1.847 (at 1 ppm) | Significant improvement in feed efficiency |[7] |

Pharmacokinetics and Residue Profile

Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective dosing regimens and ensuring food safety. Studies have characterized its absorption, distribution, metabolism, and excretion in various poultry species. After oral administration, this compound is absorbed, with peak plasma concentrations varying by species. It exhibits different elimination half-lives and tissue distributions, which are important considerations for determining withdrawal periods.[5][11]

Table 2: Pharmacokinetic Parameters of Dithis compound in Poultry Species

Species Dose & Route Cmax (µg/mL) Tmax (hours) Elimination Half-life (hours) AUC (µg·h/mL) Reference
Broiler Chickens Racemic, Oral S-DIC: ~1.5R-DIC: ~0.7 N/A S-DIC: ~43R-DIC: ~30 S-DIC: ~2x higher than R-DIC [11]
Laying Hens 3 mg/kg, single oral Detectable up to 24h N/A N/A N/A [12]
Japanese Quails 0.3 mg/kg, oral 5.35 8 30.74 155.67 [5]

| Domestic Pigeons | 0.3 mg/kg, oral | 9.14 | 8 | 26.48 | 343.57 |[5] |

Note: Dithis compound is a racemic mixture; S-DIC and R-DIC refer to its two enantiomers, which can have different pharmacokinetic profiles.[11]

Residue studies show that this compound can be detected in tissues, with concentrations varying between muscle, liver, and kidney.[11] Following multiple-dose treatments in laying hens, residues have been detected in eggs up to 10 days after treatment cessation, with higher concentrations in the yolk than the albumen.[12] This is a primary reason why its use is typically not approved for laying hens.[4]

Safety and Toxicology

This compound is generally considered safe for target poultry species when used at recommended therapeutic doses.[13] Studies in pigeons showed no adverse effects on reproductive performance, fertility, or embryonic mortality even at twice the recommended dose.[13] Similarly, tolerance in newborn and growing pigeons was excellent, with no negative impact on body weight or feathering.[13] In broiler chickens, doses up to 1.5 ppm did not harm performance.[8] However, accidental administration of anticoccidials to non-target species or at incorrect dosages can lead to toxicity.[14]

Drug Resistance

As with other anticoccidial drugs, the development of resistance in Eimeria populations is a significant concern.[15] Resistance to dithis compound has been reported, and cross-resistance can occur with other triazine derivatives like toltrazuril.[15][16] To mitigate resistance, shuttle programs (rotating different anticoccidials between starter and grower feeds) and rotation programs (alternating drugs between successive flocks) are commonly employed in commercial poultry production.[3]

Experimental Protocols

Protocol 1: Anticoccidial Efficacy Evaluation in a Floor Pen Study

This protocol outlines a standard floor pen trial to assess the prophylactic efficacy of this compound against a mixed Eimeria species challenge in broiler chickens.

cluster_Data Data Points Start Start: Day-old Chicks Acclimatize 1. Acclimatization & Rearing (e.g., 14 days) Start->Acclimatize Group 2. Random Group Allocation (e.g., Control, this compound 1 ppm) Acclimatize->Group Infect 3. Experimental Challenge (Oral inoculation with mixed sporulated Eimeria oocysts) Group->Infect Treat 4. Treatment Administration (this compound mixed in feed continuously post-challenge) Infect->Treat Collect 5. Data Collection Period (e.g., 6-7 days post-infection) Treat->Collect Lesion Intestinal Lesion Scoring Collect->Lesion Oocyst Oocyst Counting (per gram feces) Collect->Oocyst Performance Performance Metrics (Weight Gain, FCR) Collect->Performance Analysis 6. Statistical Analysis Lesion->Analysis Oocyst->Analysis Performance->Analysis End End: Efficacy Determined Analysis->End

Caption: Workflow for evaluating the anticoccidial efficacy of this compound.

1. Objective: To determine the efficacy of this compound in preventing coccidiosis-induced mortality, intestinal lesions, and performance losses.

2. Materials:

  • Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500).

  • Housing: Floor pens with fresh litter (e.g., wood shavings), providing adequate space, feeders, and drinkers for each group.

  • Diet: Standard broiler starter and grower diets (unmedicated for control groups). The test diet will contain this compound at the desired concentration (e.g., 1 mg/kg of feed).

  • Challenge Inoculum: A mixed culture of viable, sporulated oocysts of relevant Eimeria species (E. acervulina, E. maxima, E. tenella). The dose should be sufficient to cause clinical signs in unmedicated birds.[7]

  • Equipment: Scales for weighing birds and feed, microscope, McMaster slides for oocyst counting.

3. Methodology:

  • Acclimatization: House chicks in a clean, disinfected facility for approximately 14-21 days to allow them to acclimate. Provide unmedicated feed and water ad libitum.

  • Group Allocation: Randomly assign chicks to treatment groups (e.g., Unmedicated-Uninfected, Unmedicated-Infected, this compound-Infected). Each group should have multiple replicate pens.[7]

  • Infection: On a designated day (e.g., Day 15 or 22), infect birds in the challenge groups via oral gavage or through feed with the prepared Eimeria oocyst inoculum.[7]

  • Treatment: Provide the respective diets (unmedicated or this compound-medicated) to the allocated groups, typically starting from Day 1 and continuing through the trial period.

  • Data Collection:

    • Performance: Record body weight and feed consumption by pen at the start and end of the trial to calculate Average Body Weight Gain (BWG) and Feed Conversion Ratio (FCR).

    • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

    • Lesion Scoring: At 6-7 days post-infection, select a subset of birds from each pen, euthanize them, and score the gross intestinal lesions for each relevant segment according to a standardized method (e.g., Johnson and Reid 0-4 scale).

    • Oocyst Counting: Collect fecal samples from each pen for several days post-infection and determine the oocysts per gram (OPG) using a McMaster chamber.[6][10]

4. Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups. Significant improvements in performance metrics and reductions in lesion scores and oocyst counts in the this compound group compared to the infected control indicate efficacy.

Protocol 2: Pharmacokinetic Study in Broiler Chickens

This protocol describes a study to determine key pharmacokinetic parameters of this compound following a single oral dose.

Start Start: Healthy Broilers Acclimatize 1. Acclimatization & Health Check Start->Acclimatize Fast 2. Fasting (e.g., 12 hours) Acclimatize->Fast Dose 3. Single Oral Administration (this compound at a defined dose, e.g., 3 mg/kg) Fast->Dose Sample 4. Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72h) via wing vein Dose->Sample Process 5. Sample Processing (Centrifuge to separate plasma, store at -80°C) Sample->Process Analyze 6. Drug Concentration Analysis (Develop and validate HPLC or LC-MS/MS method) Process->Analyze Model 7. Pharmacokinetic Modeling (Non-compartmental analysis) Analyze->Model End End: PK Parameters Calculated (Cmax, Tmax, AUC, t1/2) Model->End

Caption: Workflow for a pharmacokinetic study of this compound in poultry.

1. Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of this compound.

2. Materials:

  • Animals: Healthy adult broiler chickens of a specific age and weight range.

  • Housing: Individual cages to prevent cross-contamination and allow for precise observation.

  • Drug Formulation: A known concentration of this compound in a suitable vehicle for oral administration.

  • Equipment: Syringes for blood collection, heparinized tubes, centrifuge, validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, PK analysis software (e.g., WinNonlin).[5][12]

3. Methodology:

  • Acclimatization: Acclimate birds to individual caging for several days before the study. Ensure they are healthy and have access to feed and water.

  • Dosing: Following an overnight fast to ensure an empty crop, administer a single, precise oral dose of this compound to each bird. Record the exact time of administration.

  • Blood Sampling: Collect blood samples from the wing vein into heparinized tubes at predetermined time points (e.g., 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dosing).

  • Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., HPLC) for quantifying this compound in chicken plasma.[12] The validation should assess linearity, accuracy, precision, and recovery.[12]

    • Extract this compound from the plasma samples and analyze them using the validated method.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Elimination Half-life): Time required for the plasma concentration to decrease by half.[5]

4. Extension (Tissue Residue Study): For residue analysis, groups of birds can be euthanized at various time points after dosing. Key edible tissues (muscle, liver, kidney, skin+fat) are collected, and drug concentrations are determined using a validated analytical method.[4][11]

References

Troubleshooting & Optimization

Troubleshooting Clazuril solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with Clazuril in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is an antiprotozoal agent belonging to the triazine class of compounds.[1] Like many organic compounds, it exhibits low aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3] Due to its low water solubility, precipitation is a common issue when preparing aqueous solutions for in vitro experiments, such as cell culture media.[3]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in aqueous-based cell culture media can occur for several reasons:

  • Solvent Shock: This is a primary cause of precipitation. It happens when a concentrated stock solution (typically in DMSO) is diluted rapidly into an aqueous medium where the compound is less soluble.[4] The abrupt change in solvent environment causes the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its maximum kinetic solubility in that specific medium.

  • Media Components and pH: Interactions with salts, proteins (especially in serum-containing media), and the pH of the culture medium can affect the solubility of the compound.[5] Cell culture media are typically buffered around a physiological pH (7.2-7.4), which may not be optimal for this compound's solubility.

  • Temperature Fluctuations: Temperature changes, such as adding a cold stock solution to warm media or temperature shifts during incubation, can decrease the solubility of some compounds.[4]

Q3: How can I visually identify this compound precipitation?

Precipitation can be identified in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy immediately or shortly after adding the compound.[4]

  • Visible Particles: You might observe small, solid particles suspended in the medium or settled at the bottom of the culture vessel.

  • Microscopic Examination: Under a microscope, you may see distinct crystalline structures or amorphous aggregates that are separate from your cells.[4]

Troubleshooting Guide: Preventing Precipitation

This guide addresses the most common scenarios where this compound precipitation occurs.

Scenario 1: Precipitate Forms Immediately After Adding Stock Solution to Media

This issue is often caused by "solvent shock" or exceeding the compound's kinetic solubility.

Troubleshooting StepRationale
Optimize Dilution Method Perform a stepwise or serial dilution to gradually decrease the solvent concentration.[6] Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[4][5]
Pre-warm the Medium Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4][7] Some compounds are more soluble at higher temperatures.
Reduce Final DMSO Concentration Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[4] This may require preparing a more concentrated stock solution.
Prepare an Intermediate Dilution Instead of adding the DMSO stock directly to the final volume, create an intermediate dilution in a smaller volume of pre-warmed media first.[4][5]

Scenario 2: Precipitate Forms Over Time During Incubation

This may indicate that the compound concentration is near its saturation point and is sensitive to minor environmental changes.

Troubleshooting StepRationale
Lower the Final Concentration If your experimental design permits, reduce the final concentration of this compound to ensure it remains below its thermodynamic solubility limit in the culture medium over the long term.[5]
Use Serum For cell lines that tolerate it, the presence of serum (e.g., 10% FBS) can help stabilize compounds and prevent precipitation, as proteins like albumin can bind to the compound.[5][6]
Control pH and Evaporation Ensure the incubator's CO2 levels are stable to maintain the media's pH.[5] Use properly sealed culture flasks or plates to prevent evaporation, which can concentrate solutes and lead to precipitation.[6]
Assess Compound Purity Impurities in the compound powder can sometimes act as nucleation sites, encouraging precipitation over time.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Determine Desired Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest final experimental concentration. This minimizes the volume of DMSO added to the cell culture, keeping the final solvent concentration below 0.5%.[5]

  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to facilitate complete dissolution.[5] Visually confirm that no solid particles are visible.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

Protocol 2: Adding this compound to Cell Culture Medium (Stepwise Dilution Method)

This protocol is designed to minimize solvent shock.

  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C in a water bath.[4]

  • Prepare Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, perform a 1:10 intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 18 µL of medium. Gently mix.

  • Final Dilution: Add the intermediately diluted this compound solution (or the stock solution directly if not performing the intermediate step) drop-by-drop to the final volume of pre-warmed medium while gently swirling the container.[5]

  • Addition to Cells: Replace the existing media on your cells with the freshly prepared media containing the final concentration of this compound.

  • Incubate: Return the cells to the incubator. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time start Precipitation Observed in vitro q1 When does it occur? start->q1 imm_cause Likely Cause: 'Solvent Shock' q1->imm_cause Immediately time_cause Likely Cause: Concentration near solubility limit q1->time_cause During Incubation imm_sol1 1. Pre-warm media to 37°C imm_cause->imm_sol1 imm_sol2 2. Use stepwise dilution imm_sol1->imm_sol2 imm_sol3 3. Add stock dropwise while mixing imm_sol2->imm_sol3 imm_sol4 4. Keep final DMSO < 0.5% imm_sol3->imm_sol4 end_node Clear Solution Experiment Proceeds imm_sol4->end_node time_sol1 1. Lower final concentration time_cause->time_sol1 time_sol2 2. Use serum in media (if possible) time_sol1->time_sol2 time_sol3 3. Check incubator CO2/humidity time_sol2->time_sol3 time_sol3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Recommended Experimental Workflow for Dosing compound This compound Powder stock 1. Prepare Concentrated Stock Solution (e.g., 10-50 mM) compound->stock dmso Anhydrous DMSO dmso->stock intermediate 3. Create Intermediate Dilution (1:10 in warm medium) stock->intermediate warm_media 2. Pre-warm Culture Medium to 37°C warm_media->intermediate final_media 4. Add to Final Volume of Warm Medium (Dropwise with mixing) intermediate->final_media cells 5. Add to Cells final_media->cells

Caption: Experimental workflow for preparing this compound working solutions.

G cluster_0 Generalized Drug-Cell Interaction Pathway cluster_1 Cell Membrane This compound This compound (Ligand) receptor Cell Surface Receptor This compound->receptor g_protein Signal Transduction (e.g., G-Protein activation) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Inhibition of Growth) kinase_cascade->response

References

Technical Support Center: Optimizing Clazuril Dosage for Resistant Eimeria Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Clazuril (Dithis compound) dosage for resistant Eimeria strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Dithis compound)?

A1: this compound is a triazine-based anticoccidial agent.[1] Its primary mechanism of action involves the inhibition of the parasite's actin dynamics. Specifically, it has been shown to inhibit the activity of the Actin Depolymerizing Factor (ADF) in Eimeria tenella.[2] ADF is crucial for the turnover of actin filaments and the reconstruction of the cytoskeleton, which are essential processes for the parasite's gliding motility and invasion of host cells.[2] By disrupting these processes, this compound effectively halts the parasite's life cycle.[1]

Q2: How is resistance to this compound defined in Eimeria?

A2: Resistance to this compound in Eimeria is characterized by a reduced sensitivity of the parasite to the drug. This is typically measured by the failure of the recommended dosage to effectively control an infection, leading to observable signs of coccidiosis such as intestinal lesions, oocyst shedding, and reduced weight gain in infected animals.[3][4] An Anticoccidial Sensitivity Test (AST) is used to quantify this resistance, where a reduction in mean lesion score of 0% to 30% after treatment is indicative of resistance.[3]

Q3: What are the common Eimeria species that have shown resistance to this compound?

A3: Field isolates of several economically important Eimeria species have demonstrated resistance to this compound. These include Eimeria tenella, Eimeria acervulina, and Eimeria maxima.[4][5][6] The development of resistance is often linked to the extensive and prolonged use of the drug in poultry production.[3]

Q4: What are the initial steps to take when suspecting this compound resistance in an experimental setting?

A4: If you suspect this compound resistance, the first step is to confirm it through a standardized Anticoccidial Sensitivity Test (AST). This involves challenging birds with the suspect Eimeria isolate and treating them with the standard dose of this compound. Key parameters to measure include lesion scores, oocyst counts in feces, and weight gain, compared to both uninfected, untreated and infected, untreated control groups.[3][7]

Troubleshooting Guides

Problem 1: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs).
  • Possible Cause 1: Improper handling and storage of Eimeria oocysts.

    • Solution: Ensure oocysts are stored in a 2.5% potassium dichromate solution at 4°C to maintain viability and prevent sporulation before the experiment. Use fresh isolates whenever possible, as prolonged laboratory passage can alter virulence and drug sensitivity.

  • Possible Cause 2: Variation in the infective dose.

    • Solution: Accurately count the number of sporulated oocysts per milliliter using a McMaster chamber or a hemocytometer before inoculation. Ensure each bird receives the precise intended dose via oral gavage.

  • Possible Cause 3: Inaccurate feed mixing.

    • Solution: Have the medicated feed professionally mixed and analyzed to confirm the correct concentration of this compound. Store the feed appropriately to prevent degradation of the active compound.

Problem 2: High mortality in the infected control group, preventing accurate assessment.
  • Possible Cause: The challenge dose of the Eimeria isolate is too high.

    • Solution: Conduct a dose titration study to determine the optimal number of oocysts that will induce significant lesions without causing excessive mortality. The goal is to achieve clear clinical signs of coccidiosis in the untreated group to provide a baseline for evaluating drug efficacy.

Problem 3: Difficulty in interpreting lesion scores.
  • Possible Cause: Inexperience in lesion scoring.

    • Solution: Utilize a standardized lesion scoring guide, such as the Johnson and Reid (1970) method, which provides detailed descriptions and a 0 to 4 scale for different Eimeria species based on the location and severity of gross lesions in the intestinal tract.[8][9][10][11] Consistent training for all personnel involved in scoring is essential.

Experimental Protocols

In Vivo Anticoccidial Sensitivity Test (AST) for this compound

This protocol is designed to assess the efficacy of different dosages of this compound against a potentially resistant Eimeria strain.

1. Preparation of Eimeria Inoculum:

  • Obtain a field isolate of the Eimeria species of interest.
  • Propagate the oocysts in a small group of susceptible, coccidia-free chickens.
  • Collect feces 5-7 days post-infection and isolate the oocysts using a saturated salt flotation method.
  • Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.
  • Wash the sporulated oocysts with distilled water and quantify the number of sporulated oocysts per milliliter using a McMaster chamber.

2. Animal Husbandry and Experimental Design:

  • Use day-old broiler chicks from a coccidia-free source.
  • House the birds in a controlled environment with strict biosecurity measures.
  • Randomly allocate birds to different treatment groups (e.g., 5-10 birds per group, with at least 3 replicates per treatment). A typical experimental design would include:
  • Group A: Uninfected, Unmedicated Control
  • Group B: Infected, Unmedicated Control
  • Group C: Infected + Standard this compound Dose (e.g., 1 ppm)
  • Group D: Infected + Test Dose 1 of this compound (e.g., 2 ppm)
  • Group E: Infected + Test Dose 2 of this compound (e.g., 5 ppm)

3. Treatment and Infection:

  • Provide medicated feed containing the respective this compound concentrations to the treatment groups 48 hours prior to infection.
  • On day 0, orally inoculate each bird in the infected groups with a predetermined number of sporulated oocysts.
  • Continue the medicated feed for the duration of the experiment (typically 7 days post-infection).

4. Data Collection:

  • Weight Gain: Weigh each bird at the start of the experiment (day -2) and at the end (day 7 post-infection).
  • Oocyst Counting: On days 5, 6, and 7 post-infection, collect fecal samples from each group and determine the number of oocysts per gram (OPG) of feces using the McMaster technique.[12][13][14][15]
  • Lesion Scoring: On day 7 post-infection, euthanize all birds and perform a necropsy. Score the intestinal lesions according to the Johnson and Reid (1970) method.[8][9][10][11]

5. Data Analysis:

  • Calculate the mean weight gain, OPG, and lesion scores for each group.
  • Determine the percent reduction in these parameters for the treated groups compared to the infected, unmedicated control group.
  • An Anticoccidial Index (ACI) can be calculated to provide an overall measure of efficacy.

In Vitro Eimeria Invasion and Replication Assay

This assay is used to assess the direct effect of this compound on the ability of sporozoites to invade and replicate within host cells.

1. Preparation of Sporozoites:

  • Start with purified, sporulated oocysts.
  • Excyst the sporozoites by mechanical grinding or chemical treatment (e.g., with bile salts and trypsin) to release the sporozoites.
  • Purify the sporozoites from the oocyst and sporocyst debris.

2. Cell Culture:

  • Use a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, which are known to support Eimeria invasion and development.[16][17][18]
  • Seed the cells in 96-well plates and grow to a confluent monolayer.[16]

3. Invasion and Treatment:

  • Pre-incubate the purified sporozoites with different concentrations of this compound for 1 hour.[17]
  • Add the treated sporozoites to the cell monolayers and incubate for 24-48 hours at 41°C and 5% CO2.[16]

4. Quantification of Invasion and Replication:

  • After the incubation period, wash the monolayers to remove non-invaded sporozoites.
  • Lyse the cells and quantify the number of intracellular parasites using quantitative PCR (qPCR) targeting an Eimeria-specific gene.[17]
  • Alternatively, stain the intracellular parasites and count them microscopically.

5. Data Analysis:

  • Calculate the percentage of invasion and replication inhibition for each this compound concentration compared to the untreated control.
  • Determine the IC50 (half-maximal inhibitory concentration) of this compound for the resistant Eimeria strain.

Data Presentation

Table 1: In Vivo Efficacy of Different this compound Dosages Against a Resistant Eimeria tenella Strain

Treatment GroupMean Weight Gain (g)Mean Oocyst Per Gram (OPG)Mean Lesion ScoreAnticoccidial Index (ACI)
Uninfected Control15000.0N/A
Infected Control852.5 x 10^53.5<120
This compound (1 ppm)951.8 x 10^52.8130
This compound (2 ppm)1109.0 x 10^41.5165
This compound (5 ppm)1351.2 x 10^40.5185

Note: Data are hypothetical and for illustrative purposes. ACI values are interpreted as: <120 = resistant; 120-179 = reduced sensitivity; >180 = sensitive.[19]

Table 2: In Vitro Invasion and Replication Inhibition by this compound Against a Resistant Eimeria tenella Strain

This compound Concentration (µg/mL)Percent Invasion InhibitionPercent Replication Inhibition
0 (Control)0%0%
0.115%25%
1.045%60%
10.085%95%
IC50 (µg/mL) ~1.2 ~0.8

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Clazuril_Signaling_Pathway cluster_Eimeria Eimeria Sporozoite This compound This compound ADF Actin Depolymerizing Factor (ADF) This compound->ADF Inhibits F_Actin F-Actin (Filaments) ADF->F_Actin Depolymerizes G_Actin G-Actin (Monomers) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Host_Cell_Invasion Host Cell Invasion F_Actin->Host_Cell_Invasion

Caption: this compound's inhibitory effect on Eimeria's Actin Depolymerizing Factor (ADF).

Experimental_Workflow_In_Vivo cluster_Preparation Preparation cluster_Experiment Experiment cluster_Data_Collection Data Collection & Analysis A1 Propagate & Sporulate Eimeria Oocysts B3 Infect Chicks with Eimeria (Day 0) A1->B3 A2 Prepare Medicated Feed (Varying this compound Doses) B2 Administer Medicated Feed (Day -2) A2->B2 A3 Acquire & Acclimatize Coccidia-Free Chicks B1 Randomly Allocate Chicks to Treatment Groups A3->B1 B1->B2 B2->B3 B4 Continue Medicated Feed B3->B4 C1 Measure Weight Gain (Day -2 to Day 7) B4->C1 C2 Count Oocysts Per Gram (Days 5-7) B4->C2 C3 Score Intestinal Lesions (Day 7) B4->C3 C4 Analyze Data & Determine Optimal Dosage C1->C4 C2->C4 C3->C4

Caption: Workflow for in vivo this compound dosage optimization experiment.

References

Technical Support Center: Overcoming Clazuril Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific stability data for Clazuril is publicly available. The following troubleshooting guides and FAQs are based on the general chemical properties of 1,2,4-triazine derivatives, the chemical class to which this compound belongs. These recommendations should be used as a starting point for optimizing your specific experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability issues with this compound and related triazine compounds in experimental assays?

A1: this compound, as a 1,2,4-triazine derivative, may be susceptible to several degradation pathways that can impact its stability in solution. The primary concerns include:

  • Hydrolysis: The triazine ring can be cleaved under both acidic and basic conditions.[1]

  • Oxidation: The molecule may be sensitive to degradation by oxidizing agents.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the compound.[1][2]

These degradation processes can lead to a decrease in the effective concentration of this compound and the formation of unknown byproducts, potentially causing inconsistent and unreliable assay results.[1]

Q2: How should I prepare and store stock solutions of this compound to minimize degradation?

A2: To maintain the integrity of this compound stock solutions, it is recommended to adhere to the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for initial stock solutions.

  • Fresh Preparation: Ideally, prepare fresh solutions for each experiment.[1]

  • Storage Conditions: If storage is necessary, store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q3: My in vitro assay results with this compound are highly variable. Could this be a stability issue?

A3: Yes, inconsistent results in biological assays are a common sign of compound instability.[1] Degradation of this compound in your assay medium can lead to a lower effective concentration, resulting in reduced biological activity. Furthermore, degradation products could potentially interfere with the assay, leading to either inhibitory or enhancing effects. To troubleshoot this, it is crucial to use freshly prepared this compound solutions for your experiments and to minimize the incubation time in aqueous buffers when possible.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Assay Buffers
  • Problem: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous assay buffer.

  • Possible Causes:

    • Low aqueous solubility of this compound.

    • The final concentration of DMSO is too low to maintain solubility.

    • The pH of the buffer is affecting solubility.

  • Solutions:

    • Increase the final percentage of DMSO in the assay, ensuring it does not exceed the tolerance level for your experimental system.

    • Test the solubility of this compound in a range of biocompatible co-solvents.

    • Evaluate the effect of pH on this compound solubility and adjust the buffer pH if possible.

    • Consider using a formulation aid, such as a cyclodextrin, to enhance aqueous solubility.

Issue 2: Loss of Compound Activity Over Time in Multi-Day Experiments
  • Problem: A noticeable decrease in the expected biological effect of this compound is observed in experiments that run for 24 hours or longer.

  • Possible Causes:

    • Hydrolytic degradation of this compound in the aqueous culture medium.

    • Oxidative degradation in the cell culture environment.

  • Solutions:

    • Replenish the this compound-containing medium at regular intervals (e.g., every 12 or 24 hours).

    • If feasible for the experiment, reduce the overall duration of the assay.

    • Incorporate antioxidants in the assay medium, if compatible with the experimental goals.

Data Presentation

Table 1: General Stability Profile of 1,2,4-Triazine Derivatives under Stress Conditions

Stress ConditionPotential DegradationRecommended Mitigation
Acidic Hydrolysis (e.g., pH < 4)HighUse buffered solutions (pH 6-8), prepare fresh.
Basic Hydrolysis (e.g., pH > 8)HighUse buffered solutions (pH 6-8), prepare fresh.
Oxidation (e.g., H₂O₂)Moderate to HighAvoid exposure to oxidizing agents, consider antioxidants.[1]
Photolysis (UV/Visible Light)Moderate to HighStore in amber vials or protect from light.[1]
Thermal (Elevated Temperature)ModerateStore at recommended low temperatures (-20°C to -80°C).[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Dissolution: Dissolve the this compound powder in anhydrous, high-purity DMSO to the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize aeration.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Inert Gas Purge (Optional for long-term storage): Gently blow a stream of argon or nitrogen gas into the vial for a few seconds to displace air.

  • Sealing and Storage: Tightly cap the vials and store them at -80°C.

Protocol 2: General In Vitro Assay Protocol with this compound
  • Thawing Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of this compound in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is compatible with your cells or assay components.

  • Final Dilution: Add the intermediate dilution to your experimental wells to achieve the final desired concentration of this compound.

  • Incubation: Proceed with your experimental incubation period, minimizing exposure to light.

  • Analysis: Perform your assay readout at the designated time points. For time-course experiments, consider the potential for degradation and plan accordingly.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute treat Treat Experimental System dilute->treat incubate Incubate (Protect from Light) treat->incubate analyze Analyze Results incubate->analyze logical_relationship cluster_causes Potential Causes cluster_consequences Experimental Consequences instability This compound Instability hydrolysis Hydrolysis (pH sensitive) instability->hydrolysis oxidation Oxidation instability->oxidation photodegradation Photodegradation instability->photodegradation inconsistent_results Inconsistent Results hydrolysis->inconsistent_results loss_of_activity Loss of Potency hydrolysis->loss_of_activity artifactual_data Artifactual Data hydrolysis->artifactual_data oxidation->inconsistent_results oxidation->loss_of_activity oxidation->artifactual_data photodegradation->inconsistent_results photodegradation->loss_of_activity photodegradation->artifactual_data signaling_pathway This compound This compound (1,2,4-Triazine Derivative) Target Putative Biological Target This compound->Target Inhibition/Activation Degradation Degradation Products This compound->Degradation Downstream Downstream Signaling Cascade Target->Downstream Response Cellular Response Downstream->Response OffTarget Off-Target Effects Degradation->OffTarget

References

Improving Clazuril efficacy in field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clazuril. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the effective use of this compound in field conditions. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Eimeria species?

A1: this compound, and its analogue Dithis compound, are triazine compounds that act as coccidiocidal agents. Their primary mechanism involves disrupting the life cycle of Eimeria parasites at multiple stages. This compound is effective against both the asexual (schizonts and merozoites) and sexual (gametocytes) developmental stages within the host's intestinal cells.[1][2][3][4] Histological examinations show that the drug induces degenerative changes in these stages, characterized by vacuolization, loss of internal structure, and incomplete development.[1][2] Specifically, in macrogametocytes, it prevents the formation of wall-forming bodies, which are essential for oocyst wall development.[1] This comprehensive action interrupts the parasite's life cycle, leading to a complete cessation of oocyst shedding and preventing the development of intestinal lesions.[1][2]

Q2: What are the typical pharmacokinetic properties of this compound in poultry?

A2: Pharmacokinetic studies in laying hens show that after a single oral dose, this compound is detectable in plasma for up to 24 hours.[5][6] With multiple doses, the drug reaches a steady state in the plasma after the third administration.[5][6] When administered to laying hens, this compound residues can be detected in eggs, with concentrations being significantly higher in the yolk than in the albumen.[5] Following a multiple-dose regimen, residues may persist for up to 10 days after treatment cessation.[5][6] Physiologically based pharmacokinetic (PBPK) models have been developed for Dithis compound to predict its distribution and concentration in various tissues, including muscle, liver, and skin with fat, after administration through medicated feed or water.[7][8]

Q3: What is the recommended dosage of this compound for controlling coccidiosis in chickens?

A3: The standard recommended dose for Dithis compound, a close analogue of this compound, is 1 part per million (ppm) in the feed.[9][10] Dose titration studies have shown that dosages between 0.5 ppm and 10 ppm are highly effective against major pathogenic Eimeria species, including E. tenella, E. acervulina, E. necatrix, E. brunetti, and E. maxima.[9] Even at 1 ppm, Dithis compound effectively suppresses mortality and lesion scores and supports weight gain and feed conversion comparable to uninfected control groups.[9] For water-soluble formulations, a common therapeutic dose is 1 ml of a 1% solution per 4 liters of drinking water for two consecutive days.[11]

Q4: How is this compound resistance developed in Eimeria populations?

A4: Drug resistance in Eimeria species develops due to the extensive and repeated use of a single anticoccidial agent.[12][13] For Dithis compound, resistance has been induced experimentally in E. acervulina and E. tenella through 10 consecutive passages in chickens medicated with progressively increasing drug concentrations.[14] However, this induced resistance was not absolute, as the drug retained some efficacy.[14] Field studies have identified isolates of various Eimeria species with partial or complete resistance to Dithis compound.[15] To mitigate resistance, it is crucial to implement rotation or shuttle programs, alternating this compound with other anticoccidials or vaccines.[16][17] Using a coccidiosis vaccine can help restore the sensitivity of field strains to drugs like Dithis compound.[17]

Q5: Are there any known drug interactions with this compound in poultry?

A5: Currently, there are no widely documented significant drug-drug interactions for this compound or Dithis compound in poultry.[4] One study investigating the combined use of Dithis compound (at 1 ppm and 2 ppm) with the growth promoter Flavomycin found no evidence of drug interaction; the immunosuppressive effects observed at the higher Dithis compound dose were not altered by Flavomycin.[18] However, it is always best practice to exercise caution when co-administering multiple therapeutic agents. General pharmacokinetic interactions can occur when drugs compete for the same metabolic enzymes in the liver.[19][20]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the application of this compound in field experiments.

Guide 1: Investigating Reduced Efficacy

If you observe a decrease in the expected efficacy of this compound (e.g., higher lesion scores, presence of bloody droppings, reduced weight gain), follow these steps to diagnose the potential cause.

A Start: Reduced Efficacy Observed B Step 1: Verify Dosage and Administration A->B C Is dosage correct (e.g., 1 ppm in feed)? Is administration method appropriate? B->C D Correct dosage and administration protocol. Re-evaluate efficacy. C->D No E Step 2: Assess Drug Quality and Storage C->E Yes F Is the this compound from a reputable source? Has it been stored correctly? E->F G Source new, quality-assured this compound. Re-evaluate efficacy. F->G No H Step 3: Evaluate Water Quality (for soluble forms) F->H Yes I Is water pH between 6.0-8.0? Is water free of high mineral content (hardness)? H->I J Treat or change water source. Use a water stabilizer if necessary. I->J No K Step 4: Test for Drug Resistance I->K Yes L Conduct Anticoccidial Sensitivity Test (AST) using field isolates. K->L M Isolate is sensitive. L->M N Isolate is resistant. L->N O Review other factors (e.g., infection pressure, co-infections, feed quality). M->O P Implement a rotation program. Use an alternative anticoccidial or vaccine. N->P

Caption: Troubleshooting workflow for reduced this compound efficacy.

Guide 2: Issues with Water-Soluble Formulation

When using this compound administered via drinking water, suboptimal results can arise from issues with water quality or drug stability.

  • Problem: Poor solubility or precipitation observed in the water lines.

    • Cause: High levels of minerals (hardness) in the water can react with the drug formulation.[21] Water with a very high or low pH can also affect drug solubility and stability.

    • Solution: Test the water source for pH and hardness. The ideal pH for many water-administered medications is between 6.0 and 8.0.[22] If water is hard, consider using a water softener or a different water source for medication delivery.

  • Problem: Inconsistent water consumption leading to variable dosing.

    • Cause: Birds may reduce water intake if the medication alters the taste or if the water pH is too low (acidic).[23]

    • Solution: Ensure the final concentration of this compound in the water is accurate. Monitor water intake before and during the treatment period. Avoid lowering the water pH below 6.0 when administering medications unless specified by the manufacturer.[23]

  • Problem: Degradation of the active ingredient.

    • Cause: Chlorine and other sanitizers in the water can potentially degrade this compound.[23] Biofilm in water lines can also bind with the medication, reducing its availability.

    • Solution: Discontinue water sanitizers like chlorine during the medication period. Ensure water lines are thoroughly cleaned and free of biofilm before administering the drug.

Quantitative Data Summary

The efficacy of this compound and its analogue Dithis compound has been quantified in numerous studies. The tables below summarize key performance indicators from various experimental trials.

Table 1: Efficacy of Dithis compound (In-Feed) Against Single Eimeria Species Infections in Chickens

Eimeria Species Dithis compound Dose (ppm) Mean Lesion Score (Treated) Mean Lesion Score (Infected Control) Oocyst Production Reference
E. tenella 1 0.0 3.1 Negative [10]
E. acervulina 1 0.0 2.6 Negative [10]
E. necatrix 1 0.0 2.5 Negative [10]
E. brunetti 1 0.0 2.3 Negative [10]

| E. maxima | 1 | 0.1 | 2.2 | Negative |[10] |

Table 2: Performance of Broilers in Floor Pen Trials with Dithis compound (1 ppm) Under Mixed Infection

Parameter Uninfected, Unmedicated Control Infected, Unmedicated Control Infected, 1 ppm Dithis compound Reference
Trial 1 (E. tenella & E. acervulina) [9]
Mortality (%) 0.5 15.0 0.5
Final Body Weight (g) 1980 1795 1975
Feed Conversion Ratio 1.95 2.13 1.96
Trial 2 (E. necatrix & E. brunetti) [9]
Mortality (%) 0.0 20.0 0.0
Final Body Weight (g) 1980 1650 1960

| Feed Conversion Ratio | 1.95 | 2.30 | 1.98 | |

Experimental Protocols

Protocol 1: Anticoccidial Sensitivity Test (AST) - Battery Cage Trial

This protocol outlines a standard method for evaluating the sensitivity of Eimeria field isolates to this compound.

  • Animal Husbandry:

    • Use day-old broiler chicks of a commercial strain, raised coccidia-free.

    • House birds in battery cages with wire floors to prevent reinfection.

    • Provide ad libitum access to a standard, unmedicated broiler starter feed and water.

  • Experimental Design:

    • Create a minimum of four treatment groups:

      • Group 1: Non-infected, Non-medicated (Negative Control)

      • Group 2: Infected, Non-medicated (Positive Control)

      • Group 3: Infected, this compound-medicated (at the desired concentration, e.g., 1 ppm)

      • Group 4: Infected, Reference Drug-medicated (e.g., Toltrazuril)

    • Each group should contain at least 10 birds, with replicates.

  • Infection and Treatment:

    • At 14 days of age, orally inoculate each bird in the infected groups with a titrated dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 oocysts of a mixed-species field isolate).[11][24]

    • Begin providing medicated feed to the treatment groups 24-48 hours prior to infection and continue for 7 days post-infection.

  • Data Collection and Evaluation (5-7 days post-infection):

    • Weight Gain: Measure individual bird weights at the time of infection and at the end of the trial.

    • Feed Conversion Ratio (FCR): Record feed intake per cage and calculate FCR (Total Feed Intake / Total Weight Gain).

    • Lesion Scoring: Euthanize a subset of birds from each group and score intestinal lesions based on a 0-4 scale (e.g., Johnson and Reid method).[25]

    • Oocyst Counts: Collect fecal samples from each group over several days (e.g., days 5-7 post-infection). Homogenize the samples and determine the oocysts per gram (OPG) using the McMaster counting technique.[24]

  • Analysis:

    • Calculate the percent reduction in lesion scores and oocyst counts for the treated groups relative to the positive control.

    • Statistically compare weight gain and FCR between groups using appropriate methods (e.g., ANOVA).

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection cluster_2 Phase 3: Evaluation A Day 1: Procure day-old chicks B Day 1-13: Raise birds in coccidia-free environment A->B C Day 12: Start medicated feed for treatment groups B->C D Day 14: Weigh birds and administer oral Eimeria inoculum C->D E Day 19-21: Collect fecal samples for Oocyst Counts D->E F Day 21: Record final weights. Euthanize birds for Lesion Scoring E->F G Analyze Data: Weight Gain, FCR, Lesion Score, Oocyst Reduction F->G

Caption: Experimental workflow for an Anticoccidial Sensitivity Test.

Protocol 2: this compound Mechanism of Action on Eimeria Life Cycle

This compound exerts its coccidiocidal effect by targeting key developmental stages of the Eimeria parasite within the host's intestinal cells.

cluster_0 Eimeria Life Cycle in Host Intestine Sporozoite Sporozoite invades intestinal cell Schizont1 1st Gen Schizont (Asexual Stage) Sporozoite->Schizont1 Merozoite1 Merozoites released Schizont1->Merozoite1 Schizont2 2nd Gen Schizont (Asexual Stage) Merozoite1->Schizont2 Merozoite2 Merozoites released Schizont2->Merozoite2 Gametocytes Gametocytes develop (Sexual Stage) Merozoite2->Gametocytes Oocyst Oocyst forms and is shed in feces Gametocytes->Oocyst This compound This compound Action This compound->Schizont1 Causes degenerative changes This compound->Schizont2 Induces vacuolization, incomplete merogony This compound->Gametocytes Prevents oocyst wall formation, causes degeneration

Caption: this compound's impact on the endogenous stages of the Eimeria life cycle.

References

Technical Support Center: Minimizing Clazuril Toxicity in Avian Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Clazuril toxicity in avian models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in avian models?

This compound is a triazine-based anticoccidial agent. In avian models, it is primarily used for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1] this compound is effective against various stages of the Eimeria life cycle, including both asexual and sexual stages, ultimately interrupting the life cycle and preventing oocyst shedding.[2]

Q2: What are the general signs of toxicity or adverse effects to watch for when administering this compound to avian models?

While specific data on this compound overdose is limited, clinical signs of toxicity from anticoccidial drugs in poultry can include:

  • Decreased feed and water intake

  • Weight loss or poor weight gain

  • Diarrhea

  • Lethargy and depression

  • Neurological signs such as ataxia (incoordination) or paralysis[3]

  • Changes in egg production or quality in laying birds[3]

It is crucial to monitor birds closely for any deviation from normal behavior, feed and water consumption, and physical condition during and after this compound administration.

Q3: Is this compound safe for use in all avian species?

The safety of this compound has been demonstrated in some species, such as pigeons, where it was well-tolerated during reproduction even at twice the therapeutic dose.[4] However, toxicity and safe dosage levels can vary significantly between different avian species. Therefore, it is essential to consult species-specific literature or conduct preliminary dose-range finding studies when working with a new avian model.

Q4: What is the recommended withdrawal period for this compound in poultry intended for human consumption?

Specific withdrawal periods for this compound are not consistently documented across all regulatory agencies. However, for veterinary medicines used "off-label" or under the cascade system in food-producing animals in some regions, a statutory withdrawal period is often applied. This can be a minimum of 7 days for eggs and 28 days for meat from poultry.[5][6] Researchers must adhere to the specific regulations and guidelines set by their institutional animal care and use committee and relevant regulatory bodies.

Q5: Can this compound be administered with other medications?

Co-administration of multiple drugs can lead to drug-drug interactions, potentially altering the efficacy or increasing the toxicity of this compound. For example, some drugs can affect metabolism by liver enzymes, which may alter the plasma concentration of this compound.[7] It is crucial to review available literature on potential drug interactions before co-administering this compound with other therapeutic agents. If no data is available, a cautious approach should be taken, and animals should be monitored closely for any adverse effects.

Troubleshooting Guide

Problem: Birds show signs of decreased feed intake and lethargy after this compound administration.

  • Possible Cause: This could be an early sign of toxicity due to overdose or individual sensitivity.

  • Solution:

    • Immediately cease this compound administration.

    • Provide fresh, clean water and palatable feed to encourage intake.

    • Monitor the birds closely for worsening of signs.

    • If signs persist or worsen, consult with a veterinarian.

    • Review the dosage calculation and administration procedure to rule out errors. For future experiments, consider a dose reduction.

Problem: Unexpected mortality is observed in the experimental group receiving this compound.

  • Possible Cause: Acute toxicity due to a significant overdose, incorrect dosing of a particularly sensitive individual or species, or a harmful interaction with another compound.

  • Solution:

    • Stop the experiment immediately for the affected group.

    • Conduct a thorough necropsy on the deceased birds to investigate the cause of death. Histopathological examination of tissues such as the liver and kidneys is recommended.

    • Re-verify all dosage calculations, stock solution concentrations, and administration volumes.

    • Review the health status of the birds prior to the experiment to rule out underlying conditions that might increase susceptibility.

Problem: Inconsistent or unexpected results in coccidiosis challenge studies after this compound treatment.

  • Possible Cause:

    • Drug Resistance: The Eimeria strain used in the challenge may have developed resistance to triazine anticoccidials.

    • Incorrect Dosing: Underdosing will lead to a lack of efficacy.

    • Drug Degradation: Improper storage of this compound or the medicated feed/water may have led to a loss of potency.

  • Solution:

    • Verify the sensitivity of the Eimeria strain to this compound.

    • Ensure accurate dosage calculations and uniform mixing of the drug in the feed or water.

    • Check the expiration date and storage conditions of the this compound product.

    • Analyze the concentration of this compound in the medicated feed or water to confirm correct dosage.

Data on Related Compounds

Due to the limited availability of public quantitative toxicity data for this compound, the following tables summarize data for the closely related compound, Dithis compound. This information may be useful for inferring potential toxicological properties of this compound, but it should be interpreted with caution as there can be differences in the toxicity profiles of even closely related compounds.

Table 1: Biochemical Parameters in Chickens Treated with Dithis compound

ParameterTreatment Group (Dithis compound concentration in feed)Observation DayResult Compared to ControlReference
Creatine Kinase (CK)1 mg/kg9No significant difference[2]
5 mg/kg9Significantly higher[2]
10 mg/kg9No significant difference[2]
Calcium (CA)1 mg/kg9Significantly lower[2]
5 mg/kg9No significant difference[2]
10 mg/kg9No significant difference[2]
Aspartate Aminotransferase (AST)1, 5, 10 mg/kg9No significant difference[2]
Uric Acid (UA)1, 5, 10 mg/kg9No significant difference[2]
Glucose (GLU)1, 5, 10 mg/kg9No significant difference[2]
Total Protein (TP)1, 5, 10 mg/kg9No significant difference[2]
Albumin (ALB)1, 5, 10 mg/kg9No significant difference[2]

Note: This data is for Dithis compound, not this compound.

Table 2: Dithis compound Residue Depletion in Broiler Tissues

TissueTime After Last Dose (0.3 mg/kg bw for 3 days)Mean Residue Level (ppb)Reference
Liver0 hours1443[8]
48 hours565[8]
Kidney0 hours1208[8]
48 hours446[8]
Muscle0 hours209[8]
48 hours101[8]

Note: This data is for Dithis compound, not this compound.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 223)

This protocol provides a general framework for determining the acute oral toxicity (LD50) of a substance in avian species.

  • Animal Selection: Use healthy, young adult birds of the target species, acclimated to laboratory conditions for at least 5 days.

  • Housing: House birds individually or in small groups in cages that allow for daily observation.

  • Dose Preparation: Prepare a range of dose levels of this compound based on a preliminary range-finding study. The substance is typically administered in a suitable vehicle (e.g., corn oil, water).

  • Administration: Administer a single oral dose to each bird using a gavage tube. A control group receives the vehicle only.

  • Observation: Observe the birds frequently on the day of dosing and at least once daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each bird shortly before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all birds that die during the study and on all surviving birds at the end of the observation period.

  • Data Analysis: Analyze the mortality data to determine the LD50 value.

Protocol 2: Subchronic Dietary Toxicity Study (General Principles)

This protocol outlines a general approach for assessing the toxicity of a substance administered in the diet over a longer period.

  • Animal Selection: Use young, rapidly growing birds of the target species.

  • Diet Preparation: Prepare diets containing different concentrations of this compound. Ensure homogenous mixing.

  • Experimental Design: Randomly assign birds to control and treatment groups. The study duration is typically 21 days, followed by a recovery period.

  • Administration: Provide the medicated and control diets ad libitum.

  • Observations: Record clinical signs of toxicity, mortality, body weight, and feed consumption at regular intervals.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the treatment period for analysis of key hematological and biochemical parameters.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues (e.g., liver, kidney, intestine) for histopathological examination.

  • Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Clazuril_Action_Pathway cluster_Eimeria Eimeria Parasite Life Cycle Stages Sporozoite Sporozoite (Infective Stage) Schizont Schizont (Asexual Reproduction) Sporozoite->Schizont Invades host cell Merozoite Merozoite Schizont->Merozoite Releases Merozoite->Schizont Infects new cells Gametocyte Gametocyte (Sexual Stages) Merozoite->Gametocyte Oocyst Oocyst (Shed in Feces) Gametocyte->Oocyst This compound This compound This compound->Schizont Inhibits development This compound->Gametocyte Disrupts formation

Caption: Mechanism of action of this compound on the Eimeria life cycle.

Experimental_Workflow_Toxicity_Assessment cluster_Setup Experimental Setup cluster_Execution Study Execution cluster_Analysis Data Analysis Animal_Selection Avian Model Selection (e.g., Chickens, Quail) Acclimation Acclimation Period (Minimum 5 days) Animal_Selection->Acclimation Dose_Prep This compound Dose Preparation Acclimation->Dose_Prep Dosing Oral Gavage or Dietary Administration Dose_Prep->Dosing Observation Daily Clinical Observation (14-21 days) Dosing->Observation Data_Collection Body Weight & Feed Intake Observation->Data_Collection Blood_Analysis Hematology & Biochemistry Observation->Blood_Analysis Toxicity_Endpoint Determine LD50 or NOAEL Data_Collection->Toxicity_Endpoint Necropsy Gross Necropsy & Histopathology Blood_Analysis->Necropsy Necropsy->Toxicity_Endpoint

Caption: General workflow for avian toxicity assessment of this compound.

Troubleshooting_Logic Start Adverse Event Observed Lethargy Lethargy / Anorexia Start->Lethargy Mortality Unexpected Mortality Start->Mortality Inefficacy Lack of Efficacy Start->Inefficacy Stop_Treatment Cease this compound Administration Lethargy->Stop_Treatment Mortality->Stop_Treatment Check_Resistance Verify Eimeria Sensitivity Inefficacy->Check_Resistance Monitor Provide Supportive Care & Monitor Stop_Treatment->Monitor Necropsy Perform Necropsy & Histopathology Stop_Treatment->Necropsy Review_Dose Review Dosage & Procedure Monitor->Review_Dose Necropsy->Review_Dose Check_Formulation Analyze Drug Concentration in Feed/Water Check_Resistance->Check_Formulation Check_Formulation->Review_Dose

Caption: Logical troubleshooting steps for common issues with this compound.

References

Technical Support Center: Clazuril Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clazuril. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments to optimize its dose-response curve against coccidian parasites.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a triazine-based compound, is believed to exert its anticoccidial effect by targeting the apicoplast of Eimeria species. The apicoplast is a non-photosynthetic plastid organelle essential for parasite survival, involved in processes like fatty acid and isoprenoid synthesis.[1] Inhibition of the apicoplast's function ultimately disrupts the parasite's metabolic processes, leading to its death. While the precise molecular target within the apicoplast is not fully elucidated, this organelle is a validated target for other anticoccidial drugs.[2][3][4]

Q2: What are the expected in vitro and in vivo effects of this compound treatment against Eimeria?

A2: In vitro, this compound is expected to inhibit the invasion of host cells by sporozoites and prevent the intracellular development and replication of the parasite.[5] In vivo, effective doses of this compound should lead to a reduction in oocyst shedding, decreased lesion scores in the intestines of infected animals, and improved clinical signs such as reduced diarrhea and better weight gain.[6][7][8][9]

Q3: Which developmental stages of Eimeria are most susceptible to this compound?

A3: Triazine-based anticoccidials like Dithis compound, a close analog of this compound, are known to be effective against both the asexual (schizonts) and sexual (gamonts) stages of Eimeria.[7] This broad activity spectrum allows for the interruption of the parasite's life cycle at multiple points.

Q4: Is there a known resistance mechanism to this compound?

A4: Resistance to anticoccidial drugs, including triazine derivatives, can develop over time with extensive use. While the specific molecular mechanisms of resistance to this compound are not well-documented in the provided search results, resistance to the related compound Dithis compound has been reported in field isolates of Eimeria species.[8]

Q5: How does this compound potentially impact parasite calcium signaling?

A5: The direct impact of this compound on parasite calcium signaling is not well-established. However, disruption of essential metabolic pathways in the apicoplast could indirectly affect cellular homeostasis, potentially leading to downstream effects on ion regulation, including calcium. Calcium signaling is crucial for various parasite functions, including motility, invasion, and egress.[10][11][12][13][14] Any significant metabolic stress induced by this compound could, in theory, disrupt the energy-dependent maintenance of calcium gradients.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound dose-response experiments.

High Variability in Replicate Wells/Animals

Q: My results show high variability between replicate wells in my in vitro assay (or between animals in my in vivo study). What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Parasite Inoculum: Ensure a homogenous suspension of sporozoites or oocysts before and during infection. Vortex the parasite suspension regularly.

  • Uneven Cell Monolayer (In Vitro): Check for uniform cell seeding and confluence in your culture plates. Edge effects in plates can also contribute to variability.

  • Animal Variation (In Vivo): Differences in the age, weight, and immune status of the host animals can lead to variable infection loads and drug responses.[7]

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of parasites and drug dilutions.

No Observable Drug Effect

Q: I am not observing any significant anticoccidial effect even at high concentrations of this compound. What should I check?

A: A lack of drug effect could be due to several reasons:

  • Drug Insolubility: this compound may have poor solubility in your assay medium. Ensure the drug is completely dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Visually inspect for any precipitation.

  • Drug Degradation: Verify the storage conditions and shelf-life of your this compound stock. Repeated freeze-thaw cycles can degrade the compound.

  • Resistant Parasite Strain: The Eimeria strain you are using may have inherent or acquired resistance to triazine-based compounds.[8] It is advisable to include a known susceptible reference strain as a positive control.

  • Incorrect Assay Timing: The endpoint of your assay might not be optimal for observing the drug's effect. For drugs targeting the apicoplast, a "delayed death" phenomenon is sometimes observed, where the effect is more pronounced in the second generation of parasites.[3]

High Mortality/Low Viability in Control Groups

Q: My untreated control group shows high mortality (in vivo) or low viability (in vitro). What could be the problem?

A: Issues with the control group compromise the entire experiment:

  • Overwhelming Infection: The parasite dose might be too high, causing excessive pathology that masks any potential therapeutic effect. Titrate the oocyst/sporozoite inoculum to achieve a sublethal infection level that still produces measurable parameters (e.g., oocyst shedding, lesion scores).

  • Poor Host Cell Health (In Vitro): Ensure your host cell line is healthy, within a suitable passage number, and free from contamination. Suboptimal culture conditions (e.g., temperature, CO2) can affect cell viability.

  • Stressful Animal Husbandry (In Vivo): Inadequate housing, nutrition, or environmental stress can impact the health of the animals and their ability to withstand the infection.

Data Presentation

The following table summarizes in vivo dose-response data for Dithis compound, a close structural and functional analog of this compound, against Eimeria crandallis and Eimeria ovinoidalis in lambs. This data is provided as an illustrative example of the type of dose-dependent effects that can be expected with this compound.

Table 1: In Vivo Dose-Response of Dithis compound against Eimeria crandallis and Eimeria ovinoidalis in Lambs [9]

Dithis compound Dose (mg/kg)Mean Fecal Oocyst Output Reduction (%)Clinical Observations
0.2579.7Transient diarrhea, subsequent immunity development
1.097.3Transient diarrhea, subsequent immunity development
2.099.4Severe clinical signs upon re-challenge (no immunity)
4.099.5Severe clinical signs upon re-challenge (no immunity)

Experimental Protocols

In Vitro Sporozoite Invasion and Replication Assay

This protocol describes a general method to assess the efficacy of this compound in inhibiting the invasion and intracellular development of Eimeria sporozoites in a host cell culture.

  • Host Cell Seeding:

    • Seed a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells - MDBK) into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Parasite Preparation:

    • Excyst Eimeria sporozoites from sporulated oocysts using standard procedures (e.g., grinding with glass beads followed by enzymatic digestion with trypsin and bile salts).

    • Purify the sporozoites from oocysts and debris.

    • Resuspend the purified sporozoites in the appropriate culture medium.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).

  • Infection and Treatment:

    • Remove the culture medium from the confluent host cell monolayers.

    • Add the this compound dilutions to the respective wells.

    • Add the sporozoite suspension to each well.

    • Include appropriate controls: untreated infected cells (negative control), uninfected cells (background control), and cells treated with a known effective anticoccidial (positive control).

  • Incubation:

    • Incubate the infected and treated plates at 37°C in a 5% CO₂ atmosphere for a suitable duration (e.g., 24-48 hours for invasion/early replication assessment).

  • Quantification of Parasite Growth:

    • After incubation, lyse the host cells and quantify parasite DNA using a fluorescent dye (e.g., SYBR Green) and a plate reader.

    • Alternatively, fix and stain the cells and visually count the number of intracellular parasites or developing schizonts per field of view.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite growth for each this compound concentration relative to the untreated infected control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualization

Clazuril_Signaling_Pathway cluster_parasite Apicomplexan Parasite cluster_apicoplast Apicoplast This compound This compound Apicoplast_Processes Essential Metabolic Pathways (e.g., Fatty Acid Synthesis, Isoprenoid Synthesis) This compound->Apicoplast_Processes Inhibition Metabolic_Disruption Metabolic Disruption Apicoplast_Processes->Metabolic_Disruption Leads to Parasite_Death Parasite Death Metabolic_Disruption->Parasite_Death Calcium_Homeostasis Potential Disruption of Calcium Homeostasis (Indirect Effect) Metabolic_Disruption->Calcium_Homeostasis Experimental_Workflow start Start host_cell_seeding Seed Host Cells in 96-well Plates start->host_cell_seeding infection_treatment Infect Host Cells and Add this compound Dilutions host_cell_seeding->infection_treatment parasite_prep Prepare Eimeria Sporozoites parasite_prep->infection_treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->infection_treatment incubation Incubate for 24-48 hours infection_treatment->incubation quantification Quantify Parasite Growth (e.g., SYBR Green Assay) incubation->quantification data_analysis Analyze Data and Generate Dose-Response Curve quantification->data_analysis end End data_analysis->end

References

Technical Support Center: Refining Clazuril Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clazuril. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a benzeneacetonitrile derivative, is an anticoccidial agent that disrupts the life cycle of Eimeria species, the protozoan parasites responsible for coccidiosis.[1] It is a triazine derivative that interferes with the parasite's developmental stages.[1] Specifically, it has a coccidiocidal effect on both the asexual and sexual developmental stages of Eimeria, leading to a complete interruption of the life cycle.[2] This includes inducing degenerative changes in schizonts and gametocytes, resulting in an abnormal structure of developing merozoites, a ballooned appearance of microgametocytes, the absence of wall-forming bodies in macrogametocytes, and a complete lack of oocysts.[2]

Q2: At which stage of the Eimeria life cycle is this compound most effective?

Research on pigeons experimentally infected with Eimeria labbeana and Eimeria columbarum showed that while this compound completely interrupts the life cycle regardless of the timing of administration, the maximal effects are observed when treatment is given on day 4, 5, or 6 post-infection.[2] Treatment administered during the patent period can completely stop oocyst excretion within three days.[2]

Q3: What are the recommended dosages of this compound and the closely related Dithis compound in research animals?

Dosage can vary depending on the animal species and the specific Eimeria species being targeted.

  • Pigeons: A single oral dose of 2.5 mg of this compound has been shown to be effective.[2]

  • Broiler Chickens (Dithis compound): Dose titration studies have indicated that dosages of 0.5, 1.0, and 1.5 ppm of Dithis compound in the diet are highly effective against major pathogenic Eimeria species.[3] A dose of 1 ppm is often advocated for demonstrating excellent activity against the most economically important Eimeria species.[4] In drinking water, a concentration of 5 ppm has been shown to be as effective as 25 ppm of Toltrazuril.[5]

  • Turkeys (Dithis compound): Dose-titration studies suggest that dosages of 0.1, 0.5, 1, and 2 ppm of Dithis compound are highly effective against major pathogenic Eimeria species in turkeys.[6]

Q4: What are the potential side effects or toxicity concerns associated with this compound/Dithis compound?

Dithis compound is generally considered to have a good safety profile. Studies in broiler chickens have shown that Dithis compound at a dose level of 1 ppm in the diet is an excellent anticoccidial without any adverse effects.[3] Even at 1.5 ppm, there was no evidence that Dithis compound harmed performance.[7] However, some studies on anticoccidial drugs, including Dithis compound, have suggested potential adverse effects on chicken intestinal morphology, including decreased villus length and surface area. One study indicated that Dithis compound at both the recommended (1 ppm) and double the recommended dose (2 ppm) could suppress the immune response in chickens vaccinated with the Infectious Bursal Disease (IBD) vaccine.[8]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy in in-vivo experiments.

  • Possible Cause 1: Drug Resistance. Resistance to anticoccidial drugs, including Dithis compound, has been reported in field isolates of Eimeria species.[9][10][11] The response of Eimeria isolates to Dithis compound can vary depending on the extent of previous exposure and the drug programs used on the farms from which the isolates were obtained.[9]

    • Solution: If resistance is suspected, it is advisable to test the sensitivity of the Eimeria isolate to Dithis compound before initiating a large-scale experiment. Consider using an alternative anticoccidial agent with a different mechanism of action if resistance is confirmed.

  • Possible Cause 2: Inadequate Drug Intake. In feed-based administration, uneven mixing of the drug in the feed can lead to some animals receiving a sub-therapeutic dose. For water-soluble formulations, reduced water intake due to illness or environmental factors can also lead to underdosing.

    • Solution: Ensure thorough mixing of this compound/Dithis compound in the feed. For water-based administration, monitor water consumption of the animals. In experimental settings, oral gavage can be used to ensure accurate dosing.

  • Possible Cause 3: Drug Stability. The stability of this compound/Dithis compound in feed or water under experimental conditions might be a factor.

    • Solution: Prepare fresh medicated feed or water regularly. Follow the manufacturer's storage and handling instructions for the drug.

Problem 2: Difficulty in accurately counting Eimeria oocysts.

  • Possible Cause 1: Improper Sample Collection and Storage. The age and condition of fecal samples can affect oocyst morphology and count. Oocysts can sporulate and degrade over time, especially under favorable temperature and humidity.[12][13]

    • Solution: Use fresh fecal samples (preferably less than 7 days old) and store them under refrigeration (4-8°C) until analysis to prevent maturation and degradation.[12][13]

  • Possible Cause 2: Incorrect Dilution or Counting Technique. Inaccurate dilutions or using an inappropriate counting chamber can lead to erroneous results. A common issue is diluting the sample too much, resulting in no oocysts being found in the counting chamber.[14]

    • Solution: Use a validated oocyst counting method, such as the McMaster technique.[15] Ensure proper training of personnel in dilution techniques and the use of the counting chamber.[15] For low oocyst burdens, a lower dilution of the sample may be necessary.[16]

  • Possible Cause 3: Observer Inexperience. Differentiating Eimeria oocysts from fecal debris and identifying different species requires experience.[12][13]

    • Solution: Personnel should be trained using pure parasite suspensions obtained from a laboratory before evaluating mixed field samples.[12][15]

Problem 3: Interpreting Lesion Scores.

  • Possible Cause: Subjectivity of Scoring. Lesion scoring is a subjective method, and consistency can be a challenge.[17]

    • Solution: Use a standardized lesion scoring system, such as the one developed by Johnson and Reid (1970).[18][19] Ensure that the personnel conducting the scoring are properly trained and calibrated to the scoring system. It is also important to consider that in immunized birds, the presence of lesions may not necessarily correlate with clinical disease or poor performance.[17]

  • Possible Cause: Lesions not correlating with other parameters. High lesion scores may not always correlate with a significant reduction in weight gain, especially in medicated birds.[18]

    • Solution: Do not rely solely on lesion scores to assess the efficacy of a treatment. Correlate lesion scores with other parameters such as oocyst counts, weight gain, feed conversion ratio, and clinical signs.

Data Presentation

Table 1: Summary of Dithis compound Dose Titration Studies in Broiler Chickens

Eimeria SpeciesDosage (ppm in diet)Efficacy OutcomeReference
E. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, E. mitis0.5, 1, 5, 10High activity in suppressing mortality, lesion scores, and oocyst counts.[3]
Economically important Eimeria species1Excellent activity, comparable weight gain to uninfected controls, negative oocyst production for most species.[4]
Mixed infection0.5, 1.0, 1.5Reduced coccidiosis mortality and total lesion scores. Significantly improved final live weight and feed conversion.[7]

Table 2: Efficacy of Dithis compound in Drinking Water for Broiler Chickens

Dosage (ppm in water)ComparisonEfficacy OutcomeReference
5 and 10-Both doses showed the same effect in controlling coccidial infection and reducing total oocyst numbers, lesion, and fecal scores.[5]
525 ppm ToltrazurilNo significant difference in efficacy.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in Experimentally Infected Pigeons

This protocol is adapted from a study on the action of this compound on the endogenous stages of Eimeria labbeana and E. columbarum.[2]

  • Animal Model: Use racing pigeons free of coccidial infection.

  • Infection: Artificially infect pigeons with a mixed inoculum of sporulated Eimeria labbeana and Eimeria columbarum oocysts via oral gavage.

  • Treatment Groups:

    • Group 1 (Control): Infected and untreated.

    • Group 2-8: Infected and treated orally with a single 2.5 mg dose of this compound on day 1, 2, 3, 4, 5, 6, or 7 post-infection, respectively.

  • Parameters to Evaluate:

    • Oocyst Output: Collect fecal samples daily from each pigeon and perform oocyst counts using a McMaster chamber.

    • Histological Examination: At the end of the experiment, euthanize the pigeons and collect samples of the duodenum and jejunum for histological examination to observe the developmental stages of the parasite.

  • Expected Outcome: this compound treatment is expected to interrupt the life cycle of the Eimeria species, with maximal effects observed when treatment is administered between days 4 and 6 post-infection. A significant reduction or complete cessation of oocyst shedding is expected in the treated groups compared to the control group. Histology should reveal degenerative changes in the parasite's developmental stages in treated pigeons.

Protocol 2: Oocyst Excretion Assay in Broiler Chickens

This protocol is a general guide for conducting an oocyst excretion assay to evaluate the efficacy of an anticoccidial drug.

  • Animal Model: Use one-day-old broiler chicks, confirmed to be free of coccidiosis.

  • Housing: House the chicks in wire-floored cages to prevent reinfection from the litter.

  • Infection: At 14 days of age, orally inoculate each chick with a known number of sporulated Eimeria oocysts.

  • Treatment Groups:

    • Group 1: Infected, non-medicated control.

    • Group 2: Infected, medicated with the test compound (e.g., this compound/Dithis compound in feed or water at a specified concentration).

    • Group 3: Non-infected, non-medicated control.

  • Fecal Collection: From day 4 to day 10 post-infection, collect the total fecal output from each group daily.

  • Oocyst Counting:

    • Homogenize the fecal sample for each group.

    • Take a known weight of the homogenized feces (e.g., 1 gram).

    • Use a suitable flotation solution (e.g., saturated salt solution) to separate the oocysts.

    • Count the number of oocysts using a McMaster chamber.

  • Calculation: Calculate the total number of oocysts excreted per bird for each group.

  • Efficacy Assessment: Compare the oocyst excretion in the treated group to the infected, non-medicated control group to determine the percentage reduction in oocyst shedding.

Mandatory Visualizations

Eimeria_Life_Cycle cluster_Host Inside Host (Intracellular) cluster_Environment Outside Host (Environment) Ingestion Ingestion by Host Excystation Excystation Ingestion->Excystation Sporulated Oocyst Sporozoite_Invasion Sporozoite Invasion Excystation->Sporozoite_Invasion Sporozoites Released Schizogony1 1st Gen Schizogony Sporozoite_Invasion->Schizogony1 Invade Epithelial Cells Merozoites1 1st Gen Merozoites Schizogony1->Merozoites1 Asexual Reproduction (Schizonts -> Merozoites) Clazuril_Action1 This compound Interrupts Schizont Development Schizogony1->Clazuril_Action1 Schizogony2 2nd Gen Schizogony Merozoites1->Schizogony2 Invade new cells Merozoites2 2nd Gen Merozoites Schizogony2->Merozoites2 Second Generation Merozoites Schizogony2->Clazuril_Action1 Gametogony Gametogony Merozoites2->Gametogony Invade new cells Fertilization Fertilization Gametogony->Fertilization Sexual Reproduction (Microgametes & Macrogametes) Clazuril_Action2 This compound Interrupts Gametocyte Development Gametogony->Clazuril_Action2 Zygote Zygote Fertilization->Zygote Unsporulated_Oocyst Unsporulated Oocyst Zygote->Unsporulated_Oocyst Oocyst Wall Formation Unsporulated_Oocyst_Out Unsporulated Oocyst (in feces) Unsporulated_Oocyst->Unsporulated_Oocyst_Out Sporulation Sporulation (requires O2, moisture, warmth) Unsporulated_Oocyst_Out->Sporulation Ingestion_Point Sporulation->Ingestion_Point Infective Sporulated Oocyst Ingestion_Point->Ingestion

Caption: Eimeria life cycle and the points of interruption by this compound.

Troubleshooting_Workflow Start Inconsistent Efficacy Observed Check_Resistance Is drug resistance a possibility? Start->Check_Resistance Check_Dosage Was the drug dosage and administration correct? Check_Resistance->Check_Dosage No Outcome_Resistance Test isolate sensitivity. Consider alternative anticoccidials. Check_Resistance->Outcome_Resistance Yes Check_Stability Was the drug formulation stable? Check_Dosage->Check_Stability Yes Outcome_Dosage Review mixing procedures. Monitor animal intake. Consider gavage for precision. Check_Dosage->Outcome_Dosage No Check_Stability->Start Yes, issue persists Outcome_Stability Prepare fresh solutions/feed. Verify storage conditions. Check_Stability->Outcome_Stability No

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

References

Validation & Comparative

Clazuril vs. Toltrazuril: A Comparative Efficacy Guide for Coccidiosis Treatment in Pigeons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the health and performance of pigeons (Columba livia). This guide provides a detailed, objective comparison of two common anticoccidial drugs, clazuril and toltrazuril, for the treatment of coccidiosis in pigeons, with a focus on experimental data and methodologies to support research and development efforts.

Comparative Efficacy: Oocyst Suppression

An experimental study directly comparing the efficacy of this compound and toltrazuril in racing pigeons heavily infected with Eimeria labbeana and Eimeria columbarum provides key quantitative data for evaluation. The following table summarizes the oocyst excretion results post-treatment.

Treatment GroupDosageOocyst Excretion SuppressionDuration of Negative Fecal Samples
Toltrazuril 20 mg/kg body weight (single dose)Complete suppressionDose-dependent; at least 4 weeks at ≥35 mg/kg
This compound 2.5 mg/pigeon (recommended single dose)Rapid suppressionOocysts reappeared 20 days post-treatment

Data sourced from: Vercruysse, J. (1990). Efficacy of toltrazuril and this compound against experimental infections with Eimeria labbeana and E. columbarum in racing pigeons. Avian Diseases, 34(1), 73-79.[1][2]

Experimental Protocols

A clear understanding of the experimental methodology is crucial for interpreting the efficacy data. The following protocol is based on the key comparative study.

Experimental Design for Efficacy Testing

A study was conducted to determine the efficacy of toltrazuril and this compound against heavy experimental infections of Eimeria labbeana and E. columbarum in racing pigeons.[1]

1. Animal Model:

  • Species: Racing pigeons (Columba livia)

  • Infection: Artificially induced heavy infection with a mixed inoculum of Eimeria labbeana (85%) and Eimeria columbarum (15%).[3]

2. Treatment Groups:

  • Toltrazuril Group: Administered a single oral dose of toltrazuril at varying concentrations (minimum effective dose for complete suppression was 20 mg/kg body weight).[1]

  • This compound Group: Administered the recommended single oral dose of 2.5 mg of this compound per pigeon.[1][4]

  • Control Group: Infected but untreated pigeons.

3. Efficacy Evaluation:

  • Primary Endpoint: Oocyst excretion, monitored by fecal examination.

  • Monitoring Period: Fecal samples were examined for the presence of oocysts at regular intervals post-treatment to determine the duration of efficacy.

4. Histological Examination (for mechanism of action studies):

  • Tissue samples from the duodenum and jejunum were collected from pigeons treated at different days post-infection.

  • The samples were histologically examined to observe the effects of the drugs on the different developmental stages of the Eimeria species.[3]

G cluster_setup Experimental Setup cluster_evaluation Evaluation Pigeons Racing Pigeons Infection Infection with Eimeria labbeana & E. columbarum Pigeons->Infection Toltrazuril Toltrazuril (20 mg/kg) Infection->Toltrazuril This compound This compound (2.5 mg/pigeon) Infection->this compound Control Untreated Control Infection->Control Fecal_Exam Fecal Oocyst Monitoring Toltrazuril->Fecal_Exam Histology Histological Examination Toltrazuril->Histology This compound->Fecal_Exam This compound->Histology Control->Fecal_Exam

Caption: Experimental workflow for comparing this compound and toltrazuril efficacy.

Mechanisms of Action

While both this compound and toltrazuril are effective anticoccidial agents, they exhibit differences in their mode of action and the duration of their effects.

This compound: this compound, a benzene-acetonitrile derivative, acts on both the asexual and sexual developmental stages of Eimeria.[3] It interrupts the life cycle of the parasite, leading to a rapid reduction in oocyst shedding.[1] Histological examinations have revealed that this compound treatment results in degenerative changes in schizonts and gametocytes, including a reduced number and abnormal structure of developing merozoites, and the absence of typical wall-forming bodies in macrogametocytes.[3]

Toltrazuril: Toltrazuril, a triazine derivative, is effective against all intracellular developmental stages of coccidia, including schizonts and gamonts.[5] Its mechanism of action is believed to involve interference with the enzymes of the respiratory chain and inhibition of pyrimidine synthesis in the parasite.[5][6] This disruption of metabolic processes leads to the destruction of the coccidia at all stages of their life cycle.[7][8] An important feature of toltrazuril is its extended effectiveness compared to this compound.[9][10][11] Furthermore, it has been suggested that toltrazuril treatment does not interfere with the development of natural immunity in the host.[5][12] The damaged intracellular stages of the parasite may act as antigens for a prolonged period, potentially enhancing the host's immune response.[5]

G Simplified Anticoccidial Mechanisms cluster_this compound This compound cluster_toltrazuril Toltrazuril cluster_parasite Eimeria Life Cycle Stages Clazuril_Node This compound Schizonts_C Asexual Stages (Schizonts) Clazuril_Node->Schizonts_C Gametocytes_C Sexual Stages (Gametocytes) Clazuril_Node->Gametocytes_C Life_Cycle Parasite Development & Replication Schizonts_C->Life_Cycle Gametocytes_C->Life_Cycle Toltrazuril_Node Toltrazuril Respiratory_Chain Respiratory Chain Enzymes Toltrazuril_Node->Respiratory_Chain Pyrimidine_Synth Pyrimidine Synthesis Toltrazuril_Node->Pyrimidine_Synth Respiratory_Chain->Life_Cycle Pyrimidine_Synth->Life_Cycle

Caption: Targeted pathways of this compound and Toltrazuril in Eimeria.

Conclusion

Both this compound and toltrazuril are effective in treating coccidiosis in pigeons by interrupting the Eimeria life cycle. However, experimental data indicates that toltrazuril provides a more prolonged period of protection against oocyst shedding compared to this compound at the dosages studied.[1][2] The choice between these two anticoccidials may depend on the specific treatment goals, such as rapid reduction of shedding versus long-term control, and considerations regarding the potential for resistance development and the impact on the host's immunity. Further research into the long-term efficacy and resistance profiles of both drugs is warranted to optimize coccidiosis control strategies in pigeons.

References

Clazuril: A Comparative Guide to its Efficacy Against Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Clazuril against various Eimeria species, the causative agents of coccidiosis in livestock and poultry. Through a review of experimental data, this document compares the performance of this compound with other commonly used anticoccidial agents and details the experimental protocols used to evaluate its efficacy.

Executive Summary

This compound, a benzeneacetonitrile derivative, is a potent anticoccidial agent effective against a broad spectrum of Eimeria species. It demonstrates a coccidiocidal mode of action, targeting both the asexual (schizonts) and sexual (gametocytes) developmental stages of the parasite, leading to a complete interruption of the parasite's life cycle.[1][2] While extensive comparative data for this compound is available from studies in pigeons, its close structural and functional analog, Dithis compound, has been more widely studied in poultry. The data presented for Dithis compound is considered a strong proxy for the expected efficacy of this compound.

Comparative Efficacy of this compound and its Analogs

The triazine compounds, including this compound, Dithis compound, and Toltrazuril, are highly effective in controlling coccidiosis. Experimental studies have demonstrated their ability to significantly reduce oocyst shedding, prevent intestinal lesions, and improve key production parameters such as weight gain and feed conversion ratio.

Table 1: Efficacy of this compound and Toltrazuril against Eimeria in Pigeons
Treatment GroupDosageOocyst ExcretionDuration of Oocyst Suppression
This compound 2.5 mg/pigeon (single dose)Rapid suppressionOocysts reappeared after 20 days
Toltrazuril 20 mg/kg body weight (single dose)Complete suppressionNegative for at least 4 weeks at ≥35 mg/kg

Source: Vercruysse, 1990[3]

Table 2: Comparative Efficacy of Dithis compound (1 ppm in feed) and Ionophorous Anticoccidials in Broiler Chickens Challenged with a Mixed Eimeria Infection (E. acervulina, E. maxima, E. tenella)
Treatment GroupMean Total Lesion ScoreWeight Gain (kg)Feed Conversion Ratio
Unmedicated Control 3.432.0352.017
Dithis compound (1 ppm) 0.682.2501.847
Salinomycin (66 ppm) 3.20--
Monensin (100 ppm) 3.45--
Lasalocid (99.8 ppm) 3.13--

Source: Conway et al., 2001[4]

Mechanism of Action

This compound and its analogs act on the intracellular developmental stages of Eimeria. Histological studies have revealed that this compound induces degenerative changes in schizonts and gametocytes.[1][2] Specifically, it leads to a reduced number and abnormal structure of developing merozoites, a ballooned appearance of microgametocytes with numerous small vacuoles, and the absence of typical wall-forming bodies in macrogametocytes, ultimately preventing the formation of oocysts.[1][2] This coccidiocidal effect completely interrupts the parasite's life cycle.[1][2]

Recent research on the closely related Dithis compound suggests a potential mechanism involving the disruption of the parasite's cytoskeleton. Dithis compound has been shown to affect the actin depolymerizing factor (ADF) in Eimeria tenella, a key protein in actin filament turnover and parasite motility.

Clazuril_Mechanism_of_Action cluster_parasite Eimeria Parasite This compound This compound Schizont Schizont This compound->Schizont Induces Degeneration Merozoite_Formation Merozoite Formation This compound->Merozoite_Formation Inhibits Gametocytes Gametocytes (Micro & Macro) This compound->Gametocytes Induces Degeneration Oocyst_Formation Oocyst Wall Formation This compound->Oocyst_Formation Inhibits Schizont->Merozoite_Formation Gametocytes->Oocyst_Formation Oocyst Oocyst Oocyst_Formation->Oocyst

This compound's inhibitory action on Eimeria developmental stages.

Experimental Protocols

The evaluation of anticoccidial efficacy typically involves in vivo studies using the target animal species. The following is a generalized protocol for an Anticoccidial Sensitivity Test (AST).

Anticoccidial Sensitivity Test (AST) Protocol
  • Animal Husbandry : Day-old chicks are raised in a coccidia-free environment to ensure they are naive to infection.

  • Group Allocation : Chicks are randomly allocated to different treatment groups, including a negative control (uninfected, unmedicated), a positive control (infected, unmedicated), and various medicated groups.

  • Acclimation and Medication : Birds are allowed to acclimate for a period, during which the medicated groups receive feed or water containing the anticoccidial drug at a specified concentration.

  • Experimental Infection : At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.

  • Data Collection : Over a period of 5-7 days post-infection, the following parameters are monitored:

    • Weight Gain : Individual or group body weights are recorded at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR) : Calculated as the total feed consumed divided by the total weight gain.

    • Lesion Scoring : At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for the presence and severity of lesions caused by the Eimeria infection. Lesions are typically scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).

    • Oocyst Counts : Fecal samples are collected from each group, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • Mortality : Daily mortality is recorded for each group.

  • Data Analysis : The collected data is statistically analyzed to compare the performance of the medicated groups against the positive and negative controls.

Experimental_Workflow Start Day-old Chicks Rearing Coccidia-free Rearing Start->Rearing Allocation Group Allocation (Control & Treatment) Rearing->Allocation Medication Anticoccidial Medication Allocation->Medication Infection Eimeria Oocyst Inoculation Medication->Infection Monitoring Monitoring Period (5-7 days) Infection->Monitoring Data_Collection Data Collection (Weight, FCR, Lesions, Oocysts) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Efficacy Determination Analysis->End

General workflow for an Anticoccidial Sensitivity Test.

Conclusion

This compound is a highly effective coccidiocidal agent against a range of Eimeria species. Its ability to target both schizogony and gametogony results in the complete disruption of the parasite's life cycle. While more comparative studies in poultry are needed for this compound itself, the extensive data available for its close analog, Dithis compound, strongly supports its efficacy and superiority over many ionophorous anticoccidials in terms of lesion control and performance enhancement in broiler chickens. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and validation of this compound and other novel anticoccidial compounds.

References

A Comparative Guide to Clazuril and Other Anticoccidial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clazuril with other anticoccidial agents and combination therapies, supported by experimental data. The focus is on performance, mechanism of action, and experimental methodologies to aid in research and development of effective anticoccidial strategies.

Executive Summary

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, causing substantial economic losses. Control of this disease relies heavily on the use of anticoccidial drugs. This compound, a triazine derivative, is a notable anticoccidial agent. This guide evaluates the performance of this compound in comparison to other triazines like toltrazuril and dithis compound, and to established combination therapies such as maduramicin with dithis compound and narasin with nicarbazin. While data on this compound combination therapies are limited, this guide consolidates available research to provide a comparative overview of current anticoccidial strategies.

Performance Comparison of Anticoccidial Therapies

The efficacy of various anticoccidial treatments is typically evaluated based on parameters such as oocyst excretion, body weight gain, feed conversion ratio (FCR), and lesion scores in the intestines of infected animals. The following tables summarize the performance data from several key studies.

Table 1: this compound vs. Toltrazuril in Pigeons
Treatment GroupDosageOocyst ExcretionDuration of Oocyst SuppressionReference
This compound2.5 mg/pigeonRapid suppressionReappeared after 20 days[1]
Toltrazuril20 mg/kg body weight (1 day)Complete suppressionAt least 4 weeks at ≥35 mg/kg[1][2]
Table 2: Dithis compound vs. Clopidol in Broiler Chickens
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Shedding ReductionReference
Dithis compoundNo significant difference from infected controlNo significant improvementMore effective than Clopidol[3][4]
ClopidolNo significant difference from infected controlNo significant improvementLess effective than Dithis compound[3][4]
Table 3: Combination Therapies vs. Monotherapy in Broiler Chickens
Treatment GroupBody Weight (g) at Day 35Feed Conversion Ratio (FCR) at Day 35Fecal Oocyst Count (x10^4/g)Reference
Monensin Sodium (100 mg/kg)1756.671.6331.33[5]
Maduramicin (5 mg/kg) + Dithis compound (2.5 mg/kg)1823.331.5511.67[5]
Narasin (40 mg/kg) + Nicarbazin (40 mg/kg)1810.001.5614.67[5]
Infected, Untreated Control1580.001.81104.67[5]
Uninfected, Untreated Control1893.331.510.00[5]

Mechanism of Action: The Triazine Pathway

This compound, dithis compound, and toltrazuril belong to the triazine group of anticoccidials. Their primary mode of action is believed to involve the disruption of the parasite's energy metabolism and nucleic acid synthesis. While the precise signaling pathways are not fully elucidated, evidence suggests interference with the mitochondrial respiratory chain and enzymes involved in pyrimidine synthesis.[2][6] This disruption ultimately leads to the death of the parasite.

cluster_parasite Eimeria Parasite Cell Mitochondrion Mitochondrion Respiratory_Chain Respiratory Chain Enzymes (e.g., NADH oxidase, succinate-cytochrome C reductase) ATP_Production ATP Production Respiratory_Chain->ATP_Production Disruption Pyrimidine_Synthesis Pyrimidine Synthesis Enzymes (e.g., dihydroorotate dehydrogenase) Nucleic_Acid_Synthesis Nucleic Acid Synthesis Pyrimidine_Synthesis->Nucleic_Acid_Synthesis Disruption Parasite_Viability Parasite Viability ATP_Production->Parasite_Viability Leads to Reduced Nucleic_Acid_Synthesis->Parasite_Viability Leads to Reduced Triazines Triazines (this compound, Dithis compound, Toltrazuril) Triazines->Respiratory_Chain Inhibition Triazines->Pyrimidine_Synthesis Inhibition

Caption: Proposed mechanism of action for triazine anticoccidials.

Detailed Experimental Protocols

Reproducibility and validation are critical in scientific research. Below are the methodologies for the key experiments cited in this guide.

Study 1: Efficacy of this compound and Toltrazuril in Pigeons
  • Objective: To compare the efficacy of this compound and toltrazuril against experimental Eimeria labbeana and E. columbarum infections in racing pigeons.

  • Animals: Racing pigeons were used in the study.

  • Infection: Pigeons were experimentally infected with a heavy dose of E. labbeana and E. columbarum oocysts.

  • Treatment Groups:

    • Group 1: Treated with this compound at a dose of 2.5 mg/pigeon.

    • Group 2: Treated with toltrazuril at varying doses (minimum 20 mg/kg body weight for 1 day).

  • Data Collection: Oocyst excretion was monitored daily by collecting fecal samples and counting the number of oocysts per gram of feces.

  • Follow-up: Pigeons were monitored for a period to determine the duration of oocyst suppression. A reinfection study was conducted 30 days after the initial infection to assess induced immunity.[1]

Start Pigeon Infection (E. labbeana & E. columbarum) Treatment Treatment Administration Start->Treatment This compound This compound (2.5 mg/pigeon) Treatment->this compound Group 1 Toltrazuril Toltrazuril (≥20 mg/kg) Treatment->Toltrazuril Group 2 Monitoring Daily Fecal Oocyst Counting This compound->Monitoring Toltrazuril->Monitoring Reinfection Reinfection Challenge (Day 30) Monitoring->Reinfection Immunity Assessment of Induced Immunity Reinfection->Immunity

Caption: Experimental workflow for comparing this compound and toltrazuril.

Study 2: Evaluation of a Maduramicin and Dithis compound Combination in Broilers
  • Objective: To evaluate the efficacy of a new combination of maduramicin and dithis compound in comparison to monensin and a narasin-nicarbazin combination against mixed Eimeria species infection in broiler chickens.

  • Animals: 750 one-day-old Indian River broiler chicks were randomly allocated into five experimental groups with six replicates each.

  • Infection: On day 14, all groups except the negative control were orally inoculated with a mixed culture of sporulated oocysts of Eimeria acervulina, E. maxima, E. tenella, E. necatrix, and E. brunetti.

  • Treatment Groups:

    • Group 1 (NC): Negative control, uninfected and untreated.

    • Group 2 (PC): Positive control, infected and untreated.

    • Group 3 (MS): Infected and treated with monensin sodium (100 mg/kg of diet).

    • Group 4 (MMD): Infected and treated with maduramicin ammonium (5 mg/kg of diet) + dithis compound (2.5 mg/kg of diet).

    • Group 5 (NN): Infected and treated with narasin (40 mg/kg of diet) + nicarbazin (40 mg/kg of diet).

  • Data Collection:

    • Performance: Body weight and feed intake were recorded weekly to calculate body weight gain and FCR.

    • Oocyst Shedding: Fecal samples were collected on day 21, and oocyst counts were performed using a McMaster chamber.

    • Lesion Scoring: On day 21, three birds per replicate were euthanized, and intestinal lesion scores were determined.

    • Biochemical and Hematological Parameters: Blood samples were collected for analysis of various serum and blood parameters.

  • Statistical Analysis: Data were analyzed using one-way ANOVA to determine significant differences between the groups.[5]

Start 750 Broiler Chicks (1-day-old) Allocation Random Allocation to 5 Groups Start->Allocation NC Negative Control (Uninfected, Untreated) Allocation->NC PC Positive Control (Infected, Untreated) Allocation->PC MS Monensin Sodium (100 mg/kg) Allocation->MS MMD Maduramicin (5 mg/kg) + Dithis compound (2.5 mg/kg) Allocation->MMD NN Narasin (40 mg/kg) + Nicarbazin (40 mg/kg) Allocation->NN Infection Oral Inoculation with Mixed Eimeria Species (Day 14) Data Data Collection (Performance, Oocysts, Lesions, Blood Parameters) NC->Data PC->Infection PC->Data MS->Infection MS->Data MMD->Infection MMD->Data NN->Infection NN->Data

Caption: Experimental design for combination therapy evaluation.

Conclusion

The available data indicates that while this compound is effective in rapidly suppressing oocyst excretion, its duration of action may be shorter compared to other triazines like toltrazuril.[1] Combination therapies, such as maduramicin with dithis compound and narasin with nicarbazin, demonstrate superior performance in improving body weight gain and reducing oocyst shedding compared to monotherapy with monensin in broiler chickens.[5] The development of resistance to existing anticoccidial drugs is a significant concern, highlighting the need for continued research into new drug combinations and novel mechanisms of action. Further studies directly evaluating this compound in combination with other anticoccidials are warranted to explore potential synergistic effects and to provide more comprehensive data for the development of effective and sustainable coccidiosis control programs.

References

Comparative Transcriptomics of Triazine-Treated Eimeria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic impact of triazine-based anticoccidials on Eimeria parasites.

This guide provides a comparative analysis of the transcriptomic changes observed in Eimeria species following treatment with triazine-based anticoccidial drugs. While specific transcriptomic data for Clazuril is limited in publicly available research, this guide leverages data from studies on the closely related and structurally similar triazine compounds, Dithis compound and Toltrazuril, to provide insights into the molecular mechanisms of this drug class. The information presented is intended for researchers, scientists, and drug development professionals working on novel anticoccidial therapies.

Introduction to Triazine Anticoccidials and Eimeria

Eimeria are protozoan parasites that cause coccidiosis, a significant and economically impactful disease in poultry and other livestock. Triazine compounds, including this compound, Dithis compound, and Toltrazuril, are a class of synthetic anticoccidial drugs widely used to control these parasites. Their mode of action is believed to involve the disruption of the parasite's life cycle, particularly targeting the division and development of intracellular stages. This guide explores the transcriptomic evidence that underpins our understanding of how these drugs affect Eimeria at the molecular level.

Data Presentation: Summary of Transcriptomic Changes

The following tables summarize the key quantitative data from transcriptomic studies on Dithis compound- and Toltrazuril-treated Eimeria tenella. These findings offer a valuable proxy for understanding the likely effects of this compound.

Table 1: Differentially Expressed Genes (DEGs) in Dithis compound-Resistant vs. Drug-Sensitive Eimeria tenella

ComparisonTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways/Gene CategoriesReference
Dithis compound-Resistant vs. Drug-Sensitive37933049Peroxisome function, Biosynthesis of unsaturated fatty acids, Fatty acid metabolism, Folate biosynthesis (downregulated), Surface antigens (downregulated)[1]

Table 2: Gene Expression Changes in Eimeria tenella Following Dithis compound Treatment

Gene/Gene FamilyStage of Eimeria tenellaFold Change/Percentage DecreaseMethodReference
EtMIC1Second-generation merozoites65.63% decreaseqRT-PCR[2]
EtMIC2Second-generation merozoites64.12% decreaseqRT-PCR[2]
EtMIC3Second-generation merozoites56.82% decreaseqRT-PCR[2]
EtMIC4Second-generation merozoites73.48% decreaseqRT-PCR[2]
EtMIC5Second-generation merozoites78.17% decreaseqRT-PCR[2]
Enolase (EtENO)Second-generation merozoites36.3% decrease (mRNA), 40.36% decrease (protein)Real-time PCR, Western blotting[3]

Table 3: Differentially Expressed Genes (DEGs) in Toltrazuril-Treated Eimeria tenella Merozoites

Treatment DurationTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways/Gene CategoriesReference
4 hours1391800591Protein hydrolysis (upregulated), Cell cycle-related genes (downregulated), Redox-related genes (upregulated)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited transcriptomic studies.

Protocol 1: Comparative Transcriptome Analysis of Drug-Resistant Eimeria tenella
  • Parasite Strains: A drug-sensitive (DS) strain and a Dithis compound-resistant (DZR) strain of Eimeria tenella were used. The DZR strain was generated through continuous in vivo selection pressure with Dithis compound.

  • RNA Isolation: Total RNA was extracted from sporulated oocysts of both DS and DZR strains.

  • Library Preparation and Sequencing: RNA sequencing libraries were prepared and sequenced using the Illumina HiSeq platform.

  • Data Analysis: Raw sequencing reads were filtered to obtain clean reads. These were then mapped to the Eimeria tenella reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between the DZR and DS strains. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to determine the biological functions of the differentially expressed genes.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Parasite Treatment: Chickens were infected with Eimeria tenella and treated with Dithis compound. Second-generation merozoites were collected from the caeca of infected chickens.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the collected merozoites and reverse transcribed into cDNA.

  • qRT-PCR: Quantitative real-time PCR was performed using gene-specific primers for the target genes (e.g., EtMIC1-5, Enolase) and a reference gene for normalization.

  • Data Analysis: The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.

Protocol 3: In Vitro Transcriptome Analysis of Toltrazuril-Treated Merozoites
  • Parasite Culture and Treatment: Second-generation merozoites of Eimeria tenella were isolated and cultured in vitro. The merozoites were then treated with Toltrazuril at a concentration of 0.5 μg/mL for 0, 1, 2, and 4 hours.

  • RNA Extraction and Sequencing: Total RNA was extracted from the merozoites at each time point. RNA-seq libraries were prepared and sequenced.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups at each time point. GO and KEGG pathway analyses were used to functionally annotate the DEGs.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows described in the context of triazine anticoccidial action on Eimeria.

Experimental_Workflow cluster_collection Parasite Collection & Treatment cluster_analysis Transcriptomic Analysis cluster_validation Validation Infection Infection of Chickens with Eimeria tenella Treatment Treatment with Triazine Compound (e.g., Dithis compound) Infection->Treatment Isolation Isolation of Eimeria Stage (e.g., Merozoites) Treatment->Isolation RNA_Extraction Total RNA Extraction Isolation->RNA_Extraction Sequencing RNA Sequencing (RNA-Seq) RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway) Sequencing->Data_Analysis qRT_PCR qRT-PCR of Selected Genes Data_Analysis->qRT_PCR

Caption: Experimental workflow for transcriptomic analysis of triazine-treated Eimeria.

Signaling_Pathway cluster_effects Cellular Effects cluster_outcomes Parasite Outcomes Triazine Triazine Compound (e.g., this compound) Folate Folate Biosynthesis Pathway Triazine->Folate Downregulation Microneme Microneme Protein Expression (MICs) Triazine->Microneme Downregulation Enolase_Exp Enolase Expression Triazine->Enolase_Exp Downregulation Cell_Cycle Cell Cycle Progression Triazine->Cell_Cycle Inhibition Redox Redox Homeostasis Triazine->Redox Disruption Development Inhibited Intracellular Development Folate->Development Invasion Reduced Host Cell Invasion Microneme->Invasion Enolase_Exp->Development Replication Impaired Parasite Replication Cell_Cycle->Replication Redox->Development

Caption: Postulated signaling pathways affected by triazine compounds in Eimeria.

Logical_Relationship cluster_drug Drug Action cluster_transcriptome Transcriptomic Response cluster_phenotype Phenotypic Outcome Drug Triazine Treatment Gene_Down Downregulation of Key Genes (e.g., MICs, Folate Pathway) Drug->Gene_Down Gene_Up Upregulation of Stress Response Genes Drug->Gene_Up Phenotype Inhibition of Parasite Development & Replication Gene_Down->Phenotype Gene_Up->Phenotype contributes to

Caption: Logical relationship between triazine treatment and its effects on Eimeria.

References

Navigating the Proteomic Landscape: Eimeria's Response to Clazuril and Other Anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless battle against avian coccidiosis, a parasitic disease caused by Eimeria species, has driven the development of numerous anticoccidial drugs. Understanding the molecular mechanisms by which these drugs exert their effects is paramount for developing novel therapeutic strategies and combating the emergence of drug resistance. This guide provides a comparative analysis of the proteomic response of Eimeria to Clazuril and its alternatives, supported by experimental data and detailed protocols.

While direct proteomic studies on this compound are limited, its close structural and functional relationship with Dithis compound, another benzeneacetonitrile derivative, allows for a comprehensive analysis based on available research. This guide leverages proteomic data from studies on Dithis compound and other key anticoccidial agents to offer insights into their impact on the Eimeria proteome.

Quantitative Proteomic Analysis: A Comparative Overview

The following tables summarize the key quantitative proteomic findings from studies investigating the effects of various anticoccidial drugs on Eimeria tenella. These studies utilized techniques such as two-dimensional gel electrophoresis (2D-PAGE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein expression.

Table 1: Differentially Expressed Proteins in Eimeria tenella Merozoites in Response to Dithis compound

Data synthesized from studies utilizing 2D-PAGE and RT-PCR. Note that direct fold-change values from proteomics were not consistently available in the cited abstracts; thus, reported effects are qualitative.

Protein CategoryAffected Proteins (Examples)Observed EffectPutative FunctionReference
Metabolism Enolase, Lactate DehydrogenaseDown-regulatedGlycolysis, Energy Metabolism[1][2]
Protein Synthesis & Folding Heat shock protein 90 (Hsp90)Down-regulatedProtein folding and stability[2]
Host Cell Invasion Microneme Protein 2 (MIC2), Actin Depolymerizing Factor (ADF)Down-regulatedParasite motility and invasion[2]
Cell Cycle CDK-related kinase 2 (EtCRK2)Down-regulatedRegulation of cell division[3]

Table 2: Differentially Expressed Proteins in Eimeria tenella Merozoites in Response to Triazine Compounds (Nitromezuril and Ethanamizuril)

Data from a label-free quantitative (LFQ) proteomic analysis. The table presents a summary of the overall findings.

Treatment GroupTotal Proteins IdentifiedDifferentially Expressed Proteins (DPs)Up-regulated ProteinsDown-regulated ProteinsKey Affected ProcessesReference
Nitromezuril (NZL) 14301484951Transcription, Protein Metabolism, Surface Antigen Proteins (SAGs)[4][5]
Ethanamizuril (EZL) 14303076679Transcription, Protein Metabolism, Surface Antigen Proteins (SAGs)[4][5]

Table 3: Differentially Expressed Proteins in Ionophore-Resistant Eimeria tenella Strains

Comparative proteomic analysis of ionophore-sensitive vs. resistant strains using tandem mass tags (TMT).

ProteinRegulation in Resistant StrainPutative FunctionReference
ActinUp-regulatedCytoskeleton, Motility[6]
Microneme protein 4 (MIC4)Down-regulatedHost Cell Invasion[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments in Eimeria proteomics.

Eimeria tenella Merozoite Purification

This protocol outlines the steps for isolating second-generation merozoites from infected chicken ceca.

  • Infection: Infect coccidia-free chickens with a known dose of sporulated E. tenella oocysts.

  • Tissue Harvest: At 120 hours post-infection, euthanize the chickens and harvest the ceca.

  • Merozoite Liberation: Slit the ceca longitudinally and wash with phosphate-buffered saline (PBS) to remove contents. Incubate the tissue in a digestion solution containing 0.25% trypsin and 0.5% taurodeoxycholic acid to release the merozoites.

  • Filtration and Centrifugation: Filter the suspension through a fine mesh to remove large debris. Centrifuge the filtrate to pellet the merozoites.

  • Purification: Resuspend the pellet and purify the merozoites using a Percoll gradient or a similar density-gradient centrifugation method to separate them from host cell contamination.

  • Washing and Storage: Wash the purified merozoites with PBS and store the pellet at -80°C until use.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

This technique separates proteins based on their isoelectric point and molecular weight.

  • Protein Extraction: Lyse the purified merozoites in a buffer containing urea, thiourea, CHAPS, and a reducing agent (e.g., DTT).

  • Isoelectric Focusing (IEF): Load the protein extract onto an IEF strip with an appropriate pH range. Run the IEF to separate proteins based on their isoelectric point.

  • Equilibration: Equilibrate the IEF strip in a buffer containing SDS and a reducing agent, followed by a buffer with SDS and an alkylating agent (e.g., iodoacetamide).

  • SDS-PAGE: Place the equilibrated strip onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Staining and Imaging: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and image the gel.

  • Analysis: Excise protein spots of interest for identification by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive method for identifying and quantifying proteins in complex mixtures.

  • Protein Extraction and Digestion: Extract proteins from merozoites using a lysis buffer and digest them into peptides using an enzyme such as trypsin.

  • Liquid Chromatography (LC) Separation: Load the peptide mixture onto a reverse-phase LC column. Elute the peptides with an organic solvent gradient, separating them based on their hydrophobicity.

  • Mass Spectrometry (MS): Introduce the eluted peptides into a mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio of the intact peptides.

  • Tandem Mass Spectrometry (MS/MS): Select specific peptides from MS1 for fragmentation. The second stage of MS (MS/MS) measures the mass-to-charge ratio of the resulting fragment ions.

  • Database Searching: Search the generated MS/MS spectra against a protein database to identify the amino acid sequences of the peptides and, consequently, the proteins.

  • Quantification: For quantitative proteomics, use label-free methods or isotopic labeling (e.g., TMT) to compare the relative abundance of proteins between different samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by anticoccidial drugs can provide a clearer understanding of their mechanisms of action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_downstream Downstream Analysis Infection Infection of Chickens with E. tenella Harvest Harvest of Infected Ceca Infection->Harvest Purification Merozoite Purification Harvest->Purification Protein_Extraction Protein Extraction & Digestion Purification->Protein_Extraction LC_MS LC-MS/MS Protein_Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

Caption: A generalized workflow for the proteomic analysis of Eimeria response to drug treatment.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F1_6BP Fructose-1,6-bisphosphate F6P->F1_6BP GAP_DHAP Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate F1_6BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Enolase (Down-regulated by Dithis compound) Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate Lactate Dehydrogenase (Down-regulated by Dithis compound)

Caption: The glycolytic pathway in Eimeria, highlighting enzymes affected by Dithis compound.

Invasion_Pathway cluster_parasite Eimeria Merozoite cluster_host Host Cell Ca_Signal Ca2+ Signaling Microneme Microneme Secretion Ca_Signal->Microneme MIC2 MIC2 Microneme->MIC2 Host_Receptor Host Cell Receptor MIC2->Host_Receptor Adhesion Glideosome Glideosome (Actin-Myosin Motor) Invasion Invasion Glideosome->Invasion Motility ADF ADF ADF->Glideosome Actin Dynamics Host_Receptor->Invasion Dithis compound Dithis compound Dithis compound->MIC2 Dithis compound->ADF

Caption: A simplified diagram of the Eimeria host cell invasion process, indicating targets of Dithis compound.

Comparison with Alternative Anticoccidial Drugs

A diverse arsenal of drugs is used to control coccidiosis, each with a unique mechanism of action. While comprehensive comparative proteomic data is not available for all, their known modes of action provide a basis for comparison.

  • Ionophores (e.g., Monensin, Salinomycin): These drugs disrupt ion transport across the parasite's cell membrane, leading to osmotic imbalance and cell death. Proteomic studies on ionophore-resistant Eimeria have shown alterations in cytoskeletal proteins like actin and invasion-related microneme proteins[6].

  • Triazines (e.g., Toltrazuril, Dithis compound, this compound): This class of drugs, including this compound, is known to interfere with the parasite's nuclear division and mitochondrial function, affecting various developmental stages. Proteomic data for Dithis compound and other triazines indicate a broad impact on metabolism, protein synthesis, and invasion machinery[2][4].

  • Amprolium: This drug is a thiamine antagonist, interfering with the parasite's carbohydrate metabolism. To date, there is a lack of extensive proteomic studies on the effects of amprolium on Eimeria.

  • Decoquinate: This quinolone anticoccidial inhibits the parasite's mitochondrial respiration by targeting the cytochrome b complex. Proteomic analyses detailing the broader cellular response to decoquinate are not widely available.

Conclusion

Proteomic analysis provides a powerful lens through which to view the intricate molecular interplay between anticoccidial drugs and the Eimeria parasite. While direct proteomic data for this compound is yet to be established, the wealth of information on the closely related Dithis compound and other triazine compounds reveals a consistent pattern of disruption to essential cellular processes, including energy metabolism, protein synthesis, and host cell invasion.

In comparison, other classes of anticoccidials, such as ionophores, exhibit distinct mechanisms of action that are reflected in the proteomic changes observed in resistant strains. The continued application of advanced proteomic techniques will be instrumental in elucidating the precise mechanisms of action for all anticoccidial drugs, identifying novel drug targets, and developing effective strategies to overcome the challenge of drug resistance in the ongoing fight against avian coccidiosis. This guide serves as a foundational resource for researchers and professionals dedicated to this critical endeavor.

References

Cross-Resistance Between Clazuril and Other Triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to anticoccidial drugs is a significant challenge in the poultry industry. The triazine class of compounds, including clazuril, dithis compound, and toltrazuril, has been pivotal in controlling coccidiosis caused by Eimeria species. However, the structural similarities and related modes of action within this class raise concerns about cross-resistance, where resistance to one drug confers resistance to others. This guide provides a comparative analysis of cross-resistance between this compound and other key triazines, supported by available experimental data and detailed methodologies.

Comparative Efficacy and Cross-Resistance Patterns

Studies have demonstrated the potential for cross-resistance among triazine anticoccidials, primarily between the widely used dithis compound and toltrazuril. This phenomenon is attributed to their similar chemical structures and mechanisms of action, which are believed to involve interference with nuclear division and mitochondrial function in the parasite.

While direct comparative studies including this compound are limited, the existing data on dithis compound and toltrazuril provide valuable insights into the potential for cross-resistance with other triazines. One study on a novel triazine compound, nitromezuril, revealed no cross-resistance with dithis compound, indicating that structural variations within the triazine class can influence resistance profiles.[1]

Table 1: Summary of Resistance and Cross-Resistance Findings for Triazine Anticoccidials against Eimeria Species

Anticoccidial Agent(s) Eimeria Species Key Findings Reference
Dithis compound, ToltrazurilField isolatesOne isolate showed cross-resistance between dithis compound and toltrazuril.[2]
Dithis compound, Nitromezuril, ToltrazurilEimeria tenella (Dithis compound-resistant)Nitromezuril and toltrazuril were effective against dithis compound-resistant E. tenella, indicating no cross-resistance between dithis compound and these two triazines in this specific strain.[1]
Dithis compoundField isolatesPartial to complete resistance was recorded in several field isolates.[3]
ToltrazurilEimeria field isolatesResistance was observed in some field isolates.[2]
This compoundEimeria labbeana, Eimeria columbarumEffective against all endogenous stages of these Eimeria species in pigeons. Cross-resistance was not the focus of this study.
Dithis compound, Toltrazuril, EthanamizurilEimeria tenellaThe authors suggest that due to varying mechanisms of action, these triazines may exhibit less cross-resistance to each other.[4]

Note: The absence of quantitative data such as IC50 or EC50 values in many publicly available studies limits a precise comparison.

Experimental Protocols

Determining the cross-resistance profile of anticoccidial drugs requires robust and standardized experimental protocols. The most common method is the Anticoccidial Sensitivity Test (AST), which can be conducted both in vivo and in vitro.

In Vivo Anticoccidial Sensitivity Test (AST)

This test evaluates the efficacy of an anticoccidial drug in live animals.

Objective: To determine the sensitivity or resistance of an Eimeria field isolate to different triazine compounds.

Materials:

  • Coccidia-free broiler chickens (e.g., 2-3 weeks old)

  • Eimeria species field isolate (propagated and sporulated)

  • Test anticoccidial drugs (this compound, Dithis compound, Toltrazuril)

  • Medicated and non-medicated feed

  • Battery cages with wire floors

  • Equipment for oocyst counting (McMaster chamber) and lesion scoring

Procedure:

  • Animal Acclimatization: House chicks in a coccidia-free environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the chickens into experimental groups (e.g., non-infected non-medicated control, infected non-medicated control, and infected medicated groups for each drug concentration).

  • Medication: Provide medicated feed to the respective groups 24 hours prior to infection and continue throughout the experimental period.

  • Infection: Inoculate each bird in the infected groups orally with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection (typically over 6-7 days post-infection):

    • Weight Gain: Record the body weight of each bird at the beginning and end of the experiment.

    • Fecal Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.

    • Lesion Scoring: At the end of the trial, euthanize the birds and perform necropsies to score the intestinal lesions caused by coccidiosis on a scale of 0 to 4.

  • Data Analysis: Calculate the percent reduction in oocyst shedding and lesion scores for the medicated groups compared to the infected non-medicated control. A reduction of less than 30% in lesion score is generally indicative of resistance.[3]

In Vitro Anticoccidial Assays

In vitro assays provide a more controlled environment for studying drug efficacy and can reduce the number of animals used in research.

1. Sporozoite Invasion Assay:

Objective: To assess the ability of triazines to inhibit the invasion of host cells by Eimeria sporozoites.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

  • Eimeria sporozoites (excysted from sporulated oocysts)

  • Cell culture medium and supplements

  • Test anticoccidial drugs

  • Multi-well cell culture plates

  • Microscope for visualization and counting

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and allow them to form a monolayer.

  • Drug Treatment: Treat the cell monolayers with different concentrations of the triazine compounds for a defined period.

  • Sporozoite Addition: Add a known number of freshly excysted sporozoites to each well.

  • Incubation: Incubate the plates to allow for sporozoite invasion.

  • Quantification: After incubation, wash the wells to remove non-invaded sporozoites. Fix and stain the cells, and then count the number of intracellular sporozoites under a microscope.

  • Analysis: Calculate the percentage of invasion inhibition for each drug concentration compared to the untreated control.

2. Merozoite Proliferation Assay:

Objective: To evaluate the effect of triazines on the intracellular development and proliferation of Eimeria merozoites.

Procedure:

  • Follow steps 1-3 of the Sporozoite Invasion Assay.

  • Incubation: Allow sufficient time for the sporozoites to invade and develop into first-generation merozoites, which then egress and invade new host cells to form second-generation schizonts.

  • Drug Application: Apply the test compounds at various concentrations after the initial sporozoite invasion.

  • Quantification: After a suitable incubation period for second-generation schizont development, quantify the parasite proliferation. This can be done by counting the number of second-generation schizonts or by using molecular methods such as quantitative PCR (qPCR) to measure parasite DNA.

  • Analysis: Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite proliferation) for each compound.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in cross-resistance studies and the mode of action of triazine compounds, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vivo Cross-Resistance Study cluster_preparation Preparation cluster_experiment Experiment cluster_data_collection Data Collection cluster_analysis Analysis propagate Propagate & Sporulate Eimeria Field Isolate group Allocate Chicks to Control & Treatment Groups propagate->group acclimatize Acclimatize Coccidia-Free Chicks acclimatize->group medicate Administer Medicated Feed (this compound, Dithis compound, Toltrazuril) group->medicate infect Infect Chicks with Eimeria Isolate medicate->infect weight Record Weight Gain infect->weight opg Count Fecal Oocysts (OPG) infect->opg lesion Score Intestinal Lesions infect->lesion analyze Calculate % Reduction in Oocyst Shedding & Lesion Scores weight->analyze opg->analyze lesion->analyze determine Determine Resistance/ Sensitivity Profile analyze->determine

Caption: Workflow of an in vivo anticoccidial sensitivity test.

Triazine_Mechanism General Mechanism of Action for Triazine Anticoccidials Triazine Triazine Compound (e.g., this compound) ParasiteCell Eimeria Parasite Cell Triazine->ParasiteCell Enters NuclearDivision Inhibition of Nuclear Division Triazine->NuclearDivision Causes MitochondrialFunction Disruption of Mitochondrial Function Triazine->MitochondrialFunction Causes Mitochondrion Mitochondrion ParasiteCell->Mitochondrion Nucleus Nucleus ParasiteCell->Nucleus ParasiteDeath Parasite Death NuclearDivision->ParasiteDeath Leads to MitochondrialFunction->ParasiteDeath Leads to

References

Validating Clazuril's Effect on Parasite Life Cycle Stages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clazuril's (Dithis compound) efficacy against various parasite life cycle stages, benchmarked against other common anticoccidial agents. The data presented is collated from in vitro and in vivo studies on key apicomplexan parasites: Eimeria species, Sarcocystis neurona, and Toxoplasma gondii.

Comparative Efficacy of this compound (Dithis compound) and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound (Dithis compound) and its primary alternatives, Toltrazuril and its metabolite Ponazuril, against different life cycle stages of the target parasites.

Table 1: Efficacy Against Eimeria Species
DrugParasite Stage TargetedEfficacy MetricResultsHost Species
This compound (Dithis compound) First and second-generation schizonts, microgametocytes, and macrogametocytesInterruption of life cycle and oocyst sheddingComplete interruption at 1 ppm in feed[1].Chickens (Eimeria tenella)
Asexual and sexual stagesReduction in oocyst shedding92.44% and 93.58% reduction in two separate farms[2].Sheep (Eimeria ovinoidalis/Eimeria marsica and Eimeria crandallis/Eimeria weybridgensis)
Toltrazuril All intracellular stages (schizonts and gamonts)Prevention of oocyst excretionComplete prevention at 15 mg/kg[3].Mice (Eimeria vermiformis)
Intracellular stagesReduction in oocyst shedding97.6% and 97.96% reduction in two separate farms[2].Sheep (Eimeria species)
Ponazuril Merozoites and schizontsInhibition of cytokinesisInduces multinucleate stage formation and inhibits cytokinesis in vitro[4].In vitro (Toxoplasma gondii)
Table 2: Efficacy Against Sarcocystis neurona
DrugAssay TypeEfficacy MetricResults
This compound (Dithis compound) In vitro (bovine turbinate cells)Inhibition of merozoite production>80% inhibition at 0.1 ng/mL; >95% inhibition at 1.0 ng/mL[5][6].
Ponazuril (metabolite of Toltrazuril) In vitro (bovine turbinate cells)Inhibition of merozoite production>90% inhibition at 1.0 µg/mL; >95% inhibition at 5.0 µg/mL[1][7].
Toltrazuril Sulfone (metabolite of Toltrazuril) In vitro (bovine turbinate cells)Inhibition of merozoite production94.4% inhibition at 100 ng/mL; 98.5% inhibition at 1,000 ng/mL[8][9].
In vitro (African green monkey kidney cells)Inhibition of merozoite production70.7% inhibition at 100 ng/mL; 90.1% at 1,000 ng/mL; 97.1% at 5,000 ng/mL[8][9].
Table 3: Efficacy Against Toxoplasma gondii
DrugAssay TypeEfficacy MetricResultsHost Species
This compound (Dithis compound) In vivoSurvival rate of infected mice90% survival at 10 mg/kg for 10 days[2].Mice
In vivo (pregnant mice)Protection against toxoplasmosis-related complicationsDose-dependent protection against ascites, anemia, and hepatitis[10].Mice
This compound (Dithis compound) + Pyrimethamine In vivoSurvival rate of infected mice100% survival with Dithis compound (1.0 or 0.5 mg/kg) + Pyrimethamine (12.5 mg/kg)[2].Mice

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Anticoccidial Drug Efficacy Trial in Broiler Chickens
  • Animal Model: Day-old broiler chicks, housed in a controlled environment with coccidia-free feed and water.

  • Acclimatization: Birds are acclimatized for a period of approximately 14 days before the start of the experiment.

  • Experimental Groups:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with this compound (Dithis compound) at a specified dose (e.g., 1 ppm in feed).

    • Group 4: Infected, treated with an alternative drug (e.g., Toltrazuril) at a specified dose.

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

  • Treatment: Medicated feed is provided to the treatment groups, typically starting from the day of infection or a specified number of days post-infection, and continued for the duration of the study.

  • Data Collection:

    • Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): Feed intake and weight gain are used to calculate FCR.

    • Lesion Scoring: On a specified day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidiosis-related lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Shedding: Fecal samples are collected from each pen over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.

In Vitro Merozoite Production Inhibition Assay for Sarcocystis neurona
  • Cell Culture: Bovine turbinate (BT) cells are cultured in appropriate media (e.g., RPMI-1640 with fetal bovine serum) in cell culture flasks or multi-well plates until a confluent monolayer is formed.

  • Parasite Preparation: Sarcocystis neurona merozoites are harvested from previously infected cell cultures.

  • Infection: The confluent BT cell monolayers are infected with a known number of merozoites.

  • Drug Treatment: Following infection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Dithis compound, Ponazuril) or a vehicle control.

  • Incubation: The infected and treated cell cultures are incubated under standard conditions (e.g., 37°C, 5% CO2) for a period that allows for parasite replication (e.g., 5-7 days).

  • Quantification of Merozoite Production:

    • The culture supernatant is collected, and the host cells are lysed to release intracellular merozoites.

    • The total number of merozoites in the culture is quantified using a hemocytometer.

  • Data Analysis: The percentage of inhibition of merozoite production for each drug concentration is calculated relative to the untreated control. The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating anticoccidial drug efficacy and a conceptual representation of the drug's effect on the parasite life cycle.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Day 1-14) Group_Allocation Group Allocation (Control, Infected, Treated) Animal_Acclimatization->Group_Allocation Infection Oral Inoculation with Sporulated Oocysts (Day 14) Group_Allocation->Infection Drug_Preparation Drug Preparation in Feed Treatment Administration of Medicated Feed Drug_Preparation->Treatment Parasite_Culture Parasite Culture & Oocyst Sporulation Parasite_Culture->Infection Infection->Treatment Weight_Gain Weight Gain Measurement Treatment->Weight_Gain FCR Feed Conversion Ratio Calculation Treatment->FCR Lesion_Scoring Intestinal Lesion Scoring (Day 20-21) Treatment->Lesion_Scoring Oocyst_Count Fecal Oocyst Count (OPG) Treatment->Oocyst_Count Data_Analysis Statistical Analysis Weight_Gain->Data_Analysis FCR->Data_Analysis Lesion_Scoring->Data_Analysis Oocyst_Count->Data_Analysis Efficacy_Determination Efficacy Determination Data_Analysis->Efficacy_Determination

In Vivo Anticoccidial Drug Efficacy Trial Workflow.

Parasite_Life_Cycle_Interruption cluster_host Host Intestine cluster_drug_action Drug Action Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites Invade Epithelial Cells Ingestion->Sporozoites Schizont_1 First-Generation Schizont Sporozoites->Schizont_1 Merozoites_1 First-Generation Merozoites Schizont_1->Merozoites_1 Schizont_2 Second-Generation Schizont Merozoites_1->Schizont_2 Merozoites_2 Second-Generation Merozoites Schizont_2->Merozoites_2 Gametocytes Gametocytes (Micro and Macro) Merozoites_2->Gametocytes Zygote Zygote Formation Gametocytes->Zygote Oocyst Unsporulated Oocyst Shed in Feces Zygote->Oocyst This compound This compound (Dithis compound) This compound->Schizont_1 Inhibits Development This compound->Schizont_2 Inhibits Development This compound->Gametocytes Inhibits Development

This compound's (Dithis compound) Effect on the Eimeria Life Cycle.

References

Navigating Resistance: A Comparative Look at Clazuril and Other Anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in coccidiosis-causing Eimeria parasites poses a significant threat to poultry health and production worldwide. Clazuril, a triazine-based anticoccidial agent, has been a valuable tool in controlling this parasitic disease. However, like other anticoccidials, its efficacy is challenged by the development of resistance. This guide provides a comparative analysis of the known and suspected resistance mechanisms to this compound, primarily drawing insights from its close structural analogue, Dithis compound, and contrasts them with resistance mechanisms observed for other classes of anticoccidial drugs.

Quantitative Analysis of Anticoccidial Resistance

The development of resistance is a quantitative trait, often measured by the increase in the concentration of a drug required to inhibit parasite growth or by the prevalence of resistant strains in a given population. The following table summarizes key quantitative data related to resistance to triazine anticoccidials, with Dithis compound serving as a proxy for this compound, and compares it with another major class of anticoccidials, the ionophores.

Drug ClassRepresentative Drug(s)Key Resistance MetricsObserved Values/FindingsSpecies
Triazines Dithis compound (as a proxy for this compound)Prevalence of Resistance23% to 68% of field isolates show resistance.[1]Eimeria acervulina, E. maxima, E. tenella
Fold-increase in IC50Not explicitly quantified in the provided results.
Associated Genetic LociTwo genomic regions with strong selection signals identified.[2]Eimeria tenella
Ionophores Monensin, SalinomycinPrevalence of Resistance53% of E. acervulina isolates showed resistance to monensin.[1]Eimeria spp.
Associated Genetic Markers16 nonsynonymous mutants in protein-coding genes identified in monensin-resistant strains.[2]Eimeria tenella

Unraveling the Mechanisms: A Comparative Overview

Resistance to anticoccidial drugs is a complex phenomenon involving various biochemical and genetic adaptations by the parasite. While specific molecular details for this compound resistance are scarce, studies on the closely related Dithis compound and other anticoccidials shed light on the likely mechanisms.

Triazine Resistance (Inferred for this compound)

The primary mechanism of action for triazine compounds like Dithis compound is not fully elucidated, but it is believed to interfere with the parasite's nuclear division and development. Resistance is thought to arise from:

  • Target Site Modification: Mutations in the parasite genes that code for the drug's target protein can reduce the binding affinity of the drug, thereby rendering it less effective. While the specific target of this compound is not definitively identified, this remains a primary suspected mechanism of resistance.

  • Altered Gene Expression: Studies on Dithis compound-resistant Eimeria tenella have revealed significant changes in the expression of certain genes. For instance, the upregulation of enolase 2, a key enzyme in the glycolytic pathway, has been observed in resistant strains.[3] Additionally, the expression of microneme genes (EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5), which are crucial for host cell invasion, was found to be downregulated in the presence of Dithis compound, suggesting that resistant parasites may have altered invasion mechanisms.[4]

Ionophore Resistance

Ionophores, such as monensin and salinomycin, disrupt the ion balance across the parasite's cell membrane. Resistance to this class of drugs is generally considered to develop more slowly than to chemical anticoccidials and is associated with:

  • Reduced Drug Uptake/Increased Efflux: Parasites may develop mechanisms to either prevent the drug from entering the cell or to actively pump it out.

  • Metabolic Adaptations: Resistant parasites might alter their metabolic pathways to compensate for the ion imbalance caused by the drug.

Cross-Resistance

A critical consideration in drug development and disease management is the potential for cross-resistance, where resistance to one drug confers resistance to another, usually chemically related, compound. While this compound and Dithis compound are structurally similar, studies on other triazines like toltrazuril suggest that cross-resistance may not always be complete. One study found no cross-resistance between Dithis compound and a novel triazine compound, nitromezuril.[5]

Experimental Protocols for Assessing Resistance

The evaluation of anticoccidial drug resistance relies on a combination of in vivo and in vitro assays, as well as molecular techniques.

In Vivo Assays

Anticoccidial Sensitivity Test (AST): This is a widely used method to evaluate the efficacy of anticoccidial drugs in a controlled setting.

  • Methodology:

    • Groups of coccidia-free chickens are infected with a specific field isolate or laboratory strain of Eimeria.

    • One group remains unmedicated (infected control), while other groups receive feed containing the anticoccidial drug at a specific concentration.

    • Parameters such as weight gain, feed conversion ratio, lesion scores in the intestine, and oocyst shedding are measured.

    • The efficacy of the drug is determined by comparing the performance of the medicated groups to the infected and uninfected control groups.[1]

In Vitro Assays

In vitro methods offer a more rapid and cost-effective way to screen for drug resistance.

  • Methodology:

    • Eimeria sporozoites are used to infect a monolayer of cultured cells (e.g., Madin-Darby bovine kidney cells).

    • The infected cell cultures are then exposed to varying concentrations of the anticoccidial drug.

    • The effect of the drug on parasite invasion, development, and replication is assessed, often using microscopy or molecular methods like quantitative PCR.

Molecular Techniques

Molecular biology plays a crucial role in identifying the genetic basis of resistance.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure and compare the expression levels of specific genes (e.g., enolase 2, microneme proteins) between drug-sensitive and drug-resistant parasite strains.[3][4]

  • Whole-Genome Sequencing (WGS): Allows for the identification of single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations across the entire genome of resistant parasites, helping to pinpoint the genetic loci associated with resistance.[2]

Visualizing Resistance Pathways and Workflows

To better understand the complex processes involved in this compound resistance and its investigation, the following diagrams illustrate a hypothetical signaling pathway for resistance and a typical experimental workflow.

Resistance_Pathway cluster_drug_action Drug Action & Resistance This compound This compound Target_Protein Parasite Target Protein This compound->Target_Protein Binds to Inhibition Inhibition of Nuclear Division Target_Protein->Inhibition Mutation Target Site Mutation Target_Protein->Mutation Leads to Parasite Death Parasite Death Inhibition->Parasite Death Reduced_Binding Reduced Drug Binding Mutation->Reduced_Binding Altered_Expression Altered Gene Expression Resistance Resistance Altered_Expression->Resistance Reduced_Binding->Resistance

Caption: Hypothetical signaling pathway of this compound action and resistance.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro & Molecular Analysis Isolate Collect Eimeria Field Isolate Infection Infect Coccidia-Free Chickens Isolate->Infection Treatment Administer this compound in Feed Infection->Treatment Assessment Assess Lesion Scores, Weight Gain, Oocyst Count Treatment->Assessment AST Anticoccidial Sensitivity Test (AST) Assessment->AST Genomic_Analysis Whole Genome Sequencing AST->Genomic_Analysis Culture Infect Cell Culture with Sporozoites Drug_Exposure Expose to Varying This compound Concentrations Culture->Drug_Exposure Analysis Microscopic & Molecular Analysis (qPCR) Drug_Exposure->Analysis Resistance_Mechanisms Identify Resistance Mechanisms Analysis->Resistance_Mechanisms Genomic_Analysis->Resistance_Mechanisms

Caption: Experimental workflow for investigating this compound resistance.

References

Safety Operating Guide

Navigating the Disposal of Clazuril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Clazuril necessitates a cautious approach based on established best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Core Principles for this compound Waste Management

The proper disposal of this compound, like any laboratory chemical, begins with a thorough risk assessment and adherence to institutional and regulatory guidelines. The following steps provide a framework for safe handling and disposal.

1. Waste Identification and Classification:

The first critical step is to determine if this compound is classified as a hazardous waste. In the absence of a specific SDS, it is prudent to treat the compound as potentially hazardous. This involves evaluating it against the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA), which includes characteristics of ignitability, corrosivity, reactivity, and toxicity.[3][4][5] Consultation with an EHS professional is mandatory to make this determination.

2. Segregation and Storage:

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled, and sealed container. This container must be stored in a designated satellite accumulation area away from incompatible materials.

3. Personal Protective Equipment (PPE):

When handling this compound waste, appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn. All contaminated PPE should be disposed of as hazardous waste.

4. Disposal Route:

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The recommended disposal method for pharmaceutical waste is through an approved hazardous waste disposal facility.[6][7][8] Your institution's EHS department will have established procedures for the collection and disposal of such waste.

Quantitative Data and Disposal Considerations

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key considerations based on general pharmaceutical waste guidelines.

ParameterGuidelineCitation
Waste Classification Assume hazardous in the absence of a specific SDS. Consult EHS for official classification.[3][4]
RCRA Codes To be determined by EHS based on the compound's characteristics.[3][5]
Container Type Chemically resistant, leak-proof, and clearly labeled with "Hazardous Waste" and the chemical name.
Storage Location Designated and secure satellite accumulation area.
Disposal Method Collection by a licensed hazardous waste contractor for incineration or other approved treatment.[8]
Empty Containers Should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

Experimental Protocols for Neutralization

Specific experimental protocols for the chemical degradation or neutralization of this compound are not currently documented in publicly available resources. The development of any such protocol would require extensive research and validation to ensure the complete and safe degradation of the compound and its byproducts. Unauthorized attempts at chemical neutralization are strongly discouraged.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound, emphasizing the central role of the EHS department.

Clazuril_Disposal_Workflow start Start: this compound Waste Generation consult_ehs1 Consult Environmental Health & Safety (EHS) start->consult_ehs1 is_sds_available Is a specific SDS for this compound available? consult_ehs1->is_sds_available treat_as_hazardous Treat as Potentially Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow Disposal Procedures in SDS is_sds_available->follow_sds Yes segregate Segregate Waste in a Labeled, Sealed Container treat_as_hazardous->segregate follow_sds->segregate store Store in Designated Satellite Accumulation Area segregate->store ppe Use Appropriate Personal Protective Equipment store->ppe request_pickup Request Waste Pickup from EHS ppe->request_pickup disposal Disposal by Licensed Hazardous Waste Contractor request_pickup->disposal

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clazuril
Reactant of Route 2
Clazuril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.